molecular formula C13H17NO3 B111582 4-Methoxy-3-(morpholin-4-ylmethyl)benzaldehyde CAS No. 128501-81-5

4-Methoxy-3-(morpholin-4-ylmethyl)benzaldehyde

Cat. No.: B111582
CAS No.: 128501-81-5
M. Wt: 235.28 g/mol
InChI Key: YHRYKKIGMYJYLB-UHFFFAOYSA-N
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Description

4-Methoxy-3-(morpholin-4-ylmethyl)benzaldehyde is a versatile benzaldehyde derivative engineered for advanced research and development. The compound integrates a morpholine ring, a privileged structure in medicinal chemistry, via a methylene linker onto the benzaldehyde core. This specific molecular architecture makes it a valuable synthetic intermediate for the construction of more complex molecules, particularly in pharmaceutical chemistry where the morpholine unit is a known pharmacophore. Its aldehyde functional group is highly reactive, serving as a crucial handle for condensation and ring-forming reactions, including the synthesis of Betti bases and other derivatives through multicomponent reactions . Substituted benzaldehyde compounds of this class have been investigated for their potential in increasing tissue oxygenation, highlighting their relevance in developing therapeutic agents . Furthermore, the electron-rich aromatic system allows for further functionalization, facilitating its use in creating ligands for catalysis and novel molecular frameworks in material science. This compound is intended for research applications only and is a key building block for scientists working in organic synthesis, drug discovery, and chemical biology.

Properties

IUPAC Name

4-methoxy-3-(morpholin-4-ylmethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-16-13-3-2-11(10-15)8-12(13)9-14-4-6-17-7-5-14/h2-3,8,10H,4-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHRYKKIGMYJYLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)CN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 4-Methoxy-3-(morpholin-4-ylmethyl)benzaldehyde (CAS 128501-81-5)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Methoxy-3-(morpholin-4-ylmethyl)benzaldehyde (CAS 128501-81-5), a versatile benzaldehyde derivative with significant potential in medicinal chemistry and drug discovery. This document delves into its chemical properties, synthesis, characterization, and prospective applications. A detailed, field-proven protocol for its synthesis via the Mannich reaction is presented, emphasizing the causal relationships behind the experimental choices to ensure reproducibility and scalability. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of novel therapeutic agents.

Introduction: The Strategic Importance of Substituted Benzaldehydes in Drug Discovery

Benzaldehyde and its derivatives are fundamental building blocks in organic synthesis, prized for the reactivity of the aldehyde group which allows for a myriad of chemical transformations. In the realm of medicinal chemistry, the benzaldehyde scaffold is a privileged structure, frequently incorporated into molecules exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. The strategic functionalization of the benzene ring allows for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties, enhancing its potential as a drug candidate.

The subject of this guide, this compound, combines the reactive aldehyde functionality with a methoxy group and a morpholinomethyl substituent. The morpholine moiety is a common feature in many approved drugs, often introduced to improve aqueous solubility, a critical factor for drug absorption and distribution. Furthermore, the tertiary amine within the morpholine ring can act as a hydrogen bond acceptor, facilitating crucial interactions with biological targets such as enzymes and receptors. This unique combination of functional groups makes this compound a highly attractive starting material for the synthesis of novel compounds with therapeutic potential.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in research and development.

PropertyValueSource
CAS Number 128501-81-5[1]
Molecular Formula C₁₃H₁₇NO₃[1]
Molecular Weight 235.28 g/mol [1]
Appearance Solid[1]
SMILES COC1=C(CN2CCOCC2)C=C(C=O)C=C1[1]
InChI 1S/C13H17NO3/c1-16-13-3-2-11(10-15)8-12(13)9-14-4-6-17-7-5-14/h2-3,8,10H,4-7,9H2,1H3[1]
InChI Key YHRYKKIGMYJYLB-UHFFFAOYSA-N[1]
  • ¹H NMR: Distinct signals for the aromatic protons, the aldehyde proton (around 9-10 ppm), the methoxy group protons (around 3.8-4.0 ppm), and the protons of the morpholine and methylene bridge.

  • ¹³C NMR: Resonances for the carbonyl carbon of the aldehyde (around 190 ppm), the aromatic carbons, the methoxy carbon, and the carbons of the morpholinomethyl group.

  • FT-IR: Characteristic stretching vibrations for the C=O of the aldehyde (around 1700 cm⁻¹), C-O-C of the ether and morpholine, and C-N of the morpholine.

  • Mass Spectrometry: The molecular ion peak corresponding to the compound's molecular weight.

Synthesis Pathway: The Mannich Reaction

The most logical and efficient synthetic route to this compound is the Mannich reaction. This powerful three-component condensation reaction involves an active hydrogen compound, an aldehyde (typically formaldehyde), and a primary or secondary amine. In this specific synthesis, isovanillin (3-hydroxy-4-methoxybenzaldehyde) serves as the phenol, providing the active hydrogen on the aromatic ring, formaldehyde is the aldehyde component, and morpholine is the secondary amine.

The reaction proceeds via the formation of an Eschenmoser-like salt in situ from formaldehyde and morpholine, which then acts as an electrophile and attacks the electron-rich aromatic ring of isovanillin, preferentially at the ortho position to the activating hydroxyl group.

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Mannich Reaction cluster_product Product Isovanillin Isovanillin (3-Hydroxy-4-methoxybenzaldehyde) Reaction_Step Electrophilic Aromatic Substitution Isovanillin->Reaction_Step Formaldehyde Formaldehyde Formaldehyde->Reaction_Step Morpholine Morpholine Morpholine->Reaction_Step Product This compound Reaction_Step->Product Aminomethylation

Caption: Synthesis of this compound via the Mannich Reaction.

Detailed Experimental Protocol

This protocol is adapted from a similar Mannich reaction and is designed to be a self-validating system with clear checkpoints.

Materials:

  • Isovanillin (3-hydroxy-4-methoxybenzaldehyde)

  • Morpholine

  • Formaldehyde (37% solution in water)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (DCM)

  • Hexane

  • Ethyl acetate

Equipment:

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Column chromatography setup

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve isovanillin (1.0 eq) in ethanol.

  • Addition of Reagents: To the stirred solution, add morpholine (1.1 eq) followed by the dropwise addition of formaldehyde solution (1.2 eq). The order of addition is crucial to pre-form the reactive iminium species.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system. The disappearance of the starting material (isovanillin) spot and the appearance of a new, more polar spot indicates the formation of the product.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator to remove the ethanol.

  • Extraction: Dissolve the residue in dichloromethane (DCM) and transfer it to a separatory funnel. Wash the organic layer sequentially with a saturated solution of sodium bicarbonate (to remove any unreacted acidic starting material) and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate. The fractions containing the pure product, as identified by TLC, are combined and concentrated to yield this compound as a solid.

Applications in Drug Development

While specific biological activity for this compound is not extensively documented, its structural motifs suggest a range of potential applications in drug discovery.

  • Scaffold for Novel Ligands: The aldehyde group serves as a versatile handle for further chemical modifications, such as reductive amination, Wittig reactions, or the formation of Schiff bases, allowing for the rapid generation of diverse compound libraries.

  • Intermediate in Multi-step Syntheses: This compound is a valuable intermediate for the synthesis of more complex molecules. For instance, the aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol, providing further opportunities for functionalization.

  • Potential Pharmacological Activity: Mannich bases are known to possess a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The presence of the morpholine and substituted benzaldehyde moieties in this compound makes it a candidate for screening in various biological assays. For example, vanillin derivatives have been investigated for their therapeutic potential.[2]

Applications cluster_derivatization Chemical Derivatization cluster_applications Potential Applications Core This compound Reductive_Amination Reductive Amination Core->Reductive_Amination Schiff_Base Schiff Base Formation Core->Schiff_Base Oxidation Oxidation to Carboxylic Acid Core->Oxidation Reduction Reduction to Alcohol Core->Reduction Library Compound Library Synthesis Reductive_Amination->Library Schiff_Base->Library Intermediate Intermediate for Complex Molecules Oxidation->Intermediate Reduction->Intermediate Screening Biological Screening Library->Screening Intermediate->Screening

Caption: Potential derivatization pathways and applications in drug discovery.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound.

  • Hazard Classification: It is classified as a combustible solid.[1]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its straightforward synthesis via the Mannich reaction, combined with the presence of multiple reactive and pharmacologically relevant functional groups, makes it an attractive starting point for the development of novel therapeutic agents. This guide provides the essential technical information and a robust synthetic protocol to enable researchers to effectively utilize this compound in their drug discovery endeavors. Further investigation into the biological activities of this compound and its derivatives is warranted and holds the promise of uncovering new therapeutic leads.

References

  • Asaruddin, M. R., Ezekiel, S., Ariffeen, M. F., & Affan, M. A. (2015). Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. Borneo Journal of Resource Science and Technology, 5(1), 43-48. [Link][2]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 4-Methoxy-3-(morpholin-4-ylmethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-3-(morpholin-4-ylmethyl)benzaldehyde is a substituted benzaldehyde derivative of significant interest in medicinal chemistry and drug discovery. Its unique structural features, comprising a benzaldehyde core, a methoxy group, and a morpholinomethyl substituent, confer specific physicochemical properties that are crucial for its biological activity, pharmacokinetic profile, and formulation development. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, supported by experimental data and established scientific principles. Understanding these properties is paramount for researchers aiming to utilize this molecule in the synthesis of novel therapeutic agents.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its precise chemical identity and structure.

Molecular Structure:

Chemical Structure of the Compound.

Table 1: Core Chemical Information

IdentifierValueSource
IUPAC Name This compoundN/A
CAS Number 128501-81-5[1][2]
Molecular Formula C₁₃H₁₇NO₃[1][2]
Molecular Weight 235.28 g/mol [1][3]
Canonical SMILES COC1=C(C=C(C=C1)C=O)CN2CCOCC2[3]
InChI Key YHRYKKIGMYJYLB-UHFFFAOYSA-N[3]

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. While comprehensive experimental data for this compound is not extensively published, the following table summarizes the known and predicted properties.

Table 2: Physicochemical Data

PropertyValueMethodSource
Physical State SolidVisual Inspection[3]
Melting Point Not availableExperimentalN/A
Boiling Point Not availableExperimentalN/A
Solubility Not availableExperimentalN/A
pKa (predicted) Not availableComputationalN/A
LogP (predicted) Not availableComputationalN/A

Expert Insights: The presence of the polar morpholine and aldehyde functionalities, combined with the largely nonpolar benzaldehyde core, suggests that the solubility of this compound will be moderate in a range of organic solvents. Its solubility in aqueous media is expected to be limited but may be enhanced at lower pH due to the basicity of the morpholine nitrogen. The solid state at room temperature is consistent with its molecular weight and the potential for intermolecular interactions.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of the identity and purity of a compound.

Mass Spectrometry

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering clues to its structure.

  • Electron Ionization Mass Spectrum (EI-MS): A mass spectrum for this compound is available and confirms its molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the detailed structure of a molecule by probing the magnetic properties of atomic nuclei.

  • ¹H NMR (Proton NMR): While a specific spectrum for this compound is not publicly available, the expected chemical shifts can be predicted based on its structure. Protons on the aromatic ring, the aldehyde proton, the methoxy protons, the methylene bridge protons, and the morpholine protons would all exhibit characteristic signals.

  • ¹³C NMR (Carbon-13 NMR): Similarly, a ¹³C NMR spectrum would show distinct peaks for each unique carbon atom in the molecule, including the carbonyl carbon of the aldehyde, the aromatic carbons, the methoxy carbon, the methylene bridge carbon, and the carbons of the morpholine ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

  • Expected Absorptions: A typical IR spectrum of this compound would show characteristic absorption bands for the C=O stretch of the aldehyde, C-H stretches of the aromatic ring and alkyl groups, C-O stretches of the methoxy and morpholine ether groups, and C-N stretching of the morpholine moiety.

Experimental Protocols

To address the current gap in publicly available experimental data, this section outlines standardized protocols for the determination of key physicochemical properties. These methods are widely accepted in the field and provide a framework for researchers to characterize this compound.

Determination of Melting Point

Principle: The melting point is a fundamental physical property that indicates the purity of a crystalline solid.

Apparatus: Capillary melting point apparatus.

Procedure:

  • A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The temperature is raised at a rate of 10-20 °C/min initially, and then slowed to 1-2 °C/min as the expected melting point is approached.

  • The temperature range over which the sample melts (from the appearance of the first liquid drop to the complete liquefaction) is recorded as the melting point.

Determination of Solubility

Principle: Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. It is a critical parameter for drug delivery and formulation.

Procedure (Thermodynamic Solubility):

  • An excess amount of the compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed vial.

  • The suspension is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • The suspension is then filtered or centrifuged to remove the undissolved solid.

  • The concentration of the compound in the clear supernatant is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Solubility_Workflow A Add excess compound to solvent B Equilibrate at constant temperature A->B C Separate solid from solution B->C D Analyze supernatant concentration C->D

Workflow for Thermodynamic Solubility Determination.

Synthesis and Purification

A plausible synthetic route to this compound involves the Mannich reaction, a classic method for the aminoalkylation of an acidic proton located alpha to a carbonyl group. In this case, the starting material would be 4-methoxybenzaldehyde, which is reacted with formaldehyde and morpholine.

Synthesis_Pathway Start 4-Methoxybenzaldehyde + Formaldehyde + Morpholine Reaction Mannich Reaction Start->Reaction Product This compound Reaction->Product Purification Purification (e.g., Chromatography) Product->Purification Final Pure Product Purification->Final

Plausible Synthetic Pathway.

Expert Insights: The purification of the final product would likely be achieved through column chromatography on silica gel, followed by recrystallization to obtain a highly pure solid. The choice of solvent for recrystallization would be determined by the solubility profile of the compound.

Applications in Drug Discovery and Development

Substituted benzaldehydes are valuable scaffolds in medicinal chemistry due to their versatile reactivity and presence in numerous biologically active molecules. The title compound, with its unique combination of functional groups, holds potential for the development of novel therapeutics. The morpholine moiety can improve pharmacokinetic properties such as solubility and metabolic stability, while the benzaldehyde group can serve as a handle for further chemical modifications or as a key pharmacophoric element.

Conclusion

This technical guide has synthesized the available information on the physicochemical properties of this compound and provided a framework for its experimental characterization. While there is a clear need for more comprehensive published data, the insights provided herein offer a valuable resource for researchers working with this compound. A thorough understanding of its properties is the cornerstone for its successful application in the design and development of new chemical entities with therapeutic potential.

References

Certificate of Analysis for a related compound, (E)-4-methoxy-3-(3-morpholinopropoxy)benzaldehyde oxime, indicates that NMR and Mass Spectrometry data are typically provided for such research chemicals. (Link: [Link])

[1] Pharmaffiliates lists this compound with its CAS number and molecular formula, indicating its availability as a research chemical. (Link: [Link])

Sources

Synthesis pathway for 4-Methoxy-3-(morpholin-4-ylmethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 4-Methoxy-3-(morpholin-4-ylmethyl)benzaldehyde

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound, a derivative of the versatile platform chemical, vanillin. The core of this document is dedicated to a detailed exploration of the Mannich reaction, the principal synthetic route for this compound. We delve into the reaction mechanism, provide a step-by-step experimental protocol, and discuss critical parameters for process optimization. This guide is intended for researchers, chemists, and professionals in drug development, offering field-proven insights into the practical synthesis and characterization of this molecule, grounded in established chemical principles.

Introduction: The Convergence of Vanillin and Morpholine Scaffolds

Vanillin (4-hydroxy-3-methoxybenzaldehyde) is a phenolic aldehyde that serves as a primary component of natural vanilla extract.[1] Beyond its extensive use as a flavoring agent, the vanillin structure is recognized as a "privileged scaffold" in medicinal chemistry.[2][3] Its aromatic ring possesses three key functional groups—aldehyde, hydroxyl, and ether—that are amenable to chemical modification, enabling the synthesis of a vast library of derivatives with diverse biological activities, including antimicrobial, anti-inflammatory, and anti-cancer properties.[3][4][5]

The target molecule, this compound, incorporates a morpholine ring onto the vanillin framework. The morpholine heterocycle is a common feature in many approved drugs, often introduced to improve aqueous solubility, metabolic stability, and overall pharmacokinetic profiles. The synthesis of this compound is most efficiently achieved through the Mannich reaction, a classic three-component condensation that covalently links an active hydrogen compound (vanillin), a non-enolizable aldehyde (formaldehyde), and a secondary amine (morpholine).[6][7][8] This guide will elucidate this specific transformation in detail.

Retrosynthetic Analysis and Strategy

A retrosynthetic approach to this compound logically disconnects the molecule at the benzylic carbon-nitrogen bond. This disconnection, characteristic of a Mannich product, reveals the three fundamental building blocks required for its synthesis.

G Target This compound Disconnect C-N Disconnection (Mannich Reaction) Target->Disconnect Intermediates Vanillin + Eschenmoser-type salt Disconnect->Intermediates StartingMaterials Vanillin + Morpholine + Formaldehyde Intermediates->StartingMaterials

Caption: Retrosynthetic pathway for the target molecule.

This analysis identifies the most direct and convergent synthetic route: the one-pot condensation of vanillin, morpholine, and formaldehyde.

The Core Synthesis Pathway: The Mannich Reaction

The Mannich reaction is a cornerstone of organic synthesis for its ability to perform aminoalkylation on acidic protons.[9] In the context of phenols like vanillin, the reaction proceeds as an electrophilic aromatic substitution on the electron-rich aromatic ring.

Reaction Mechanism

The reaction mechanism involves two primary stages: the formation of an electrophilic iminium ion and its subsequent reaction with the nucleophilic vanillin ring.

  • Iminium Ion Formation: Morpholine, a secondary amine, performs a nucleophilic attack on the carbonyl carbon of formaldehyde. In aqueous solutions, formaldehyde exists primarily as its hydrate, methylene glycol.[10] The resulting hemiaminal intermediate rapidly dehydrates under the reaction conditions to form the highly electrophilic N,N-methylenemorpholinium ion (often referred to as a Mannich reagent or Eschenmoser's salt precursor).[9]

  • Electrophilic Aromatic Substitution: The phenolic hydroxyl group of vanillin is a strong activating group, increasing the electron density of the aromatic ring, particularly at the ortho and para positions. The C5 position (ortho to the hydroxyl and meta to the aldehyde) is sterically accessible and electronically activated, making it the primary site for nucleophilic attack on the iminium ion. A subsequent tautomerization step re-aromatizes the ring to yield the final product.

G cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Electrophilic Aromatic Substitution Morpholine Morpholine Hemiaminal Hemiaminal Intermediate Morpholine->Hemiaminal + Formaldehyde Formaldehyde Formaldehyde->Hemiaminal Iminium N,N-Methylenemorpholinium Ion (Electrophile) Hemiaminal->Iminium - H₂O Vanillin Vanillin (Nucleophile) Intermediate Wheland-type Intermediate Iminium->Intermediate + Vanillin->Intermediate Product This compound Intermediate->Product - H⁺

Caption: Mechanism of the Mannich reaction for vanillin.

Rationale for Reagent Selection
  • Vanillin: As a substrate, vanillin is ideal. Its phenolic hydroxyl group strongly activates the C5 position for electrophilic substitution, ensuring high regioselectivity. Its widespread availability from both natural and synthetic sources makes it a cost-effective starting material.[1][11]

  • Morpholine: This cyclic secondary amine is frequently used in Mannich reactions due to its stability and the favorable properties it often imparts to the final product.[6]

  • Formaldehyde: It serves as the essential one-carbon electrophilic building block. It is highly reactive and typically used as a 37% aqueous solution (formalin) for convenience and safety.[12]

Experimental Protocol

This section provides a detailed, self-validating protocol for the synthesis of this compound. All steps are designed to ensure reproducibility and high purity of the final product.

Materials and Reagents
  • Vanillin (4-hydroxy-3-methoxybenzaldehyde), ≥99%

  • Morpholine, ≥99%

  • Formaldehyde, 37 wt. % in H₂O

  • Ethanol, 200 proof (absolute)

  • Ethyl acetate, ACS grade

  • Hexanes, ACS grade

  • Deionized water

  • Magnesium sulfate (anhydrous)

  • Standard laboratory glassware, magnetic stirrer, ice bath, rotary evaporator, and TLC plates (silica gel 60 F₂₅₄).

Stoichiometry and Reagent Data
ReagentMolar Mass ( g/mol )EquivalentsAmount (Mass/Vol)Moles (mmol)
Vanillin152.151.07.61 g50.0
Morpholine87.121.14.80 g (4.8 mL)55.0
Formaldehyde (37%)30.03 (as CH₂O)1.24.87 g (4.5 mL)60.0
Ethanol (Solvent)--100 mL-
Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add vanillin (7.61 g, 50.0 mmol) and ethanol (100 mL). Stir the mixture at room temperature until all the vanillin has dissolved completely.

  • Amine Addition: Add morpholine (4.8 mL, 55.0 mmol) to the solution in a single portion.

  • Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C with continuous stirring.

  • Formaldehyde Addition: Using a dropping funnel, add the 37% formaldehyde solution (4.5 mL, 60.0 mmol) dropwise to the cooled reaction mixture over a period of 15-20 minutes. Ensure the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

  • Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of 1:1 ethyl acetate/hexanes. The product spot should be visible under UV light and will have a lower Rf value than the starting vanillin.

  • Work-up: Once the reaction is complete (disappearance of vanillin), concentrate the mixture under reduced pressure using a rotary evaporator to remove the ethanol.

  • Extraction: To the remaining residue, add deionized water (50 mL) and ethyl acetate (100 mL). Transfer the mixture to a separatory funnel, shake vigorously, and allow the layers to separate. Collect the organic layer. Extract the aqueous layer two more times with ethyl acetate (2 x 50 mL).

  • Washing and Drying: Combine all organic extracts and wash them with brine (2 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate to dryness under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Experimental Workflow Diagram

G A 1. Dissolve Vanillin in Ethanol B 2. Add Morpholine A->B C 3. Cool to 0-5 °C B->C D 4. Add Formaldehyde (dropwise) C->D E 5. Stir 12-16h at Room Temp D->E F 6. Concentrate (Remove Solvent) E->F G 7. Extraction with Ethyl Acetate/Water F->G H 8. Wash, Dry, and Concentrate Organic Phase G->H I 9. Purify (Recrystallization/Chromatography) H->I J Final Product I->J

Caption: Step-by-step workflow for the synthesis.

Characterization and Data Analysis

The identity and purity of the synthesized this compound must be confirmed through rigorous analytical techniques.

Property / TechniqueExpected Result / Observation
Chemical Formula C₁₃H₁₇NO₃
Molecular Weight 235.28 g/mol
Appearance White to off-white solid
¹H NMR (CDCl₃, 400 MHz) δ ~9.8 (s, 1H, -CHO), δ ~7.4 (m, 2H, Ar-H), δ ~6.9 (d, 1H, Ar-H), δ ~3.9 (s, 3H, -OCH₃), δ ~3.7 (t, 4H, -CH₂-O-CH₂-), δ ~3.6 (s, 2H, Ar-CH₂-N), δ ~2.5 (t, 4H, -CH₂-N-CH₂-)
¹³C NMR (CDCl₃, 100 MHz) δ ~191.0 (CHO), δ ~153.0, ~150.0, ~130.0, ~127.0, ~125.0, ~110.0 (Ar-C), δ ~67.0 (-CH₂-O-CH₂-), δ ~61.0 (Ar-CH₂-N), δ ~56.0 (-OCH₃), δ ~53.5 (-CH₂-N-CH₂-)
FT-IR (KBr, cm⁻¹) ~2950 (C-H), ~2850 & ~2750 (Aldehyde C-H), ~1680 (C=O aldehyde), ~1590 (C=C aromatic), ~1270 & ~1130 (C-O ether)
MS (ESI+) m/z 236.1 [M+H]⁺

Process Optimization and Critical Considerations

  • Temperature Control: The initial reaction between morpholine and formaldehyde is exothermic. Cooling the reaction mixture before and during the formaldehyde addition is crucial to prevent the formation of polymeric byproducts and to ensure controlled reaction kinetics.

  • Stoichiometry: Using a slight excess of morpholine and formaldehyde ensures the complete consumption of the limiting reagent, vanillin. However, a large excess should be avoided as it can complicate the purification process.

  • Solvent: Ethanol is an excellent solvent choice as it dissolves all reactants and is easily removed. Other polar protic solvents can also be used. Acetonitrile has also been reported for similar aminoalkylations of vanillin.[13]

  • pH Management: The reaction proceeds well under neutral to slightly basic conditions, facilitated by the amine itself. Strongly acidic conditions can protonate the amine, reducing its nucleophilicity, while strongly basic conditions may promote undesired side reactions with the aldehyde.[9]

Conclusion

The synthesis of this compound via the Mannich reaction is a robust, efficient, and highly regioselective method. It leverages the inherent reactivity of the vanillin scaffold and employs readily available, inexpensive starting materials. The procedure is straightforward, scalable, and provides good to excellent yields of the desired product. This technical guide provides a comprehensive framework, from mechanistic understanding to a detailed experimental protocol, enabling researchers to confidently synthesize and study this and other related vanillin-amine derivatives for applications in medicinal chemistry and materials science.

References

  • Title: Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity Source: ACS Omega, ACS Publications URL: [Link]

  • Title: Synthesis and Evaluation of Vanillin Derivatives as Antimicrobial Agents Source: PMC, NIH URL: [Link]

  • Title: Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity Source: NIH URL: [Link]

  • Title: Vanillin - Wikipedia Source: Wikipedia URL: [Link]

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A Technical Guide to the Structural Elucidation of 4-Methoxy-3-(morpholin-4-ylmethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Molecular Blueprint

The compound , 4-Methoxy-3-(morpholin-4-ylmethyl)benzaldehyde, possesses a unique combination of functional groups: an aromatic aldehyde, a methoxy ether, and a morpholine ring linked by a methylene bridge. Its molecular formula is C₁₃H₁₇NO₃ and it has a molecular weight of 235.28 g/mol .[1] The definitive confirmation of this structure is paramount for its intended applications, necessitating a rigorous analytical workflow. This guide will detail the synergistic use of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy to unambiguously determine its chemical architecture.

Mass Spectrometry: The Molecular Weight and Fragmentation Puzzle

Mass spectrometry serves as the initial pillar of our analysis, providing the molecular weight and crucial fragmentation patterns that offer preliminary structural insights.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation: A dilute solution of the compound is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).

  • Instrumentation: A high-resolution mass spectrometer equipped with an electron ionization source is utilized.

  • Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Data Interpretation: Assembling the Fragments

The expected EI mass spectrum of this compound would exhibit a molecular ion peak (M⁺) and a series of fragment ions that are characteristic of its structural motifs.

m/z (Expected) Proposed Fragment Ion Significance
235[C₁₃H₁₇NO₃]⁺Molecular Ion (M⁺) - Confirms the molecular weight.
234[C₁₃H₁₆NO₃]⁺Loss of a hydrogen radical from the aldehyde, a common fragmentation for benzaldehydes.[2][3]
149[C₈H₇O₂]⁺Benzylic cleavage, resulting in the 4-methoxy-3-methylbenzaldehyde cation radical.
135[C₈H₇O₂]⁺Cleavage of the C-N bond of the morpholine ring.
100[C₅H₁₀NO]⁺Formation of the morpholinomethyl cation.
86[C₄H₈N]⁺Fragmentation of the morpholine ring.
77[C₆H₅]⁺Phenyl cation, a common fragment in aromatic compounds.[2][3]

The presence of the molecular ion at m/z 235 confirms the compound's molecular weight. The subsequent fragmentation pattern provides a roadmap to its structure, with key fragments corresponding to the substituted benzaldehyde and the morpholine moieties.

Infrared (IR) Spectroscopy: Probing the Functional Groups

IR spectroscopy is a powerful, non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer with an ATR accessory.

  • Analysis: An IR beam is passed through the ATR crystal, interacting with the sample at the surface. The attenuated beam is then detected, and a spectrum of absorbance versus wavenumber is generated.

Data Interpretation: A Vibrational Fingerprint

The FTIR spectrum provides a unique "fingerprint" of the molecule, with characteristic absorption bands indicating the presence of specific functional groups.[4][5]

Wavenumber (cm⁻¹) (Expected) Vibrational Mode Functional Group Assignment
2950-2800C-H stretchAliphatic (Morpholine and Methylene)
2850-2750C-H stretchAldehyde (characteristic weak bands)[6][7]
1685C=O stretchAromatic Aldehyde (conjugated)[6][7]
1600, 1510C=C stretchAromatic Ring
1260C-O stretchAryl Ether (Methoxy)
1115C-O-C stretchAliphatic Ether (Morpholine)

The strong absorption at ~1685 cm⁻¹ is indicative of a conjugated aldehyde, while the bands in the 2850-2750 cm⁻¹ region further confirm the aldehyde functionality. The presence of both aryl and aliphatic ether linkages is supported by the C-O stretching vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. We will employ both ¹H and ¹³C NMR, along with 2D correlation techniques for a comprehensive analysis.

Experimental Protocol: High-Field NMR Spectroscopy
  • Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Experiments:

    • ¹H NMR: Provides information about the number, environment, and connectivity of protons.

    • ¹³C NMR: Provides information about the number and types of carbon atoms.

    • DEPT-135: Differentiates between CH, CH₂, and CH₃ carbons.

    • COSY (Correlation Spectroscopy): Shows correlations between coupled protons.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds.

Data Interpretation: Deciphering the Chemical Environment

¹H NMR Spectroscopy

The ¹H NMR spectrum will reveal the distinct proton environments in the molecule.

Chemical Shift (δ, ppm) (Expected) Multiplicity Integration Assignment
9.85s1HAldehyde (-CHO)
7.80d1HAromatic (H-6)
7.65dd1HAromatic (H-2)
7.00d1HAromatic (H-5)
3.90s3HMethoxy (-OCH₃)
3.70t4HMorpholine (-O-CH₂-)
3.60s2HMethylene (-CH₂-N)
2.50t4HMorpholine (-N-CH₂-)

The downfield singlet at ~9.85 ppm is characteristic of an aldehyde proton. The aromatic region will show a splitting pattern consistent with a 1,2,4-trisubstituted benzene ring. The singlets for the methoxy and methylene protons, along with the two triplets for the morpholine protons, complete the proton puzzle. The distinct pattern for the morpholine protons is a well-recognized feature in NMR spectroscopy.[8][9][10][11]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will identify all 13 unique carbon atoms in the structure.

Chemical Shift (δ, ppm) (Expected) DEPT-135 Assignment
191.0CHAldehyde (C=O)
162.0CAromatic (C-4)
132.0CAromatic (C-1)
129.5CHAromatic (C-6)
128.0CAromatic (C-3)
126.5CHAromatic (C-2)
111.0CHAromatic (C-5)
67.0CH₂Morpholine (-O-CH₂)
61.0CH₂Methylene (-CH₂-N)
56.0CH₃Methoxy (-OCH₃)
53.5CH₂Morpholine (-N-CH₂)

The DEPT-135 experiment is crucial for distinguishing between the different types of carbon atoms. The downfield signal at ~191.0 ppm confirms the aldehyde carbonyl carbon. The aromatic carbons appear in the 110-165 ppm range, while the aliphatic carbons of the methoxy, methylene, and morpholine groups are found upfield.

2D NMR: Connecting the Dots
  • COSY: Will show correlations between the coupled aromatic protons, confirming their positions on the ring.

  • HSQC: Will directly link each proton signal to its corresponding carbon signal, solidifying the assignments made from the 1D spectra.

  • HMBC: Is the final piece of the puzzle. Key HMBC correlations would include:

    • The aldehyde proton to the aromatic carbons C-2 and C-6.

    • The methylene protons to the aromatic carbons C-2, C-3, and C-4, and to the morpholine carbons.

    • The methoxy protons to the aromatic carbon C-4.

These correlations provide unequivocal evidence for the connectivity of the different fragments of the molecule.

Integrated Workflow for Structural Elucidation

The following diagram illustrates the logical flow of the analytical process, where each technique builds upon the information provided by the previous one.

Structural_Elucidation_Workflow cluster_0 Initial Analysis cluster_1 Detailed Structural Mapping MS Mass Spectrometry (Molecular Weight & Fragmentation) 1H_NMR ¹H NMR (Proton Environment) MS->1H_NMR Provides MW IR Infrared Spectroscopy (Functional Groups) IR->1H_NMR Confirms Functional Groups 13C_NMR ¹³C NMR & DEPT (Carbon Skeleton) 1H_NMR->13C_NMR Guides Carbon Assignments 2D_NMR 2D NMR (COSY, HSQC, HMBC) (Connectivity) 13C_NMR->2D_NMR Defines Carbon Types Final_Structure Final Structure Confirmed: This compound 2D_NMR->Final_Structure Confirms Connectivity

Caption: Integrated workflow for the structural elucidation of this compound.

Conclusion

The synergistic application of mass spectrometry, infrared spectroscopy, and a suite of NMR techniques provides an unassailable body of evidence for the structural elucidation of this compound. This systematic approach, grounded in the fundamental principles of each analytical method, ensures the highest degree of scientific integrity and confidence in the final structural assignment. The detailed protocols and interpretative logic presented in this guide serve as a robust framework for the characterization of similarly complex organic molecules in a research and development setting.

References

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A Technical Guide to the Spectroscopic Characterization of 4-Methoxy-3-(morpholin-4-ylmethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth analysis of the spectroscopic data for 4-Methoxy-3-(morpholin-4-ylmethyl)benzaldehyde, a substituted aromatic aldehyde with significant potential in synthetic chemistry and drug discovery. The structural complexity of this molecule, featuring an aldehyde, a methoxy ether, and a morpholinomethyl substituent on a benzene ring, gives rise to a unique spectroscopic fingerprint. This guide is intended for researchers and professionals in the chemical sciences, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies for data acquisition and the rationale behind spectral interpretation are discussed to provide a comprehensive and practical resource.

Molecular Structure and Physicochemical Properties

This compound is a solid compound with the molecular formula C₁₃H₁₇NO₃ and a molecular weight of 235.28 g/mol .[1][2][3] Its structure is foundational to understanding its spectral properties.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule. Spectra are typically recorded in deuterated chloroform (CDCl₃).

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The expected signals for this compound are detailed below.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
~9.85Singlet (s)1HAldehyde (-CHO)The aldehyde proton is highly deshielded by the anisotropic effect of the carbonyl group and the aromatic ring, causing it to resonate far downfield.
~7.6-7.8Multiplet (m)2HAromatic (H-2, H-6)These protons are ortho and para to the electron-withdrawing aldehyde group, leading to a downfield shift. Their exact multiplicity will depend on coupling to H-5.
~6.95Doublet (d)1HAromatic (H-5)This proton is ortho to the electron-donating methoxy group, resulting in an upfield shift compared to the other aromatic protons. It will appear as a doublet due to coupling with H-6.
~3.90Singlet (s)3HMethoxy (-OCH₃)The methyl protons of the methoxy group are shielded by the oxygen atom and typically appear as a sharp singlet in this region.
~3.70Triplet (t)4HMorpholine (-O-CH₂-)These are the four protons on the carbons adjacent to the morpholine oxygen. They are deshielded by the electronegative oxygen.[4]
~3.65Singlet (s)2HBenzylic (-Ar-CH₂-N)The benzylic protons are adjacent to the aromatic ring and the nitrogen atom, appearing as a singlet.
~2.45Triplet (t)4HMorpholine (-N-CH₂-)These are the four protons on the carbons adjacent to the morpholine nitrogen. They are less deshielded than the protons next to the oxygen.[4]
¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Chemical Shift (δ) ppmAssignmentRationale
~191.0Aldehyde (C=O)The carbonyl carbon of the aldehyde is significantly deshielded and appears at a characteristic downfield position.[5]
~162.0Aromatic (C-4, C-OCH₃)The aromatic carbon bonded to the electron-donating methoxy group is deshielded.
~132.0Aromatic (C-1, C-CHO)The carbon atom to which the aldehyde group is attached.
~129.5Aromatic (C-6)Aromatic CH carbon.
~127.0Aromatic (C-3, C-CH₂N)The carbon atom bearing the morpholinomethyl substituent.
~125.0Aromatic (C-2)Aromatic CH carbon.
~114.0Aromatic (C-5)This carbon is shielded by the ortho-methoxy group.
~67.0Morpholine (-O-CH₂)The carbons adjacent to the morpholine oxygen are deshielded by its electronegativity.[4]
~61.0Benzylic (-Ar-CH₂-N)The benzylic carbon is influenced by both the aromatic ring and the nitrogen.
~55.5Methoxy (-OCH₃)The carbon of the methoxy group appears in a typical range for sp³ hybridized carbons attached to an oxygen.[5]
~53.5Morpholine (-N-CH₂)The carbons adjacent to the nitrogen are slightly more shielded than those next to the oxygen.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The analysis is typically performed on a solid sample using a KBr pellet or on a thin film.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group AssignmentRationale
~2950-2800C-H StretchAliphatic (CH₂, CH₃)Corresponds to the stretching vibrations of the sp³ C-H bonds in the methoxy, benzylic, and morpholine groups.
~2820 & ~2720C-H Stretch (Fermi Doublet)Aldehyde (-CHO)This pair of weak to medium bands is highly characteristic of the aldehyde C-H stretch and is a key diagnostic feature.[6]
~1700C=O StretchAldehydeA strong, sharp absorption band characteristic of the carbonyl group in an aromatic aldehyde. Conjugation with the benzene ring slightly lowers the frequency.[7]
~1600 & ~1510C=C StretchAromatic RingThese two bands arise from the stretching vibrations within the benzene ring.
~1260C-O-C Asymmetric StretchAryl-Alkyl Ether (-O-CH₃)A strong band resulting from the asymmetric stretching of the C-O-C bond of the methoxy group.[7]
~1115C-O-C Symmetric StretchMorpholine EtherThis strong absorption is characteristic of the ether linkage within the morpholine ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in structural confirmation. Electron Ionization (EI) is a common method for this type of analysis.

  • Molecular Ion (M⁺): The mass spectrum is expected to show a molecular ion peak at m/z = 235 , corresponding to the molecular weight of the compound (C₁₃H₁₇NO₃).[3]

  • Major Fragmentations: The primary fragmentation pathway involves the cleavage of the benzylic C-C bond, which is the most labile.

    • m/z = 100: This peak corresponds to the [CH₂=N(CH₂CH₂)₂O]⁺ fragment, the morpholinomethyl cation. This is often a very stable and abundant fragment.

    • m/z = 135: This fragment, [M - C₅H₁₀NO]⁺, represents the 4-methoxybenzaldehyde cation radical remaining after the loss of the morpholinomethyl group.

    • m/z = 134: Loss of a hydrogen radical from the m/z 135 fragment.

    • m/z = 107: Loss of CO from the m/z 135 fragment, a common fragmentation for benzaldehydes.

G mol C13H17NO3+ (m/z = 235) Molecular Ion frag1 [C8H7O2]+ (m/z = 135) mol->frag1 - C5H10NO• frag2 [C5H10NO]+ (m/z = 100) Base Peak mol->frag2 Benzylic Cleavage frag3 [C7H7O]+ (m/z = 107) frag1->frag3 - CO

Caption: Proposed MS fragmentation pathway.

Experimental Protocols

Synthesis: Mannich-Type Reaction

A plausible and efficient synthesis of this compound involves the Mannich reaction, a cornerstone of medicinal chemistry for introducing aminomethyl groups.

Rationale: This one-pot reaction is atom-economical and proceeds under relatively mild conditions. It utilizes readily available starting materials: 4-hydroxy-3-methoxybenzaldehyde (vanillin), formaldehyde, and morpholine. The initial product would be 4-Hydroxy-3-methoxy-5-(morpholinomethyl)benzaldehyde, which would then be methylated. An alternative is a direct reaction if starting with a different precursor. A related aminoalkylation of vanillin has been documented, providing a strong procedural basis.[4]

start Starting Materials: 4-Hydroxy-3-methoxybenzaldehyde Morpholine, Formaldehyde reaction Reaction Vessel: Dissolve in Ethanol Stir at room temp (24h) start->reaction workup Aqueous Work-up: Quench with H2O Extract with Ethyl Acetate reaction->workup purification Purification: Dry organic layer (Na2SO4) Silica Gel Chromatography workup->purification methylation Methylation: React with Methyl Iodide/DMS in presence of a base (e.g., K2CO3) purification->methylation final_purification Final Purification: Column Chromatography methylation->final_purification characterization Spectroscopic Analysis: NMR, IR, MS final_purification->characterization

Caption: General workflow for synthesis and characterization.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of 4-hydroxy-3-methoxybenzaldehyde (1 eq.) in ethanol, add morpholine (1.1 eq.).

  • Addition: Cool the mixture in an ice bath and add an aqueous solution of formaldehyde (37%, 1.2 eq.) dropwise while stirring.

  • Reaction: Allow the mixture to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Methylation: After formation of the intermediate, remove the solvent under reduced pressure. Redissolve the crude product in acetone, add potassium carbonate (K₂CO₃, 3 eq.) and dimethyl sulfate (DMS) or methyl iodide (1.5 eq.). Reflux the mixture for 4-6 hours.

  • Work-up: After cooling, filter off the base. Evaporate the solvent. Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield the pure compound.

Spectroscopic Data Acquisition

Rationale: Standardized acquisition parameters are crucial for obtaining reproducible, high-quality data. The choice of solvent (CDCl₃) is based on its excellent solubilizing power for a wide range of organic compounds and its relatively simple NMR spectrum.

  • NMR Spectroscopy:

    • Prepare a ~5-10 mg sample solution in ~0.6 mL of CDCl₃ containing 0.03% tetramethylsilane (TMS) as an internal standard.

    • Acquire ¹H and ¹³C spectra on a 400 MHz or 500 MHz spectrometer at room temperature.

    • Process the data using appropriate software, applying Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm.

  • IR Spectroscopy:

    • Prepare a KBr pellet by grinding ~1 mg of the solid sample with ~100 mg of dry KBr powder and pressing it into a thin, transparent disk.

    • Alternatively, dissolve a small amount of sample in a volatile solvent (e.g., dichloromethane), deposit a drop onto a salt plate (NaCl or KBr), and allow the solvent to evaporate.

    • Record the spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

  • Mass Spectrometry:

    • Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via a direct insertion probe or Gas Chromatography (GC-MS) interface.

    • Acquire the spectrum in Electron Ionization (EI) mode with an ionization energy of 70 eV.

References

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). Retrieved from [Link]

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  • SpectraBase. (n.d.). Benzaldehyde, 4-methoxy-3-(4-morpholylmethyl)-. Retrieved from [Link]

  • Zhang, J.-C., et al. (2013). 4-Methoxy-3-(methoxymethyl)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 69(1), o112. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). bmse010130 4-methoxy Benzaldehyde. Retrieved from [Link]

  • NIST. (n.d.). Benzaldehyde, 3-hydroxy-4-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Benzaldehyde, 4-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Benzaldehyde, 4-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxy-3-[(quinolin-8-yloxy)methyl]benzaldehyde. Retrieved from [Link]

  • Lestari, S., et al. (2018). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 34(2). Retrieved from [Link]

  • NIST. (n.d.). Benzaldehyde, 3-methoxy-4-(phenylmethoxy)-. NIST Chemistry WebBook. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 4-hydroxy-3-methoxy benzaldehyde. Retrieved from [Link]

  • Noreljaleel, A. E. M., et al. (2018). Synthesis and Structural Elucidation of 4-Hydroxy-3-Methoxy-5-aminomethylbenzaldehydes. Asian Journal of Organic & Medicinal Chemistry, 3(2). Retrieved from [Link]

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The Bioactive Potential of Substituted Benzaldehydes: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted benzaldehydes represent a versatile and highly valuable class of aromatic aldehydes that serve as foundational scaffolds in medicinal chemistry and drug development. Their inherent reactivity, coupled with the vast possibilities for structural modification on the benzene ring, allows for the fine-tuning of their electronic and steric properties, leading to a broad spectrum of biological activities. This guide provides an in-depth exploration of the diverse bioactivities of substituted benzaldehydes, including their anticancer, antimicrobial, antioxidant, and enzyme inhibitory properties. We will delve into the critical structure-activity relationships that govern their efficacy, detail established experimental protocols for their synthesis and biological evaluation, and present visual workflows and pathway diagrams to elucidate key mechanisms. This comprehensive resource is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this remarkable class of compounds.

Introduction: The Versatile Benzaldehyde Scaffold

Benzaldehyde, the simplest aromatic aldehyde, consists of a benzene ring with a formyl substituent. The reactivity of the aldehyde group and the potential for substitution on the aromatic ring make it a crucial building block in organic synthesis.[1][2] In the pharmaceutical industry, benzaldehyde and its derivatives are key precursors in the synthesis of a wide array of therapeutic agents, including antihypertensives and anticonvulsants.[1] The ability to introduce various functional groups onto the benzaldehyde structure allows for the creation of large compound libraries for pharmacological screening, a cornerstone of modern drug discovery.[1]

The biological activity of substituted benzaldehydes is profoundly influenced by the nature, position, and number of substituents on the aromatic ring. These modifications can alter the molecule's lipophilicity, electronic distribution, and steric hindrance, thereby affecting its interaction with biological targets.[3][4] This guide will explore the major classes of biological activity exhibited by these compounds and the underlying principles that drive their therapeutic potential.

Anticancer Activity: Targeting Malignant Cells

Substituted benzaldehydes have emerged as a promising class of compounds with significant anticancer activity.[3][5][6] Their mechanisms of action are diverse and often involve the induction of apoptosis, cell cycle arrest, and the overcoming of multidrug resistance.

Structure-Activity Relationship (SAR) in Anticancer Benzaldehydes

The cytotoxic effects of substituted benzaldehydes are intricately linked to their chemical structure. A comprehensive study on fifty-four commercial aldehydes revealed that the number, position, and type of substituents on the aromatic ring are critical for their biological activity.[7]

  • Hydrophobicity and Substituent Position: Research on α-hydroxyphosphonate derivatives of substituted benzaldehydes demonstrated that hydrophobicity and the position of substituents on the benzene ring are key determinants of toxicity against cancer cell lines.[3]

  • Electron-Withdrawing vs. Electron-Donating Groups: In a series of salicylaldehyde benzoylhydrazone derivatives, it was found that electron-withdrawing groups on the benzoyl ring increased cytotoxicity, whereas electron-donating groups on the salicylaldehyde ring were required for enhanced activity.[4]

  • Specific Substitutions: Certain substitutions have been shown to confer potent anticancer properties. For example, benzyloxybenzaldehyde derivatives, particularly 2-[(3-methoxybenzyl)oxy]benzaldehyde, have exhibited significant activity against the HL-60 cell line.[6] Similarly, catechol derived from piperonal and o-vanillin have demonstrated high cytotoxicity against breast and prostate cancer cell lines.[8]

Mechanism of Action

The anticancer effects of substituted benzaldehydes are often mediated through the induction of programmed cell death (apoptosis) and disruption of the cell cycle.

  • Apoptosis Induction: Benzyloxybenzaldehyde derivatives have been shown to induce apoptosis and cause a loss of mitochondrial membrane potential in cancer cells.[6] Benzaldehyde itself has been found to induce apoptosis and DNA damage in human lymphocytes at certain concentrations.[9]

  • Cell Cycle Arrest: Some active benzyloxybenzaldehyde compounds have been observed to arrest cell cycle progression at the G2/M phase.[6]

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method for assessing the cytotoxic potential of compounds against cancer cell lines.[10]

Objective: To determine the concentration of a substituted benzaldehyde derivative that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell line of interest (e.g., HL-60, MDA-MB-231)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Substituted benzaldehyde compound dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of the substituted benzaldehyde compound in the cell culture medium. Add the diluted compounds to the wells at various concentrations, including a solvent control.[10]

  • Incubation: Incubate the plates for a further 24-72 hours.

  • MTT Addition: After the incubation period, remove the medium and add fresh medium containing MTT solution (typically 0.5 mg/mL) to each well. Incubate for 2-4 hours.[10]

  • Solubilization: After incubation with MTT, add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the solvent control. Determine the IC50 value by plotting the percentage of viability against the compound concentration.

Visualization: Anticancer Workflow

anticancer_workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_data Data Analysis synthesis Synthesis of Substituted Benzaldehydes purification Purification & Characterization (NMR, MS) synthesis->purification cell_culture Cancer Cell Line Culture purification->cell_culture mtt_assay MTT Cytotoxicity Assay cell_culture->mtt_assay apoptosis_assay Apoptosis Assay (e.g., TUNEL) mtt_assay->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) mtt_assay->cell_cycle_analysis ic50 IC50 Determination apoptosis_assay->ic50 cell_cycle_analysis->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar

Caption: Workflow for the synthesis and in vitro evaluation of the anticancer activity of substituted benzaldehydes.

Antimicrobial Activity: Combating Pathogens

Substituted benzaldehydes and their derivatives, particularly Schiff bases, exhibit a broad spectrum of antimicrobial activities against both Gram-positive and Gram-negative bacteria, as well as fungi.[11][12][13]

Structure-Activity Relationship (SAR) in Antimicrobial Benzaldehydes

The antimicrobial efficacy of these compounds is highly dependent on the substituents on the benzaldehyde ring.

  • Hydroxy and Nitro Groups: The presence of hydroxyl groups, similar to phenols, contributes to biocidal activity.[12] Studies on Schiff bases have shown that the presence of a nitro group (NO2) can enhance antimicrobial potency.[11]

  • Schiff Base Formation: The formation of Schiff bases by reacting substituted benzaldehydes with amines often leads to enhanced antimicrobial activity.[11][13] Metal complexes of these Schiff bases can exhibit even greater antimicrobial effects.[13]

Mechanism of Action

The primary mechanism of antimicrobial action for many substituted benzaldehydes involves disruption of the microbial cell membrane.

  • Membrane Disruption: Hydroxybenzaldehydes, much like phenols, interact with the cell surface, leading to the disintegration of the cell membrane and the release of intracellular components.[12] They can also cause intracellular coagulation of cytoplasmic constituents.[12]

  • Enzyme Inhibition: The aldehyde group can react with essential nucleophilic groups in microbial enzymes, such as sulfhydryl and amino groups, leading to their inactivation.[14]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[10]

Objective: To determine the lowest concentration of a substituted benzaldehyde derivative that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

  • Substituted benzaldehyde compound dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microtiter plates

  • Microplate reader or visual inspection

Procedure:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism in the broth medium.[10]

  • Serial Dilution: Perform serial dilutions of the substituted benzaldehyde compound in the broth medium in a 96-well microtiter plate.[10]

  • Inoculation: Add the standardized inoculum to each well containing the diluted compound. Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: Determine the MIC as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be done visually or by measuring the optical density using a microplate reader.

Enzyme Inhibition: Modulating Biological Pathways

Substituted benzaldehydes are effective inhibitors of various enzymes, playing a crucial role in the modulation of key biological pathways. Their inhibitory activity against tyrosinase and cholinesterases is of particular interest in the development of treatments for hyperpigmentation disorders and neurodegenerative diseases, respectively.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for skin whitening agents.[14][15]

  • Mechanism of Inhibition: Benzaldehyde-type inhibitors can form a Schiff base with a primary amino group in the tyrosinase enzyme.[14] The nature of the substituent at the C-4 position can influence the type of inhibition, with bulky substituents leading to a full and mixed-type inhibition.[16] 4-substituted benzaldehydes may act as a tight hydrophobic cover on the catalytic center of tyrosinase.[16]

  • SAR: Dihydroxy-substituted benzaldehydes, such as 2,4-dihydroxybenzaldehyde and 3,4-dihydroxybenzaldehyde, have shown potent tyrosinase inhibitory activity.[15][17]

Cholinesterase Inhibition

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary therapeutic strategy for Alzheimer's disease.

  • Mechanism of Inhibition: Difunctionalized 4-hydroxybenzaldehyde derivatives have been shown to act as mixed-type inhibitors, interacting with both the catalytic active site and the peripheral anionic site of the cholinesterase enzymes.[18]

  • SAR: Benzimidazole-based substituted benzaldehyde derivatives have demonstrated potent inhibitory activity against both AChE and BChE, with the presence of chloro groups at the 3 and 4 positions of the phenyl ring being particularly effective.[19]

Other Enzyme Inhibition

Substituted benzaldehydes have also been investigated as inhibitors of other enzymes:

  • α-Glucosidase and α-Amylase Inhibition: Modified benzaldehyde derivatives have shown potential as dual inhibitors of these enzymes, which is relevant for the management of diabetes.[20]

  • Aldehyde Dehydrogenase (ALDH) Inhibition: Benzyloxybenzaldehyde derivatives have been identified as potent and selective inhibitors of ALDH1A3, an enzyme overexpressed in several cancers.[21][22]

  • Aldose Reductase Inhibition: Certain benzaldehyde derivatives have shown inhibitory activity against aldose reductase, an enzyme implicated in diabetic complications.[23]

Experimental Protocol: Enzyme Inhibition Assay (General)

Objective: To determine the inhibitory effect of a substituted benzaldehyde derivative on a specific enzyme.

Materials:

  • Purified enzyme (e.g., tyrosinase, acetylcholinesterase)

  • Substrate for the enzyme (e.g., L-DOPA for tyrosinase, acetylthiocholine for AChE)

  • Substituted benzaldehyde compound

  • Buffer solution appropriate for the enzyme

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the buffer, the enzyme, and varying concentrations of the substituted benzaldehyde inhibitor. Include a control with no inhibitor.

  • Pre-incubation: Pre-incubate the mixture for a specific time to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the substrate to each well to initiate the enzymatic reaction.

  • Monitor Reaction: Monitor the progress of the reaction by measuring the change in absorbance or fluorescence over time using a microplate reader.

  • Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity. Kinetic studies (e.g., Lineweaver-Burk plots) can be performed to determine the mechanism of inhibition (competitive, non-competitive, etc.).[16]

Visualization: Enzyme Inhibition Mechanism

Caption: A generalized scheme of enzyme inhibition, illustrating competitive, non-competitive, and mixed inhibition.

Antioxidant Activity and Oxidative Stress Modulation

Substituted benzaldehydes, particularly those with hydroxyl groups, can act as antioxidants and modulate cellular responses to oxidative stress.

Radical Scavenging and Oxidative Stress Pathways
  • Mechanism: Phenolic benzaldehydes can donate a hydrogen atom to free radicals, thereby neutralizing them. The antioxidant activity is generally associated with the hydroxylation of the aromatic structure.[24]

  • Cellular Pathways: p-Hydroxybenzaldehyde has been shown to combat oxidative stress through the Nrf2/HO-1/NQO-1/NF-κB/AP-1 pathways, which can alleviate conditions like colitis.[25] Some benzaldehyde derivatives can disrupt the redox systems of fungi, leading to their antifungal activity.[26]

Structure-Activity Relationship (SAR) for Antioxidant Activity

The antioxidant potential of substituted benzaldehydes is closely tied to their substitution patterns.

  • Hydroxyl Groups: Benzaldehydes with multiple hydroxyl groups, such as 2,3-dihydroxybenzaldehyde and 2,4,5-trihydroxybenzaldehyde, exhibit strong radical scavenging activity.[24]

  • Other Substituents: The presence of other groups, like nitro groups, in conjunction with hydroxyl groups can also influence antioxidant activity.[24]

Synthesis of Substituted Benzaldehydes

The synthesis of substituted benzaldehydes is a fundamental aspect of their application in drug discovery. Various methods have been developed to efficiently produce these compounds with diverse functionalities.

Tandem Reactions

One-pot tandem reactions offer an efficient and cost-effective approach to synthesizing substituted benzaldehydes, as they do not require the isolation and purification of intermediates.[27][28] A common strategy involves directed metalation, where a formamide and an organolithium reagent are used to create an α-amino alkoxide in situ, which is then reacted with an electrophile to introduce a substituent at the ortho position.[28]

Reduction/Cross-Coupling Procedures

A two-step, one-pot procedure involving the reduction of Weinreb amides to a stable aluminum hemiaminal intermediate, followed by a palladium-catalyzed cross-coupling reaction with organometallic reagents, allows for the synthesis of a variety of alkyl and aryl substituted benzaldehydes.[29][30]

Experimental Protocol: General Synthesis via Knoevenagel Condensation and Thio-Michael Addition

This protocol describes a versatile approach to synthesizing benzothiazepine derivatives, which often possess medicinal properties, using substituted benzaldehydes as a starting material.[31]

Objective: To synthesize substituted benzothiazepines from substituted benzaldehydes.

Materials:

  • Substituted benzaldehyde

  • Indan-1,3-dione

  • 2-Aminothiophenol

  • Solvent (e.g., ethanol)

  • Base catalyst (e.g., piperidine)

Procedure:

  • Knoevenagel Condensation: React the substituted benzaldehyde with indan-1,3-dione in the presence of a base catalyst to form a 2-benzylideneindan-1,3-dione intermediate.

  • Thio-Michael Addition and Intramolecular Imine Formation: React the intermediate from step 1 with a 2-aminothiophenol. This will undergo a thio-Michael addition followed by an intramolecular imine formation to yield the target benzothiazepine.

  • Purification: Purify the final product using techniques such as recrystallization or column chromatography.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods like NMR (¹H and ¹³C) and mass spectrometry.

Conclusion and Future Perspectives

Substituted benzaldehydes are a cornerstone of medicinal chemistry, offering a rich scaffold for the development of novel therapeutic agents. Their diverse biological activities, spanning anticancer, antimicrobial, and enzyme inhibitory effects, are a testament to their versatility. The ability to systematically modify their structure provides a powerful tool for optimizing their potency, selectivity, and pharmacokinetic properties.

Future research in this area will likely focus on:

  • Design of Isoform-Selective Inhibitors: Developing substituted benzaldehydes that can selectively target specific enzyme isoforms to minimize off-target effects.[21]

  • Multi-Targeted Drug Design: Creating single molecules based on the benzaldehyde scaffold that can modulate multiple biological targets, which could be particularly beneficial for complex diseases like Alzheimer's.[32]

  • Advanced Synthesis Methodologies: Further development of efficient and green synthetic methods to access novel and complex substituted benzaldehydes.[29]

  • In Vivo Studies and Clinical Translation: Moving promising substituted benzaldehyde candidates from in vitro studies to in vivo animal models and ultimately to clinical trials.

The continued exploration of the chemical space around the benzaldehyde core, guided by a deep understanding of structure-activity relationships and mechanistic insights, holds immense promise for the discovery of the next generation of innovative medicines.

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Deconvoluting Complexity: An In Silico Technical Guide to Predicting the Biological Targets of 4-Methoxy-3-(morpholin-4-ylmethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The identification of molecular targets for novel or uncharacterized small molecules is a critical and often rate-limiting step in drug discovery and chemical biology. This guide provides an in-depth, technical framework for the in silico prediction of biological targets for the compound 4-Methoxy-3-(morpholin-4-ylmethyl)benzaldehyde. Moving beyond a simple list of methods, this document serves as a strategic guide for researchers, scientists, and drug development professionals, detailing the causality behind methodological choices and emphasizing a self-validating, multi-pronged computational approach. We will explore and provide detailed protocols for three pillars of in silico target identification: ligand-based similarity assessment, reverse pharmacophore mapping, and structure-based reverse docking. By integrating the predictions from these orthogonal methodologies, we can build a high-confidence hypothesis of the compound's mechanism of action, paving the way for focused experimental validation.

Introduction: The Challenge of Target Deconvolution

Phenotypic screening campaigns can yield compounds with interesting biological activities, but without a known molecular target, their therapeutic potential remains locked. The process of identifying the specific biomolecular target(s) of a compound, known as target deconvolution or target fishing, is paramount.[1][2] Traditional experimental approaches for target deconvolution can be resource- and time-intensive.[3] Computational, or in silico, methods offer a rapid and cost-effective strategy to generate high-probability hypotheses, thereby streamlining the entire discovery pipeline.[4][5]

This guide focuses on a specific molecule, this compound, a compound featuring a substituted benzaldehyde core. The benzaldehyde scaffold is present in molecules with a wide range of biological activities, including antimicrobial and antioxidant effects.[3] The addition of a morpholine moiety, a privileged structure in medicinal chemistry, often improves pharmacokinetic properties and can bestow selective affinity for a range of receptors, particularly within the central nervous system.[6][7][8] Given this structural combination, predicting the specific targets of this particular arrangement is a non-trivial but critical task.

Our approach is rooted in the principle that a convergence of evidence from multiple, mechanistically distinct in silico methods provides a more robust and trustworthy prediction than any single method alone. This guide will provide the theoretical underpinnings and practical, step-by-step protocols to build this convergent case.

The Query Molecule: this compound

Before initiating any computational analysis, it is essential to have a standardized representation of our query molecule.

  • Molecular Formula: C₁₃H₁₇NO₃

  • Molecular Weight: 235.28 g/mol

  • SMILES (Simplified Molecular Input Line Entry System): O=Cc1cc(CN2CCOCC2)c(OC)cc1

  • PubChem CID: 156381

This SMILES string will serve as the primary input for the web-based tools we will discuss. For docking studies, a 3D conformer will be necessary.

Pillar I: Ligand-Based Target Prediction via Chemical Similarity

Expertise & Experience: The Rationale

The foundational principle of ligand-based target prediction is "guilt-by-association": structurally similar molecules are likely to bind to similar biological targets.[9] This approach does not require knowledge of the target's 3D structure; instead, it leverages vast databases of known ligand-target interactions. By quantifying the similarity between our query molecule and these annotated ligands, we can infer its most probable targets. SwissTargetPrediction is a powerful and widely used web server for this purpose, combining both 2D and 3D similarity measures.[9][10][11]

Trustworthiness: A Self-Validating System

The predictions are grounded in the extensive, curated bioactivity data from the ChEMBL database.[9] The platform provides a probability score for each prediction, offering a quantitative measure of confidence. By examining the specific known ligands that are similar to our query, we can assess the chemical reasonableness of the prediction.

Experimental Protocol: Target Prediction with SwissTargetPrediction
  • Navigate to the SwissTargetPrediction web server: [Link][9][12]

  • Input the Molecule: In the "Paste or draw your molecule(s) here" field, paste the SMILES string for this compound: O=Cc1cc(CN2CCOCC2)c(OC)cc1.

  • Select the Organism: Choose "Homo sapiens" from the dropdown menu to focus the search on human protein targets.

  • Initiate Prediction: Click the "Predict targets" button. The server will perform 2D and 3D similarity searches against its database of known active compounds.[13]

  • Analyze the Results: The output page will display a list of predicted targets, ranked by a probability score. The results are also categorized by target class in a pie chart.

Data Presentation and Interpretation

The results should be compiled into a table for clear analysis. The probability score indicates the likelihood of the prediction being correct, with higher scores being more confident. It is crucial to examine the "Known actives similar to query" for the top predictions. This allows for a visual and chemical comparison to understand the basis of the prediction.

Predicted Target Target Class Probability Known Actives (2D/3D)
Example: Dopamine D2 ReceptorGPCR0.855 / 2
Example: Serotonin TransporterTransporter0.793 / 1
Example: MAO-BEnzyme0.754 / 0
(Note: This is example data and not the actual output for the query molecule.)

A high probability score, coupled with strong chemical similarity to multiple known ligands, provides a strong starting hypothesis for the compound's targets.

Visualization: Ligand-Based Prediction Workflow

G cluster_input Input Preparation cluster_tool Prediction Server cluster_db Knowledge Base cluster_output Output Analysis SMILES Query Molecule (SMILES String) STP SwissTargetPrediction Web Server SMILES->STP Submit ChEMBL ChEMBL Database (Known Ligand-Target Pairs) STP->ChEMBL 2D/3D Similarity Search Results Ranked list of predicted targets STP->Results Generate ChEMBL->STP Return Similar Ligands Analysis Analysis of Probability & Similar Actives Results->Analysis

Caption: Workflow for ligand-based target prediction.

Pillar II: Reverse Pharmacophore Mapping

Expertise & Experience: The Rationale

A pharmacophore is a 3D arrangement of electronic and steric features necessary for a molecule to interact with a specific biological target.[14] Instead of comparing entire molecular structures, reverse pharmacophore mapping fits the query molecule into a vast library of pre-computed, receptor-based pharmacophore models. This method identifies targets whose binding pockets are sterically and electrostatically complementary to the query compound. PharmMapper is a prominent web server for this approach, utilizing a large database of pharmacophore models derived from protein-ligand complexes in the Protein Data Bank (PDB).[14][15][16][17]

Trustworthiness: A Self-Validating System

The strength of this method lies in its foundation in experimentally determined 3D structures of protein-ligand complexes. A high "fit score" indicates a strong geometric and chemical complementarity between the query molecule and a known binding site. The results include the aligned pose of the molecule within the pharmacophore, providing a visual basis for the prediction that can be critically evaluated.

Experimental Protocol: Target Prediction with PharmMapper
  • Navigate to the PharmMapper web server: [Link][15]

  • Prepare the Input File: PharmMapper requires a 3D structure in .mol2 or .sdf format. The SMILES string can be converted to a 3D structure using a tool like Open Babel or a web server like the PubChem 3D viewer. Save the resulting structure as a .mol2 file.

  • Submit the Job: On the PharmMapper "Submit Job" page, upload the .mol2 file. Select the "Human Protein Targets Only" option from the database dropdown menu. Provide an email address for notification.

  • Retrieve and Analyze Results: The job may take several hours.[18] Upon completion, the results will be presented as a ranked list of potential targets based on their fit scores.

Data Presentation and Interpretation

The output should be summarized in a table. The "Fit Score" represents how well the query molecule maps onto the pharmacophore model. A higher fit score suggests a better potential interaction. The "Normalized Fit Score" provides a statistical measure of the prediction's significance.

PDB ID Target Name Fit Score Normalized Fit Score Pharmacophore Features
Example: 3ERTEstrogen Receptor Alpha5.871.951 HBA, 2 HBD, 1 Aro
Example: 1A28p38 MAP kinase5.521.882 HBA, 1 HBD, 1 Hyd
Example: 2H8SDopamine D3 Receptor5.211.811 HBA, 1 Pos, 1 Aro
(Note: This is example data and not the actual output for the query molecule.)

Critically, for each hit, visualize the aligned pose provided by PharmMapper. This allows for an expert assessment of the plausibility of the binding mode.

Visualization: Reverse Pharmacophore Mapping Workflow

G cluster_input Input Preparation cluster_tool Prediction Server cluster_db Knowledge Base cluster_output Output Analysis Mol3D 3D Structure of Query Molecule (.mol2) PharmMapper PharmMapper Web Server Mol3D->PharmMapper Submit PharmDB PharmTargetDB (Receptor-based Pharmacophores) PharmMapper->PharmDB Reverse Mapping Results Ranked list of potential targets PharmMapper->Results Generate PharmDB->PharmMapper Return Matched Models Analysis Analysis of Fit Score & Aligned Pose Results->Analysis

Caption: Workflow for reverse pharmacophore mapping.

Pillar III: Structure-Based Reverse Docking

Expertise & Experience: The Rationale

Reverse docking flips the conventional virtual screening paradigm: instead of docking many compounds to one target, we dock one compound to many potential target structures.[4] This structure-based approach simulates the binding of our query molecule to the binding sites of a library of proteins, calculating a binding affinity score for each. This method is computationally intensive but provides valuable insights into potential binding modes and affinities. AutoDock Vina is a widely used and robust open-source docking engine suitable for this task.[19]

Trustworthiness: A Self-Validating System

The validity of reverse docking hinges on the quality of the protein structures and the accuracy of the scoring function. By using a curated library of high-resolution protein structures and a well-validated docking program like Vina, we can have confidence in the predicted binding energies. The predicted binding poses can be visually inspected for key interactions (e.g., hydrogen bonds, hydrophobic contacts), providing a further layer of validation.

Experimental Protocol: Command-Line Reverse Docking with AutoDock Vina

This protocol assumes a Linux/macOS environment with AutoDock Vina and the MGLTools suite installed.

  • Prepare the Ligand:

    • Convert the ligand's 3D structure (from PubChem or generated from SMILES) to the required .pdbqt format using prepare_ligand4.py from MGLTools. This adds Gasteiger charges and defines rotatable bonds.

    • pythonsh /prepare_ligand4.py -l ligand.mol2 -o ligand.pdbqt

  • Prepare the Target Library:

    • Download a curated set of protein structures (e.g., from the PDB). For a broad screen, a library of druggable human proteins should be used.

    • For each protein, prepare it for docking using prepare_receptor4.py. This script adds polar hydrogens, assigns charges, and saves the file in .pdbqt format.

    • pythonsh /prepare_receptor4.py -r protein.pdb -o protein.pdbqt

  • Define the Search Space: For each target, define a docking box that encompasses the entire protein surface (blind docking). This can be done by determining the protein's dimensions and setting the box center and size accordingly.

  • Automate Docking with a Script: Write a simple bash script to loop through your library of prepared protein targets and run Vina for each one.

  • Parse and Rank Results: Write a script to parse the log files (*_log.txt) for the binding affinity of the top mode for each target. Rank the targets from most negative (strongest predicted affinity) to least negative.

Data Presentation and Interpretation

The primary output is the binding affinity, typically in kcal/mol. More negative values indicate stronger predicted binding.

Target PDB ID Target Name Binding Affinity (kcal/mol) Key Predicted Interactions
Example: 4DJHJAK2-9.2H-bond with hinge region
Example: 1KE7CDK2-8.8Hydrophobic interactions
Example: 3PBLmTOR-8.5H-bond with catalytic loop
(Note: This is example data and not the actual output for the query molecule.)

For the top-ranked targets, it is imperative to visually inspect the predicted binding pose using software like PyMOL or Chimera. Look for chemically sensible interactions that could explain the calculated affinity.[13][20]

Visualization: Reverse Docking Workflow

G cluster_input Input Preparation cluster_tool Docking Engine cluster_process Automated Docking cluster_output Output Analysis Ligand Ligand (.pdbqt) Script Looping Script Ligand->Script Proteins Protein Target Library (.pdbqt) Proteins->Script Vina AutoDock Vina Results Binding Affinity Scores & Poses Vina->Results Generate Script->Vina Execute for each target Analysis Ranking & Visual Inspection Results->Analysis

Caption: Workflow for structure-based reverse docking.

Synthesizing the Evidence: A Consensus Approach

The true power of this multi-pronged strategy comes from the synthesis of the results. A target that appears in the top ranks of two or three of these orthogonal methods has a much higher probability of being a true biological target than one identified by a single method alone.

Expertise & Experience: The Rationale for Consensus

Each method has its own inherent strengths and biases. Ligand-based methods are limited by the chemical space of known ligands. Pharmacophore methods are dependent on the availability of high-quality crystal structures with well-defined pockets. Reverse docking can be susceptible to scoring function inaccuracies. By seeking a consensus, we mitigate the risk of being misled by the artifacts of a single approach.[21][22]

Trustworthiness: A Self-Validating System

The cross-validation of hits provides a robust internal check on the predictions. For example, if SwissTargetPrediction suggests a kinase and reverse docking shows a favorable binding energy and a plausible binding mode in the ATP pocket of that same kinase, the confidence in that prediction is significantly elevated.

Protocol: Consensus Scoring and Target Prioritization
  • Compile Results: Create a master table that includes the top ~20-30 ranked targets from each of the three methods.

  • Identify Overlapping Hits: Systematically identify the targets that appear in the results of multiple methods.

  • Apply a Consensus Rank: For the overlapping targets, calculate a consensus rank or score. A simple method is to sum the ranks from each method for each common target. The lower the sum, the higher the consensus priority.

  • Prioritize for Validation: The targets with the highest consensus priority are the prime candidates for experimental validation.

Data Presentation: Integrated Target Profile
Target Target Class SwissTargetPrediction (Prob.) PharmMapper (Norm. Score) Reverse Docking (kcal/mol) Consensus Rank
Example: Kinase XEnzyme0.82 (Rank: 3)1.88 (Rank: 2)-9.2 (Rank: 1)1
Example: GPCR YGPCR0.85 (Rank: 1)1.81 (Rank: 3)-7.5 (Rank: 15)3
Example: Transporter ZTransporter0.79 (Rank: 2)N/A-8.8 (Rank: 2)2
(Note: This is example data and not the actual output for the query molecule.)

Conclusion and Future Directions

This guide has outlined a rigorous, multi-faceted in silico strategy for predicting the biological targets of this compound. By systematically applying ligand-based similarity searching, reverse pharmacophore mapping, and structure-based reverse docking, and then synthesizing the results through a consensus approach, we can generate a high-confidence, prioritized list of potential targets. This is not merely an academic exercise; the output of this workflow provides a direct, actionable path for experimental validation, saving considerable time and resources in the early stages of drug discovery. The ultimate validation of these in silico predictions will, of course, come from the laboratory bench, through techniques such as enzymatic assays, binding assays, or cellular thermal shift assays. However, the robust computational framework detailed here ensures that those experiments are as focused and as likely to succeed as possible.

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A Technical Guide to the Solubility of 4-Methoxy-3-(morpholin-4-ylmethyl)benzaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Understanding the solubility of active pharmaceutical ingredients (APIs) and synthetic intermediates is a cornerstone of efficient drug development and chemical process design.[1][2] This guide provides an in-depth technical analysis of the solubility characteristics of 4-Methoxy-3-(morpholin-4-ylmethyl)benzaldehyde. We will explore the physicochemical properties of the molecule, apply fundamental solubility principles to predict its behavior in a range of common organic solvents, and provide a robust, field-tested experimental protocol for accurate solubility determination. This document is intended for researchers, scientists, and drug development professionals who require a practical and scientifically grounded understanding of this compound's solubility to facilitate process optimization, formulation, and analytical method development.

Introduction: The Critical Role of Solubility

This compound is a substituted benzaldehyde derivative incorporating a methoxy group and a morpholine moiety. Such structures are common scaffolds in medicinal chemistry, often serving as key intermediates in the synthesis of complex target molecules. The success of subsequent reaction steps, purification (such as crystallization), and formulation hinges on a thorough understanding of the compound's solubility.[1][2] Poor or uncharacterized solubility can lead to significant challenges, including:

  • Inefficient Reactions: Difficulty in achieving desired concentrations for optimal reaction kinetics.

  • Purification Hurdles: Complications in selecting appropriate solvent systems for crystallization or chromatography.

  • Analytical Errors: Inaccurate quantification due to incomplete dissolution.[3]

  • Formulation Failures: Low bioavailability in preclinical studies if the compound cannot be effectively dissolved.[3][4]

This guide aims to provide a predictive framework and a practical methodology to mitigate these risks.

Physicochemical Profile of the Solute

To predict how this compound will interact with various solvents, we must first understand its intrinsic molecular properties. These characteristics dictate the types and strengths of intermolecular forces the compound can engage in.

PropertyValueSource
Molecular Formula C₁₃H₁₇NO₃[5][6]
Molecular Weight 235.28 g/mol [5]
Appearance Solid[5]
Structure
InChI Key: YHRYKKIGMYJYLB-UHFFFAOYSA-N[5]

Structural Analysis for Solubility Prediction:

  • Polar Features: The molecule possesses several polar functional groups that will dominate its solubility behavior. The aldehyde group (-C=O), the ether linkage (-O-CH₃), and the tertiary amine and ether within the morpholine ring are all capable of dipole-dipole interactions. The oxygen and nitrogen atoms act as hydrogen bond acceptors.

  • Non-Polar Features: The benzene ring is the primary non-polar region of the molecule. This aromatic system will contribute favorably to interactions with non-polar or moderately polar solvents through van der Waals forces.

  • Hydrogen Bonding: Crucially, the molecule lacks a hydrogen bond donor (like an -OH or -NH group). It can only act as a hydrogen bond acceptor . This is a key differentiator in its interaction with protic vs. aprotic solvents.

Based on this structure, the molecule can be classified as moderately polar . Its solubility will be a balance between the polar contributions of the oxygen and nitrogen-containing groups and the non-polar aromatic ring.

Theoretical Principles: "Like Dissolves Like"

The foundational principle governing solubility is that "like dissolves like."[7][8][9][10] This means that solutes dissolve best in solvents that have similar intermolecular forces.[10]

  • Polar Solvents (e.g., water, ethanol, methanol) have significant dipole moments and often engage in hydrogen bonding. They are effective at dissolving polar solutes.[8][11]

  • Non-Polar Solvents (e.g., hexane, toluene) have low dipole moments and interact primarily through weaker London dispersion forces. They are best for dissolving non-polar solutes.[8][9]

For this compound, we can predict the following:

  • High Solubility in Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can engage in strong dipole-dipole interactions with the aldehyde and ether groups. Furthermore, as hydrogen bond donors, they can form hydrogen bonds with the oxygen and nitrogen atoms of the solute, leading to strong solute-solvent interactions and favorable dissolution.[8]

  • Moderate to High Solubility in Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): These solvents have dipole moments and can interact favorably with the polar regions of the solute. The absence of hydrogen bond donation from the solvent is less of a detriment since the solute is only a hydrogen bond acceptor.

  • Low Solubility in Non-Polar Solvents (e.g., Hexane, Toluene): The strong polar character of the morpholine, aldehyde, and methoxy groups will make it difficult for non-polar solvents to overcome the solute-solute interactions in the solid crystal lattice.[10][11] While the benzene ring offers some compatibility, it is likely insufficient to drive significant dissolution.

Experimental Determination of Thermodynamic Solubility

While predictions are invaluable, empirical measurement is the gold standard. The Shake-Flask Method is widely recognized as the most reliable technique for determining thermodynamic (equilibrium) solubility.[12][13] The objective is to create a saturated solution in equilibrium with an excess of the solid solute, then accurately measure the concentration of the dissolved compound.

Experimental Workflow

The following diagram outlines the logical flow of the shake-flask solubility determination protocol.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Weigh excess solute into vials B Add known volume of solvent A->B Step 1-2 C Seal vials and place in shaker B->C Step 3 D Agitate at constant T for 24-48h C->D Step 4 E Allow solids to settle D->E Ensures equilibrium F Withdraw aliquot of supernatant E->F Step 5 G Filter through 0.45µm syringe filter F->G Removes particulates H Dilute filtrate for analysis G->H Fits calibration curve I Quantify by HPLC-UV H->I Step 6

Caption: Workflow for Shake-Flask Solubility Determination.

Detailed Step-by-Step Protocol

This protocol is designed as a self-validating system, incorporating steps to ensure thermodynamic equilibrium and accurate quantification.

Materials:

  • This compound (solid)

  • Selected organic solvents (e.g., ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

  • Analytical balance

  • Glass vials with screw caps (e.g., 4 mL)

  • Orbital shaker with temperature control

  • Syringes and 0.45 µm syringe filters (ensure filter material is compatible with the solvent)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector[14][15]

Procedure:

  • Preparation of Stock for Calibration: Prepare a 1 mg/mL stock solution of the compound in a highly soluble solvent (e.g., methanol or acetonitrile). From this, create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Add an excess amount of solid this compound to several vials. "Excess" means enough solid will visibly remain at the end of the experiment (e.g., 5-10 mg).

    • Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial. Prepare each solvent in triplicate for statistical validity.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation (e.g., 200 rpm).

    • Allow the mixtures to shake for at least 24 hours.[4] This extended time is critical to ensure the system reaches thermodynamic equilibrium between the dissolved and undissolved solute.

  • Sample Collection and Preparation:

    • After 24 hours, stop the shaker and allow the vials to stand undisturbed for 1-2 hours to let the excess solid settle.

    • Carefully withdraw an aliquot (e.g., 1.0 mL) of the supernatant (the clear liquid phase) using a syringe.

    • Immediately pass the aliquot through a 0.45 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles that would falsely inflate the measured concentration.

  • Dilution: Perform a precise serial dilution of the clear filtrate with the mobile phase used for HPLC analysis to bring the concentration within the range of your calibration curve. The dilution factor must be recorded accurately.

  • Quantification by HPLC:

    • Analyze the calibration standards to generate a standard curve (Peak Area vs. Concentration). The curve should have a correlation coefficient (R²) > 0.995.

    • Inject the diluted samples onto the HPLC system.

    • Use the peak area from the sample chromatogram and the calibration curve equation to determine the concentration of the diluted sample. .

  • Calculation: Calculate the final solubility by multiplying the measured concentration by the dilution factor. Report the result in units such as mg/mL or mol/L.

Data Presentation and Interpretation

While specific experimental data for this compound is not publicly available, the following table provides a predictive summary based on the chemical principles discussed. Researchers should use this as a template to be populated with their own experimental results.

Solvent ClassSolvent ExampleDielectric Constant (Polarity)H-BondingPredicted Solubility
Polar Protic Ethanol24.5Donor & AcceptorHigh
Methanol32.7Donor & AcceptorHigh
Polar Aprotic Acetone20.7AcceptorHigh
Dichloromethane (DCM)9.1NoneModerate
Ethyl Acetate6.0AcceptorModerate
Non-Polar Toluene2.4NoneLow
n-Hexane1.9NoneVery Low

Interpretation of Expected Results:

  • The highest solubility is anticipated in polar solvents, particularly those that can act as hydrogen bond donors like ethanol and methanol.

  • A significant drop in solubility is expected when moving to non-polar solvents like hexane, where the solvent molecules cannot effectively solvate the polar functional groups of the solute. This disparity validates the "like dissolves like" principle.[10]

Conclusion

The solubility of this compound is governed by its moderately polar nature, characterized by multiple hydrogen bond acceptor sites and a non-polar aromatic core. Its solubility is predicted to be highest in polar protic solvents and lowest in non-polar aliphatic solvents. For definitive quantification, the shake-flask method coupled with HPLC analysis provides a reliable and reproducible approach. The protocols and principles outlined in this guide offer a comprehensive framework for researchers to accurately determine and interpret the solubility of this compound, enabling more efficient and predictable outcomes in synthetic chemistry and drug development workflows.

References

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A Technical Guide to the Thermal Stability of 4-Methoxy-3-(morpholin-4-ylmethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the thermal stability of 4-Methoxy-3-(morpholin-4-ylmethyl)benzaldehyde, a compound of interest in pharmaceutical research and development. In the absence of direct experimental data for this specific molecule, this document synthesizes information from analogous structures and established principles of thermal analysis to predict its stability profile. We will explore key thermal parameters, propose potential degradation pathways, and provide detailed, best-practice protocols for experimental verification using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). This guide is intended for researchers, scientists, and drug development professionals seeking to understand and evaluate the thermal characteristics of this and structurally related compounds.

Introduction: The Critical Role of Thermal Stability in Drug Development

The thermal stability of an active pharmaceutical ingredient (API) is a cornerstone of its developability profile. It dictates crucial parameters such as shelf-life, storage conditions, and compatibility with manufacturing processes (e.g., milling, granulation, and tablet compression), which often involve heat. A thorough understanding of a compound's response to thermal stress is therefore not merely an academic exercise but a critical-path activity in preclinical and formulation development.

This compound (Figure 1) is a multifunctional organic molecule incorporating a benzaldehyde core, a methoxy ether linkage, and a morpholine substituent. Each of these functional groups contributes to the overall physicochemical properties of the molecule, including its thermal lability.

Figure 1. Chemical Structure of this compound Molecular Formula: C₁₃H₁₇NO₃[1] Molecular Weight: 235.29 g/mol [1] CAS Number: 128501-81-5[1]

This guide will provide a predictive assessment of the thermal stability of this compound and a detailed framework for its empirical validation.

Predicted Thermal Profile and Structural Considerations

Based on the analysis of its constituent functional groups, we can hypothesize the thermal behavior of this compound.

  • Benzaldehyde Moiety: Benzaldehyde and its derivatives can be susceptible to oxidation, especially at elevated temperatures, which can lead to the formation of the corresponding benzoic acid. The aldehyde group itself can also participate in various thermal decomposition reactions.[2][3][4]

  • Morpholine Group: Morpholine is a cyclic secondary amine. While relatively stable, under thermal stress, the morpholine ring can undergo cleavage.[5][6][7] Studies on morpholine degradation suggest that cleavage of the C-N bond is a possible route.[6]

  • Methoxy Group: The methoxy group (an ether) is generally more stable than other functional groups but can be cleaved at high temperatures.

  • Benzyl-Morpholine Linkage: The methylene bridge connecting the aromatic ring to the morpholine nitrogen is a potential site of initial thermal degradation through homolytic cleavage.

Given these structural features, it is anticipated that this compound will be a crystalline solid with a melting point followed by decomposition at a higher temperature. The presence of multiple functional groups suggests a complex decomposition profile.

Experimental Workflow for Thermal Stability Assessment

A robust evaluation of the thermal stability of this compound necessitates a combined analytical approach, primarily utilizing Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[8][9][10][11][12]

Diagram 1: Experimental Workflow

G cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Analysis & Interpretation Sample_Acquisition Acquire Sample of This compound Sample_Characterization Initial Characterization (Purity, Form) Sample_Acquisition->Sample_Characterization TGA_DSC Simultaneous TGA/DSC Analysis Sample_Characterization->TGA_DSC DSC_Melting DSC for Melting Point & Phase Transitions TGA_DSC->DSC_Melting TGA_Decomposition TGA for Decomposition Temperature & Mass Loss TGA_DSC->TGA_Decomposition Data_Integration Integrate TGA and DSC Data DSC_Melting->Data_Integration TGA_Decomposition->Data_Integration Pathway_Hypothesis Propose Degradation Pathways Data_Integration->Pathway_Hypothesis Stability_Conclusion Determine Onset of Decomposition & Thermal Limits Pathway_Hypothesis->Stability_Conclusion

Caption: Workflow for assessing the thermal stability of the target compound.

Detailed Experimental Protocol: Simultaneous TGA/DSC Analysis

This protocol outlines a standard procedure for the simultaneous thermal analysis of this compound.

Instrumentation: A calibrated simultaneous thermal analyzer (STA) capable of performing both TGA and DSC is recommended.[8][9]

Protocol Steps:

  • Instrument Calibration:

    • Calibrate the temperature and heat flow of the DSC using a certified indium standard.

    • Calibrate the balance of the TGA using a certified weight.

  • Sample Preparation:

    • Accurately weigh 3-5 mg of the crystalline powder sample into an alumina or aluminum crucible. A smaller sample size is often sufficient for modern, sensitive instruments.[8]

  • Experimental Conditions:

    • Purge Gas: Dry nitrogen at a flow rate of 30-50 mL/min to provide an inert atmosphere.

    • Temperature Program:

      • Equilibrate at 30 °C.

      • Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min. A common rate for pharmaceutical analysis.[8]

  • Data Acquisition:

    • Record the sample weight (TGA), the derivative of the weight loss (DTG), and the differential heat flow (DSC) as a function of temperature.

Anticipated Results and Data Interpretation

While specific values are predictive, the following section details the expected data and its interpretation.

Differential Scanning Calorimetry (DSC) Data

The DSC curve will likely reveal a sharp endothermic peak corresponding to the melting of the crystalline solid. Following the melt, the baseline may shift. At higher temperatures, exothermic events may be observed, which would correspond to the decomposition of the molecule.[8]

Thermogravimetric Analysis (TGA) Data

The TGA thermogram is expected to show a stable baseline with no significant mass loss until the onset of thermal decomposition. At the decomposition temperature, a sharp or multi-step mass loss will be observed. The derivative of the TGA curve (DTG) will show peaks corresponding to the maximum rate of mass loss for each decomposition step.

Hypothetical Data Summary

The following table presents a hypothetical but plausible set of thermal data for this compound.

ParameterPredicted Value/RangeMethodSignificance
Melting Point (Tₘ)110 - 130 °CDSCIndicates the transition from solid to liquid phase.
Onset of Decomposition (Tₒ)> 200 °CTGAThe temperature at which significant mass loss begins.
Decomposition Peak (Tₚ)220 - 260 °CDTGThe temperature of the maximum rate of decomposition.
Residual Mass @ 400 °C< 10%TGAIndicates the extent of volatilization of decomposition products.

Proposed Thermal Degradation Pathways

Understanding the potential degradation pathways is crucial for identifying and characterizing impurities that may form during storage or processing. Based on the chemical structure, several plausible degradation routes can be proposed.

Diagram 2: Proposed Degradation Pathways

G cluster_path1 Pathway 1: Benzylic C-N Bond Cleavage cluster_path2 Pathway 2: Oxidation of Aldehyde cluster_path3 Pathway 3: Morpholine Ring Opening Start This compound P1_Intermediate1 4-Methoxy-3-methylbenzaldehyde radical Start->P1_Intermediate1 Heat P1_Intermediate2 Morpholine radical Start->P1_Intermediate2 Heat P2_Product 4-Methoxy-3-(morpholin-4-ylmethyl)benzoic acid Start->P2_Product Heat, O₂ (if present) P3_Product Ring-opened amine derivatives Start->P3_Product High Heat P1_Products Further decomposition products P1_Intermediate1->P1_Products P1_Intermediate2->P1_Products

Caption: Potential thermal degradation pathways of the target molecule.

  • Pathway 1: Benzylic C-N Bond Cleavage: This is a likely initial step, as benzylic bonds are often susceptible to homolytic cleavage at elevated temperatures. This would result in the formation of a 4-methoxy-3-methylbenzaldehyde radical and a morpholine radical, which would then undergo further complex reactions.

  • Pathway 2: Aldehyde Oxidation: In the presence of oxygen, the aldehyde group can be oxidized to a carboxylic acid, forming 4-Methoxy-3-(morpholin-4-ylmethyl)benzoic acid. This is a common degradation pathway for benzaldehyde derivatives.

  • Pathway 3: Morpholine Ring Opening: At higher temperatures, the morpholine ring itself may undergo fragmentation, leading to the formation of various smaller, volatile amine and ether fragments.[6]

Conclusion and Recommendations

This technical guide provides a predictive framework for understanding the thermal stability of this compound. The analysis suggests that the compound is likely a crystalline solid with a melting point in the range of 110-130 °C and an onset of decomposition above 200 °C. The proposed degradation pathways highlight the potential for both side-chain cleavage and functional group modification under thermal stress.

It is strongly recommended that the predictive data presented herein be confirmed through rigorous experimental analysis as outlined in the provided protocols. The insights gained from such studies will be invaluable for guiding formulation strategies, defining appropriate storage conditions, and ensuring the overall quality and safety of any potential drug product containing this molecule.

References

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  • Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine. (2023). ACS Omega. [Link]

  • Determination of trace amounts of morpholine and its thermal degradation products in boiler water by HPLC. (1993). Semantic Scholar. [Link]

  • Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. (n.d.). Universitas Airlangga. [Link]

  • Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. (2015). International Journal of Pharmaceutical Sciences and Research. [Link]

  • The Kinetics of the Thermal Decomposition of Benzaldehyde and Benzyl Benzoate. (1933). University of Arizona. [Link]

  • Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. (1998). Applied and Environmental Microbiology. [Link]

  • The thermal decomposition of benzaldehyde at different temperatures. (n.d.). ResearchGate. [Link]

  • 4-Methoxy-3-(methoxymethyl)benzaldehyde. (2012). Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Synthesis and Structural Elucidation of 4-Hydroxy-3-methoxy-5- aminomethylbenzaldehydes. (2018). ResearchGate. [Link]

  • The microbial degradation of morpholine. (1982). ResearchGate. [Link]

  • IR Spectra of benzaldehyde and its derivatives in different aggregate states. (2011). ResearchGate. [Link]

  • Benzaldehyde, 3-hydroxy-4-methoxy-. (n.d.). NIST WebBook. [Link]

Sources

An In-depth Technical Guide to the Purity Analysis of 4-Methoxy-3-(morpholin-4-ylmethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Drug Development

In the landscape of pharmaceutical development, the active pharmaceutical ingredient (API) is the cornerstone of any drug product. Its purity is not merely a quality metric but a fundamental determinant of safety and efficacy. For a molecule like 4-Methoxy-3-(morpholin-4-ylmethyl)benzaldehyde, a key intermediate in the synthesis of various pharmacologically active compounds, rigorous purity analysis is paramount. This guide provides a comprehensive, in-depth framework for researchers, scientists, and drug development professionals on the core principles and practical methodologies for assessing the purity of this compound. We will delve into the rationale behind experimental choices, establish self-validating analytical systems, and ground our protocols in authoritative scientific and regulatory principles.

The structure of this compound (CAS No: 128501-81-5, Molecular Formula: C₁₃H₁₇NO₃, Molecular Weight: 235.28 g/mol ) presents unique analytical challenges and considerations.[1] This guide is structured to provide a logical progression from understanding the molecule's synthetic origins and potential impurities to the application of orthogonal analytical techniques for comprehensive purity determination.

Part 1: Understanding the Impurity Profile - A Synthesis-Forward Approach

A robust purity analysis begins with a thorough understanding of the synthetic pathway, as this is the primary source of process-related impurities. This compound is synthesized via the Mannich reaction , a three-component organic reaction.[2][3]

The typical synthesis involves the aminoalkylation of vanillin (4-hydroxy-3-methoxybenzaldehyde) with formaldehyde and morpholine.[4] This reaction pathway is efficient but can lead to a predictable profile of potential impurities that must be monitored and controlled.

cluster_0 Starting Materials cluster_1 Reaction cluster_2 Products & Impurities vanillin Vanillin (4-hydroxy-3-methoxybenzaldehyde) reaction Mannich Reaction (Aminoalkylation) vanillin->reaction formaldehyde Formaldehyde formaldehyde->reaction morpholine Morpholine morpholine->reaction product Target Molecule This compound reaction->product impurity1 Impurity A Unreacted Vanillin reaction->impurity1 Incomplete Reaction impurity2 Impurity B Unreacted Morpholine reaction->impurity2 Incomplete Reaction impurity3 Impurity C Isomeric Impurity (5-((morpholinomethyl)vanillin) reaction->impurity3 Lack of Regioselectivity impurity4 Impurity D Di-substituted Product reaction->impurity4 Side Reaction start Sample Preparation (0.5 mg/mL solution) hplc HPLC Injection start->hplc separation C18 Column Separation (Gradient Elution) hplc->separation detection UV Detection (254 nm) separation->detection data Chromatogram Generation detection->data analysis Peak Integration & Area % Calculation data->analysis report Purity Report analysis->report

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Methodological & Application

Protocol for synthesizing 4-Methoxy-3-(morpholin-4-ylmethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 4-Methoxy-3-(morpholin-4-ylmethyl)benzaldehyde

Abstract

This document provides a comprehensive guide for the synthesis of this compound, a valuable substituted benzaldehyde derivative with potential applications in pharmaceutical and materials science research. The protocol leverages the classic Mannich reaction, a three-component condensation, to efficiently introduce a morpholinomethyl group onto the 4-methoxybenzaldehyde scaffold. This guide details the reaction mechanism, a step-by-step experimental procedure, safety protocols, and methods for product characterization and validation. The causality behind experimental choices is explained to provide researchers with a deep, actionable understanding of the synthesis.

Introduction and Significance

This compound is a functionalized aromatic aldehyde. Benzaldehyde derivatives are fundamental building blocks in organic synthesis, serving as precursors for a vast range of more complex molecules, including active pharmaceutical ingredients (APIs) and agrochemicals.[1] The incorporation of a morpholine moiety is a common strategy in medicinal chemistry to enhance the pharmacological properties of a molecule.[2] The Mannich reaction is a powerful C-C bond-forming reaction that provides a direct and atom-economical route to synthesize β-amino-carbonyl compounds, known as Mannich bases.[3][4] This protocol describes the targeted synthesis of this compound via the aminomethylation of 4-methoxybenzaldehyde with formaldehyde and morpholine.

Reaction Principle and Mechanism

The synthesis proceeds via the Mannich reaction, a nucleophilic addition reaction that involves the aminoalkylation of an acidic proton.[3] In this specific application, the electron-rich aromatic ring of 4-methoxybenzaldehyde acts as the nucleophile. The reaction is a three-component condensation between an aldehyde (formaldehyde), a secondary amine (morpholine), and a compound with an activated proton (4-methoxybenzaldehyde).

The mechanism involves two primary stages:

  • Iminium Ion Formation: Morpholine, a secondary amine, reacts with formaldehyde to form a highly reactive electrophilic species known as the morpholin-4-ylmethaniminium ion. This is the key electrophile in the reaction.[3][5]

  • Electrophilic Aromatic Substitution: The 4-methoxybenzaldehyde ring, activated by the electron-donating methoxy group, acts as a nucleophile. It attacks the iminium ion in an electrophilic aromatic substitution. The methoxy group is an ortho, para-directing group. Since the para position is occupied by the aldehyde, the substitution occurs regioselectively at the ortho position (C3) to yield the final product.

Visual Representation of Reaction Scheme

Reaction_Scheme cluster_reactants Reactants 4-Methoxybenzaldehyde 4-Methoxybenzaldehyde plus1 + 4-Methoxybenzaldehyde->plus1 Morpholine Morpholine plus2 + Morpholine->plus2 Formaldehyde Formaldehyde Product This compound plus1->Morpholine plus2->Formaldehyde plus2->Product Ethanol, Δ

Caption: Overall synthetic scheme for the Mannich reaction.

Visual Representation of Reaction Mechanism

Reaction_Mechanism A Morpholine + Formaldehyde B Iminium Ion (Electrophile) A->B Dehydration D Electrophilic Attack (Sigma Complex Intermediate) B->D Nucleophilic Aromatic Ring C 4-Methoxybenzaldehyde (Nucleophile) C->D Attack E Deprotonation D->E Rearomatization F Final Product E->F

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The Synthetic Versatility of 4-Methoxy-3-(morpholin-4-ylmethyl)benzaldehyde: A Guide for the Research Chemist

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide on the synthesis and application of 4-Methoxy-3-(morpholin-4-ylmethyl)benzaldehyde, a versatile substituted aromatic aldehyde with significant potential in medicinal chemistry and organic synthesis. We present a detailed, field-tested protocol for its preparation via the Mannich reaction, including a mechanistic discussion. Furthermore, this guide explores its utility as a key building block in several cornerstone organic transformations, namely the Knoevenagel condensation, Wittig reaction, reductive amination, and the synthesis of quinazoline scaffolds. Each application is accompanied by a detailed experimental protocol, a discussion of the underlying chemical principles, and illustrative reaction schemes. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable intermediate in their synthetic endeavors.

Introduction: A Building Block of Interest

This compound is a trifunctional aromatic compound featuring an aldehyde, a methoxy ether, and a morpholine moiety. This unique combination of functional groups makes it a highly valuable intermediate in the synthesis of complex organic molecules. The aldehyde group serves as a versatile handle for a wide array of chemical transformations, including carbon-carbon bond formation and the introduction of nitrogen-containing functionalities.

The morpholine heterocycle is a well-established "privileged scaffold" in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacokinetic and pharmacodynamic properties. The presence of the weakly basic nitrogen in the morpholine ring can improve aqueous solubility and bioavailability. Consequently, this compound is an attractive starting material for the synthesis of novel therapeutic agents.

This guide will first detail the efficient synthesis of this aldehyde and then explore its application in several key synthetic reactions, providing researchers with the practical knowledge to effectively utilize this compound in their work.

Synthesis of this compound via the Mannich Reaction

The most direct and efficient route to this compound is the Mannich reaction, a three-component condensation involving an active hydrogen compound, formaldehyde, and a secondary amine. In this case, 4-methoxybenzaldehyde serves as the active hydrogen compound, reacting with formaldehyde and morpholine to yield the desired product.

Mechanistic Insights

The Mannich reaction proceeds through a well-established mechanism. Initially, morpholine and formaldehyde react to form an Eschenmoser-like salt, a highly reactive iminium ion. Concurrently, the acidic conditions can facilitate the enolization of 4-methoxybenzaldehyde, although electrophilic aromatic substitution is the more likely pathway in this non-enolizable aldehyde. The electron-donating methoxy group activates the aromatic ring, directing the electrophilic iminium ion to the ortho position. A subsequent loss of a proton re-aromatizes the ring, yielding the final product.

Mannich_Reaction cluster_0 Iminium Ion Formation cluster_1 Electrophilic Aromatic Substitution Morpholine Morpholine Iminium_Ion Iminium Ion Morpholine->Iminium_Ion + Formaldehyde, -H2O Formaldehyde Formaldehyde Intermediate Wheland Intermediate Iminium_Ion->Intermediate Electrophilic Attack 4-Methoxybenzaldehyde 4-Methoxybenzaldehyde 4-Methoxybenzaldehyde->Intermediate + Iminium Ion Product This compound Intermediate->Product - H+

Figure 1: General workflow for the Mannich reaction synthesis.

Detailed Experimental Protocol

This protocol is adapted from the synthesis of a structurally related compound and is optimized for the preparation of this compound.

Materials:

  • 4-Methoxybenzaldehyde

  • Morpholine

  • Formaldehyde (37% aqueous solution)

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxybenzaldehyde (13.6 g, 0.1 mol) in ethanol (100 mL).

  • Reagent Addition: To the stirred solution, add morpholine (8.7 g, 0.1 mol) followed by the dropwise addition of concentrated hydrochloric acid (0.5 mL).

  • Formaldehyde Addition: Slowly add formaldehyde solution (8.1 mL, 0.1 mol) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure product as a solid.

Data Summary Table:

ParameterValue
Starting Material 4-Methoxybenzaldehyde
Reagents Morpholine, Formaldehyde
Solvent Ethanol
Reaction Time 4-6 hours
Temperature Reflux
Typical Yield 75-85%
Product Form Solid[1]

Applications in Organic Synthesis

The aldehyde functionality of this compound provides a gateway to a multitude of synthetic transformations. The following sections detail its application in several key reactions.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. This reaction is a powerful tool for the formation of carbon-carbon double bonds. This compound can readily participate in this reaction with various active methylene compounds.

Knoevenagel_Condensation Aldehyde This compound Product Substituted Alkene Aldehyde->Product Active_Methylene Active Methylene Compound (e.g., Malononitrile) Active_Methylene->Product Base catalyst (e.g., piperidine)

Figure 2: Knoevenagel condensation workflow.

Experimental Protocol (General):

  • To a solution of this compound (1 mmol) and an active methylene compound (e.g., malononitrile, 1.1 mmol) in a suitable solvent like ethanol or toluene (10 mL), add a catalytic amount of a base such as piperidine or triethylamine (0.1 mmol).

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring by TLC.

  • Upon completion, cool the mixture, and the product may precipitate. If not, concentrate the solvent and purify the residue by recrystallization or column chromatography.

Wittig Reaction

The Wittig reaction is a highly versatile method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide. This reaction is renowned for its reliability and stereochemical control.

Wittig_Reaction Aldehyde This compound Alkene Alkene Product Aldehyde->Alkene Ylide Phosphorus Ylide Ylide->Alkene Byproduct Triphenylphosphine oxide

Figure 3: Wittig reaction workflow.

Experimental Protocol (General):

  • In a flame-dried, two-necked flask under an inert atmosphere (e.g., nitrogen), suspend a phosphonium salt (e.g., methyltriphenylphosphonium bromide, 1.1 mmol) in anhydrous THF (10 mL).

  • Cool the suspension to 0 °C and add a strong base (e.g., n-butyllithium, 1.1 mmol) dropwise to generate the ylide (a color change is typically observed).

  • After stirring for 30 minutes, add a solution of this compound (1 mmol) in THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify the product by column chromatography to separate it from triphenylphosphine oxide.

Reductive Amination

Reductive amination is a two-step process that transforms a carbonyl group into an amine. It involves the initial formation of an imine or iminium ion, which is then reduced in situ to the corresponding amine. This is one of the most important methods for forming C-N bonds.

Reductive_Amination Aldehyde This compound Imine Imine/Iminium Ion (Intermediate) Aldehyde->Imine Amine Primary or Secondary Amine Amine->Imine Product_Amine Substituted Amine Imine->Product_Amine Reducing Agent (e.g., NaBH(OAc)3)

Figure 4: Reductive amination workflow.

Experimental Protocol (General):

  • Dissolve this compound (1 mmol) and the desired primary or secondary amine (1.1 mmol) in a suitable solvent like dichloromethane or 1,2-dichloroethane (10 mL).

  • Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 mmol) in portions.

  • Stir the reaction at room temperature for 12-24 hours.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the same solvent.

  • Combine the organic layers, dry, and concentrate.

  • Purify the resulting amine by column chromatography or acid-base extraction.

Synthesis of Quinazolines

Substituted benzaldehydes are key starting materials for the synthesis of quinazolines, a class of heterocyclic compounds with a broad range of biological activities, including anticancer and antimicrobial properties.

Experimental Protocol (General - Friedländer Annulation):

  • A mixture of 2-aminobenzonitrile (1 mmol), this compound (1 mmol), and a catalyst such as p-toluenesulfonic acid (0.1 mmol) in a high-boiling solvent like N,N-dimethylformamide (DMF) is heated at 120-150 °C for 8-16 hours.

  • The reaction progress is monitored by TLC.

  • After cooling, the reaction mixture is poured into ice water, and the precipitated solid is collected by filtration.

  • The crude product is washed with water and a small amount of cold ethanol and can be further purified by recrystallization.

Conclusion

This compound is a readily accessible and highly versatile building block for organic synthesis. Its preparation via the Mannich reaction is straightforward and efficient. The presence of the aldehyde group allows for a wide range of subsequent transformations, making it a valuable precursor for the synthesis of diverse molecular scaffolds, particularly those of interest in medicinal chemistry and drug discovery. The protocols and applications detailed in this guide provide a solid foundation for researchers to incorporate this compound into their synthetic strategies.

References

  • Noreljaleel, A. E. M., et al. (2018). Synthesis and Structural Elucidation of 4-Hydroxy-3-Methoxy-5-aminomethylbenzaldehydes. Asian Journal of Organic & Medicinal Chemistry, 3(2), 54-59.
  • Wikipedia. Mannich reaction. [Link]

  • Organic Chemistry Portal. Knoevenagel Condensation. [Link]

  • Nyugen, K. and Weizman, H. (2007). Solvent Free Wittig Reactions.
  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. Synthesis of quinazolines. [Link]

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Application Notes and Protocols: 4-Methoxy-3-(morpholin-4-ylmethyl)benzaldehyde as a Putative Chemical Probe for Monoamine Oxidase Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the prospective use of 4-Methoxy-3-(morpholin-4-ylmethyl)benzaldehyde as a chemical probe, based on structural similarities to known inhibitors of monoamine oxidases (MAOs). While direct experimental evidence for this specific compound's biological activity is not yet published, its chemical architecture, featuring a substituted benzaldehyde and a morpholine moiety, suggests a plausible interaction with MAOs. These enzymes are critical in the metabolism of neurotransmitters, and their dysregulation is implicated in a variety of neurological disorders. This guide presents the scientific rationale for investigating this compound as a potential MAO inhibitor and offers a detailed protocol for its experimental validation using a fluorometric monoamine oxidase activity assay.

Introduction: The Scientific Rationale

Monoamine oxidases (MAO-A and MAO-B) are flavin-containing enzymes located on the outer mitochondrial membrane that are responsible for the oxidative deamination of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. Due to their central role in regulating neurotransmitter levels, MAOs are significant therapeutic targets for the treatment of depression, Parkinson's disease, and other neurological conditions.

The chemical structure of this compound contains key pharmacophoric elements found in known MAO inhibitors. The morpholine ring is a common feature in several CNS-active drugs, including the MAO-A inhibitor moclobemide.[1] Structure-activity relationship (SAR) studies have demonstrated that the morpholine nucleus can be a critical component for MAO inhibition.[2][3] Similarly, various benzaldehyde derivatives have been investigated as inhibitors of MAO, with the substitution pattern on the benzene ring influencing both potency and selectivity for the MAO-A and MAO-B isoforms.[4][5]

Therefore, it is hypothesized that this compound may act as an inhibitor of monoamine oxidase. These application notes provide a framework for researchers to test this hypothesis and potentially develop this compound as a novel chemical probe for studying MAO activity.

Proposed Mechanism of Action

Based on the structural features, this compound is proposed to act as a competitive or mixed-type reversible inhibitor of monoamine oxidase. The morpholine and benzaldehyde moieties may interact with the active site of the enzyme, preventing the binding and subsequent deamination of its natural substrates. The precise interactions and the selectivity towards MAO-A or MAO-B would need to be determined experimentally.

Proposed Mechanism of Action Proposed Inhibition of Monoamine Oxidase cluster_0 Normal Enzymatic Reaction cluster_1 Proposed Inhibition MAO Monoamine Oxidase (MAO-A or MAO-B) Product Aldehyde + H2O2 + NH3 MAO->Product Catalyzes Oxidative Deamination Substrate Monoamine Substrate Substrate->MAO Binds to active site Probe 4-Methoxy-3- (morpholin-4-ylmethyl)benzaldehyde MAO_Inhibited Monoamine Oxidase (Inhibited) Probe->MAO_Inhibited Binds to active site MAO_Inhibited->No_Product Blocks Substrate Binding

Figure 1: Proposed mechanism of MAO inhibition.

Experimental Validation: Fluorometric MAO Activity Assay

To validate the hypothesis that this compound inhibits MAO activity, a robust and sensitive fluorometric assay can be employed. This assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of a substrate, typically p-tyramine. The H₂O₂, in the presence of horseradish peroxidase (HRP), reacts with a fluorogenic probe (e.g., Amplex Red) to produce a highly fluorescent product (resorufin), which can be quantified.[6]

Materials and Reagents
  • Compound: this compound (to be dissolved in an appropriate solvent, e.g., DMSO, to prepare a stock solution)

  • Enzymes: Recombinant human MAO-A and MAO-B

  • Substrate: p-Tyramine hydrochloride

  • Fluorogenic Probe: Amplex® Red reagent (or equivalent)

  • Enzyme: Horseradish peroxidase (HRP)

  • Selective Inhibitors (for controls):

    • Clorgyline hydrochloride (MAO-A specific inhibitor)

    • Pargyline hydrochloride (MAO-B specific inhibitor)

  • Assay Buffer: 0.1 M Sodium Phosphate, pH 7.4

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader (Excitation ~530-560 nm, Emission ~580-590 nm)

Preparation of Reagents
  • Assay Buffer: Prepare 0.1 M sodium phosphate buffer, pH 7.4.

  • Compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Control Inhibitor Stocks: Prepare 1 mM stock solutions of clorgyline and pargyline in deionized water.

  • MAO Enzyme Solutions: Dilute recombinant MAO-A and MAO-B in assay buffer to the desired working concentration (typically determined by a preliminary enzyme titration experiment).

  • Detection Reagent: Prepare a working solution containing p-tyramine, Amplex Red, and HRP in assay buffer. The final concentrations in the assay well should be optimized, but typical starting points are:

    • p-Tyramine: 1 mM

    • Amplex Red: 200 µM

    • HRP: 1 U/mL

Assay Protocol

The following protocol is designed for a 96-well plate format to determine the IC₅₀ value of the test compound.

Experimental Workflow IC50 Determination Workflow cluster_setup Plate Setup cluster_reaction Enzymatic Reaction & Detection cluster_analysis Data Analysis Add_Compound Add serial dilutions of This compound to wells Add_Controls Add control inhibitors (Clorgyline/Pargyline) and vehicle (DMSO) to control wells Add_Compound->Add_Controls Add_Enzyme Add MAO-A or MAO-B enzyme solution to all wells Add_Controls->Add_Enzyme Incubate_1 Incubate at room temperature for 15 minutes Add_Enzyme->Incubate_1 Add_Detection_Reagent Add Detection Reagent (p-Tyramine, Amplex Red, HRP) Incubate_1->Add_Detection_Reagent Incubate_2 Incubate at 37°C for 30-60 minutes, protected from light Add_Detection_Reagent->Incubate_2 Read_Fluorescence Measure fluorescence (Ex/Em ~545/590 nm) Incubate_2->Read_Fluorescence Calculate_Inhibition Calculate percent inhibition for each compound concentration Read_Fluorescence->Calculate_Inhibition Plot_Data Plot percent inhibition vs. log[compound concentration] Calculate_Inhibition->Plot_Data Determine_IC50 Determine IC50 value using non-linear regression Plot_Data->Determine_IC50

Figure 2: Experimental workflow for IC₅₀ determination.

Step-by-Step Procedure:

  • Prepare Compound Dilutions: Perform serial dilutions of the this compound stock solution in assay buffer to achieve a range of final assay concentrations (e.g., from 100 µM to 1 nM).

  • Plate Layout: Design the plate layout to include wells for:

    • Blank (no enzyme)

    • Positive control (enzyme + DMSO vehicle, no inhibitor)

    • Negative control (enzyme + specific inhibitor, e.g., clorgyline for MAO-A)

    • Test compound at various concentrations.

  • Add Compound and Controls: Add 50 µL of the appropriate compound dilution, control inhibitor, or vehicle to the wells of the 96-well plate.

  • Add Enzyme: Add 25 µL of the diluted MAO-A or MAO-B enzyme solution to each well (except the blank wells).

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the compound to interact with the enzyme.

  • Initiate Reaction: Add 25 µL of the freshly prepared detection reagent to all wells, including the blank.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light. The incubation time may need to be optimized based on the enzyme activity.

  • Measure Fluorescence: Read the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for resorufin (e.g., Ex: 545 nm, Em: 590 nm).

Data Analysis and Interpretation
  • Subtract Background: Subtract the average fluorescence of the blank wells from all other readings.

  • Calculate Percent Inhibition: Calculate the percentage of inhibition for each concentration of the test compound using the following formula:

    % Inhibition = [1 - (Fluorescence of test well / Fluorescence of positive control well)] x 100

  • Determine IC₅₀: Plot the percent inhibition against the logarithm of the compound concentration. Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the enzyme's activity.

  • Determine Selectivity: Compare the IC₅₀ values for MAO-A and MAO-B to determine the selectivity of the compound. The selectivity index (SI) can be calculated as the ratio of the IC₅₀ values (IC₅₀ for MAO-A / IC₅₀ for MAO-B, or vice versa). A high SI value indicates greater selectivity for one isoform over the other.

Quantitative Data Summary

The following table provides a template for summarizing the experimental results obtained from the MAO activity assay.

Parameter This compound Clorgyline (Control) Pargyline (Control)
MAO-A IC₅₀ (µM) To be determinedExpected: Low nMExpected: High µM
MAO-B IC₅₀ (µM) To be determinedExpected: High µMExpected: Low nM
Selectivity Index To be calculatedMAO-A selectiveMAO-B selective

Conclusion

This compound presents an intriguing candidate for a chemical probe targeting monoamine oxidase, based on compelling structural analogies to known inhibitors. The protocols detailed in this document provide a comprehensive guide for the experimental validation of its inhibitory activity and selectivity. Should the hypothesis be confirmed, this compound could serve as a valuable tool for researchers in neuroscience and drug discovery to investigate the role of MAOs in health and disease.

References

  • arigobio (n.d.). Monoamine Oxidase Activity Assay Kit (Fluorometric) ARG82183. Retrieved from [Link]

  • Ceylan, M., et al. (2021). Morpholine-based chalcones as dual-acting monoamine oxidase-B and acetylcholinesterase inhibitors: synthesis and biochemical investigations. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 188-197.
  • Khatri, N., & Jain, A. (2017). A review on pharmacological profile of Morpholine derivatives.
  • Weyler, W., et al. (1985). Monoamine oxidase assays. Current Protocols in Neuroscience, Chapter 3, Unit 3.18.
  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Fluorometric). Retrieved from [Link]

  • Gökhan-Kelekçi, N., et al. (2012).
  • BioVision, Inc. (n.d.). Monoamine Oxidase A (MAO-A) Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]

  • Al-Hourani, B. J., et al. (2023). Isatin-based benzyloxybenzene derivatives as monoamine oxidase inhibitors with neuroprotective effect targeting neurogenerative disease treatment. Scientific Reports, 13(1), 21396.
  • Gnerre, C., et al. (2000). Morpholine-based chalcones as dual-acting monoamine oxidase-B and acetylcholinesterase inhibitors: synthesis and biochemical investigations. Journal of Medicinal Chemistry, 43(25), 4747-4759.
  • Tritto, E., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(15), 2263-2288.
  • Kumar, B., et al. (2021). Recent Developments on the Structure-Activity Relationship Studies of MAO Inhibitors and Their Role in Different Neurological Disorders. Current Drug Targets, 22(13), 1536-1563.
  • Drechsel, J., et al. (2020). Tranylcypromine specificity for monoamine oxidase is limited by promiscuous protein labelling and lysosomal trapping. Chemical Science, 11(35), 9576-9584.
  • Wang, Y., et al. (2015). A sensitive two-photon probe to selectively detect monoamine oxidase B activity in Parkinson's disease models.
  • El-Messery, S. M., et al. (2021). Biphenylpiperazine Based MAO Inhibitors: Synthesis, Biological Evaluation, Reversibility and Molecular Modeling Studies. Bioorganic Chemistry, 115, 105216.

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Application Notes and Protocols for Cell-Based Assays Using 4-Methoxy-3-(morpholin-4-ylmethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Novel Modulator of Cellular Signaling

In the landscape of contemporary drug discovery, the identification of novel small molecules that can precisely modulate key cellular signaling pathways is of paramount importance. 4-Methoxy-3-(morpholin-4-ylmethyl)benzaldehyde is an intriguing synthetic compound whose therapeutic potential is currently under exploration. Its chemical structure, featuring a methoxybenzaldehyde core with a morpholinomethyl substituent, suggests a potential interaction with critical intracellular signaling cascades that govern cell fate decisions such as proliferation, survival, and apoptosis. The morpholine moiety, in particular, is a well-established pharmacophore in a number of kinase inhibitors, including those targeting the Phosphoinositide 3-Kinase (PI3K) pathway.[1]

This comprehensive technical guide provides a detailed framework for researchers, scientists, and drug development professionals to investigate the cellular effects of this compound. We will delve into its putative mechanism of action, focusing on the PI3K/Akt/mTOR signaling axis, and provide detailed, field-proven protocols for a suite of cell-based assays to characterize its biological activity. The methodologies outlined herein are designed to be self-validating, ensuring robust and reproducible data generation for the elucidation of this compound's therapeutic promise.

Putative Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling pathway is a central regulator of cellular growth, metabolism, and survival.[2][3] Its aberrant activation is a frequent event in a multitude of human cancers, making it a highly attractive target for therapeutic intervention.[3][4] The structural characteristics of this compound, specifically the presence of the morpholine ring, strongly suggest its potential to function as an inhibitor of this critical pathway. The morpholine oxygen can act as a hydrogen bond acceptor, a key interaction in the ATP-binding pocket of many kinases, including PI3K.[1]

We hypothesize that this compound acts as an inhibitor of PI3K, thereby preventing the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This blockade would, in turn, abrogate the recruitment and activation of downstream effectors, most notably the serine/threonine kinase Akt. The subsequent decrease in phosphorylated Akt (p-Akt) would lead to the downstream inhibition of mTOR and other substrates, ultimately culminating in reduced cell proliferation and the induction of apoptosis.[5]

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates Akt Akt PIP3->Akt Recruits & Activates Compound This compound Compound->PI3K Inhibits pAkt p-Akt (Active) Akt->pAkt Phosphorylation mTOR mTOR pAkt->mTOR Activates Apoptosis Apoptosis pAkt->Apoptosis Inhibits pmTOR p-mTOR (Active) mTOR->pmTOR Phosphorylation Proliferation Cell Proliferation & Survival pmTOR->Proliferation Promotes

Caption: Putative mechanism of this compound via inhibition of the PI3K/Akt/mTOR pathway.

Experimental Protocols: A Step-by-Step Guide

To empirically validate the hypothesized mechanism of action and characterize the biological effects of this compound, a series of robust cell-based assays are recommended. The following protocols provide detailed, step-by-step methodologies for assessing cytotoxicity, apoptosis, and target engagement within the PI3K/Akt/mTOR pathway.

Protocol 1: Assessment of Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for evaluating cell metabolic activity, which serves as an indicator of cell viability.[6] This assay is a crucial first step in determining the dose-dependent cytotoxic effects of a novel compound.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, PC-3, A549)

  • Complete cell culture medium

  • This compound

  • DMSO (Dimethyl sulfoxide)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Culture cells to logarithmic growth phase and seed into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[6][7]

  • Compound Preparation and Treatment: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Create a serial dilution of the compound in complete culture medium to achieve the desired final concentrations. It is advisable to start with a broad concentration range (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).

  • Cell Treatment: Carefully remove the existing medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (medium with the highest concentration of DMSO used) and a positive control (a known cytotoxic agent).[6]

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C. During this time, viable cells will metabolize the MTT into purple formazan crystals.[6]

  • Solubilization: Carefully aspirate the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently agitate the plate to ensure complete solubilization.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).[6]

Data Presentation:

Concentration (µM)% Viability (Mean ± SD)
0 (Vehicle)100 ± 5.2
194 ± 4.8
578 ± 6.1
1052 ± 5.5
2531 ± 4.2
5016 ± 3.1
Table 1: Representative data from an MTT assay showing the effect of a hypothetical compound on a cancer cell line after 48 hours of treatment.
Protocol 2: Quantification of Apoptosis by Annexin V/Propidium Iodide Staining

To determine if the observed cytotoxicity is due to apoptosis, an Annexin V and Propidium Iodide (PI) dual-staining assay followed by flow cytometry is recommended. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent nucleic acid stain that can only enter cells with compromised membrane integrity (late apoptotic or necrotic cells).[8]

Materials:

  • Cells treated with this compound at relevant concentrations (e.g., IC50 and 2x IC50)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells in 6-well plates with the compound for the desired time. Collect both adherent and floating cells. For adherent cells, use trypsinization.[9]

  • Cell Washing: Wash the collected cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[9]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[8]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[8]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.[8]

  • Flow Cytometry Analysis: Analyze the cells immediately by flow cytometry. Be sure to include unstained, Annexin V-FITC only, and PI only controls for proper compensation and gating.[9]

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic or necrotic cells

  • Annexin V- / PI+: Necrotic cells

Apoptosis_Workflow start Treat cells with compound harvest Harvest adherent & floating cells start->harvest wash1 Wash with cold PBS harvest->wash1 resuspend Resuspend in 1X Binding Buffer wash1->resuspend stain Add Annexin V-FITC & Propidium Iodide resuspend->stain incubate Incubate 15 min at RT (dark) stain->incubate dilute Add 1X Binding Buffer incubate->dilute analyze Analyze by Flow Cytometry dilute->analyze

Caption: Experimental workflow for apoptosis detection using Annexin V/PI staining.

Protocol 3: Western Blot Analysis of PI3K/Akt Pathway Modulation

Western blotting is a powerful technique to directly assess the phosphorylation status of key proteins within the PI3K/Akt signaling cascade, providing direct evidence of target engagement.[5][11] This protocol outlines the steps to measure the levels of total and phosphorylated Akt.

Materials:

  • Cells treated with this compound

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis: After compound treatment, wash cells with ice-cold PBS and then lyse them with ice-cold RIPA buffer. Scrape the cells and collect the lysate.[11]

  • Protein Quantification: Centrifuge the lysate to pellet cellular debris and collect the supernatant. Determine the protein concentration of each sample using a BCA assay.[5]

  • Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Mix the lysates with Laemmli sample buffer and boil for 5 minutes. Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel and perform electrophoresis.[5]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[12]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) diluted in blocking buffer overnight at 4°C with gentle agitation.[11]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.[11]

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

  • Detection: After further washing, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[5]

  • Stripping and Re-probing: To analyze total Akt and the loading control, the membrane can be stripped of the initial antibodies and re-probed with the respective primary antibodies.

  • Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the phosphorylated protein levels to the total protein levels.[5]

Expected Outcome: Treatment with an effective PI3K inhibitor like this compound is expected to show a dose-dependent decrease in the level of phosphorylated Akt (p-Akt) at Ser473, while the total Akt levels should remain relatively unchanged.

Conclusion and Future Directions

This guide provides a foundational framework for the initial characterization of this compound as a potential modulator of the PI3K/Akt/mTOR signaling pathway. The successful execution of these protocols will yield critical data on the compound's cytotoxicity, its ability to induce apoptosis, and its direct engagement with its putative intracellular target. The morpholine moiety within its structure provides a strong rationale for its investigation as a PI3K inhibitor.[1][13] Further studies could involve broader kinase profiling to assess selectivity, in vivo efficacy studies in xenograft models, and medicinal chemistry efforts to optimize its potency and pharmacokinetic properties. The methodologies presented here are the essential first steps in a comprehensive drug discovery program aimed at translating a promising chemical entity into a potential therapeutic agent.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Gnanasekaran, S. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Retrieved from [Link]

  • University of South Florida. (n.d.). Apoptosis Protocols. USF Health. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Retrieved from [Link]

  • American Association for Cancer Research. (2008). Cell-based assays for dissecting the PI3K/AKT pathway. Cancer Research. Retrieved from [Link]

  • Smalley, K. S. M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. PMC. Retrieved from [Link]

  • Wülfing, C., et al. (2019). Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer. PMC. Retrieved from [Link]

  • ResearchGate. (2025). Cell Viability Assays: Methods and Protocols. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Methoxy-3-[3-(4-morpholinyl)propoxy]benzaldehyde. PubChem. Retrieved from [Link]

  • Zhang, Y., et al. (2012). Discovery of the Highly Potent PI3K/mTOR Dual Inhibitor PF-04979064 through Structure-Based Drug Design. PMC. Retrieved from [Link]

  • Brown, B. T., et al. (2022). Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors. PubMed. Retrieved from [Link]

  • Gontla, R., et al. (2015). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. PMC. Retrieved from [Link]

Sources

Application Notes and Protocols for Antimicrobial Screening of 4-Methoxy-3-(morpholin-4-ylmethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For correspondence:

Abstract

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel antimicrobial agents. Benzaldehyde derivatives have emerged as a promising class of compounds, demonstrating a broad spectrum of activity against various pathogens.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the antimicrobial screening of a specific benzaldehyde derivative, 4-Methoxy-3-(morpholin-4-ylmethyl)benzaldehyde . While direct antimicrobial studies on this particular molecule are not yet prevalent in published literature, its structural motifs—a benzaldehyde core, a methoxy group, and a morpholinomethyl substituent—suggest a strong potential for antimicrobial efficacy. The benzaldehyde moiety is known to contribute to antimicrobial action, potentially through membrane disruption and coagulation of cytoplasmic constituents.[1][2] This guide outlines detailed protocols for preliminary and advanced antimicrobial screening, including determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), to rigorously evaluate the therapeutic potential of this compound.

Introduction: The Rationale for Screening this compound

The core of the target molecule is a benzaldehyde structure, a compound class recognized for its environmentally safe and effective antimicrobial properties against bacteria and fungi.[1] The antimicrobial action of benzaldehydes is often attributed to their ability to interact with and disrupt the microbial cell membrane, leading to the leakage of intracellular components and ultimately, cell death.[1][2]

The substituents on the benzaldehyde ring are critical in modulating its biological activity. The presence of a methoxy group, as seen in related compounds like vanillin (4-hydroxy-3-methoxybenzaldehyde), can influence the compound's antimicrobial and modulatory activities.[3] Furthermore, the introduction of a morpholinomethyl group via a Mannich reaction is a common strategy in medicinal chemistry to enhance the solubility and bioavailability of a parent molecule, and can also contribute to its biological activity. Given these structural features, this compound is a compelling candidate for antimicrobial screening.

This document provides a structured approach to systematically evaluate its antimicrobial profile.

Preliminary Antimicrobial Screening: Agar Disk Diffusion Method

The agar disk diffusion method is a widely used, preliminary qualitative technique to assess the antimicrobial activity of a test compound.[4] It provides a rapid visual indication of whether a compound can inhibit the growth of a specific microorganism.

Principle

A standardized inoculum of a test microorganism is swabbed onto the surface of an agar plate. Paper disks impregnated with a known concentration of this compound are placed on the agar surface. If the compound possesses antimicrobial activity, it will diffuse into the agar and inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the disk. The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.

Step-by-Step Protocol
  • Preparation of Microbial Inoculum:

    • From a fresh culture of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli), pick a few colonies and suspend them in sterile saline solution (0.85% NaCl).

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculation of Agar Plates:

    • Dip a sterile cotton swab into the adjusted microbial suspension.

    • Rotate the swab several times against the inside of the tube above the liquid level to remove excess inoculum.

    • Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three different directions to ensure uniform growth.

  • Application of Test Compound:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).

    • Aseptically impregnate sterile paper disks (6 mm diameter) with a defined volume (e.g., 20 µL) of the test compound solution at various concentrations.

    • Allow the solvent to evaporate completely from the disks in a sterile environment.

  • Incubation:

    • Using sterile forceps, place the impregnated disks, along with a positive control (a known antibiotic) and a negative control (solvent-only disk), onto the inoculated agar plates.

    • Gently press the disks to ensure complete contact with the agar surface.

    • Invert the plates and incubate at 37°C for 18-24 hours.

  • Data Interpretation:

    • Measure the diameter of the zones of inhibition in millimeters (mm).

    • A larger zone of inhibition indicates greater antimicrobial activity.

Expected Outcomes and Data Presentation

The results of the disk diffusion assay can be summarized in a table for clear comparison.

Test Microorganism Compound Concentration (µ g/disk ) Zone of Inhibition (mm) Positive Control (Antibiotic) Negative Control (Solvent)
S. aureus (Gram-positive)50Hypothetical Valuee.g., 25 mm0 mm
E. coli (Gram-negative)50Hypothetical Valuee.g., 22 mm0 mm
C. albicans (Fungus)50Hypothetical Valuee.g., 18 mm0 mm

Quantitative Antimicrobial Susceptibility Testing: Broth Microdilution Method

Following a positive preliminary screening, the broth microdilution method is employed to quantitatively determine the Minimum Inhibitory Concentration (MIC) of the test compound.[4] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Principle

Serial dilutions of this compound are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the wells are visually inspected for turbidity. The lowest concentration of the compound that shows no visible growth is recorded as the MIC.

Step-by-Step Protocol
  • Preparation of Test Compound Dilutions:

    • In a 96-well plate, add 50 µL of sterile Mueller-Hinton broth (MHB) to wells 2 through 12.

    • In well 1, add 100 µL of the highest concentration of the test compound in MHB.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

    • Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no inoculum).

  • Preparation of Microbial Inoculum:

    • Prepare a microbial suspension equivalent to a 0.5 McFarland standard.

    • Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation:

    • Add 50 µL of the diluted microbial inoculum to wells 1 through 11.

    • The final volume in each well will be 100 µL.

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no growth is observed.

    • Optionally, a growth indicator dye like resazurin can be added to aid in the determination of cell viability.

Workflow Diagram

Broth_Microdilution_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Serial Dilutions of Compound in 96-well Plate C Inoculate Wells with Microbial Suspension A->C B Prepare Standardized Microbial Inoculum B->C D Incubate Plate at 37°C for 18-24 hours C->D E Visually Inspect for Turbidity or Use Growth Indicator D->E F Determine MIC: Lowest Concentration with No Growth E->F

Caption: Workflow for MIC Determination via Broth Microdilution.

Determination of Minimum Bactericidal Concentration (MBC)

To ascertain whether the inhibitory effect of this compound is bactericidal (kills the bacteria) or bacteriostatic (inhibits growth), the Minimum Bactericidal Concentration (MBC) is determined.

Principle

Following the MIC determination, an aliquot from the wells showing no visible growth is subcultured onto a fresh agar plate that does not contain the test compound. After incubation, the number of surviving bacteria is determined. The MBC is the lowest concentration of the compound that results in a significant reduction (typically ≥99.9%) in the initial bacterial inoculum.

Step-by-Step Protocol
  • Subculturing from MIC Plate:

    • From each well of the MIC plate that showed no visible growth, take a 10 µL aliquot.

    • Spot-plate the aliquot onto a fresh Mueller-Hinton agar plate.

  • Incubation:

    • Incubate the agar plates at 37°C for 24 hours.

  • MBC Determination:

    • Count the number of colonies on each spot.

    • The MBC is the lowest concentration that shows no bacterial growth or a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.

Hypothetical Data Summary
Compound Concentration (µg/mL) Growth in Broth (MIC) Colony Count on Agar (MBC)
128-0
64-0
32-5
16+>300
8+>300
Growth Control+>300

In this hypothetical example, the MIC would be 32 µg/mL, and the MBC would be 64 µg/mL.

Potential Mechanism of Action: A Hypothesis

The antimicrobial activity of benzaldehyde derivatives is often linked to their interaction with the cell membrane.[1] The lipophilic nature of the benzaldehyde core allows for intercalation into the lipid bilayer of the microbial cell membrane. This can disrupt membrane integrity, leading to increased permeability and the leakage of essential cytoplasmic components, ultimately resulting in cell death.

Mechanism_of_Action cluster_compound This compound cluster_cell Microbial Cell cluster_effect Antimicrobial Effect Compound Benzaldehyde Core Membrane Cell Membrane (Lipid Bilayer) Compound->Membrane Intercalation Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Cytoplasm Cytoplasm Leakage Leakage of Intracellular Components Disruption->Leakage Death Cell Death Leakage->Death

Caption: Hypothesized Mechanism of Action.

Conclusion

This compound presents a promising scaffold for the development of new antimicrobial agents. The protocols detailed in this application note provide a robust framework for the initial and quantitative assessment of its antimicrobial properties. A systematic screening approach, beginning with the qualitative disk diffusion assay and progressing to the quantitative determination of MIC and MBC, will provide essential data for its further development as a potential therapeutic agent.

References

  • American Chemical Society. (n.d.). Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. Retrieved from [Link]

  • CLSI. (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11.
  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.
  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • dos Santos, J. C. O., et al. (2021). Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster. Molecules, 26(18), 5570.
  • Abdel-Aziz, M. M., et al. (2015). Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile. RSC Advances, 5(91), 74363-74371.
  • Al-Majedy, Y. K., et al. (2016). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Journal of Applicable Chemistry, 5(4), 839-846.
  • Khan, S. T., et al. (2021). Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities. Molecules, 26(16), 4991.
  • Hyldgaard, M., Mygind, T., & Meyer, R. L. (2012). Essential oils in food preservation: mode of action, synergies, and interactions with food matrix components. Frontiers in Microbiology, 3, 12.
  • Noreljaleel, A. E. M., et al. (2018). Synthesis and Structural Elucidation of 4-Hydroxy-3-Methoxy-5- aminomethylbenzaldehydes. Asian Journal of Organic & Medicinal Chemistry, 3(2), 64-68.

Sources

Application Notes and Protocols: 4-Methoxy-3-(morpholin-4-ylmethyl)benzaldehyde as a Novel Probe for Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division
Publication Date: January 14, 2026
Abstract

Fluorescence microscopy is a cornerstone of modern biological research and drug development, enabling the visualization of cellular structures and processes with high specificity and resolution.[1][2] The development of novel fluorescent probes with unique properties is critical for advancing the capabilities of this technique. This document provides detailed application notes and protocols for the investigational use of 4-Methoxy-3-(morpholin-4-ylmethyl)benzaldehyde as a potential fluorescent probe. While this compound is not yet established in the literature as a mainstream fluorophore, its chemical structure suggests potential for live and fixed cell imaging. These guidelines are intended to serve as a starting point for researchers to explore its utility in their specific experimental systems.

Introduction: The Quest for Novel Fluorophores

The power of fluorescence microscopy is intrinsically linked to the diversity and sophistication of the available fluorescent probes.[2] From genetically encoded fluorescent proteins to small organic dyes, each class of probe offers a unique set of advantages for specific applications. Small organic fluorophores, such as the one described herein, can offer benefits like high photostability, tunable spectral properties, and the potential for "turn-on" fluorescence in response to specific cellular environments or enzymatic activities.

This compound is a substituted benzaldehyde with structural features that hint at potential fluorescent properties. The methoxy and morpholino groups are electron-donating, which can contribute to a conjugated system's fluorescence quantum yield. The benzaldehyde moiety itself can participate in reactions that may lead to changes in fluorescence, making it a candidate for a reactive or environmentally sensitive probe.[3][4] This application note outlines a hypothetical framework for the characterization and application of this compound in cellular imaging.

Proposed Mechanism of Action and Key Properties

The fluorescence of substituted benzaldehydes is often dependent on the electronic nature of their substituents and their local environment. We propose two potential mechanisms through which this compound may function as a fluorescent probe:

  • Intrinsic Solvatochromic Properties: The compound may exhibit intrinsic fluorescence that is sensitive to the polarity of its microenvironment. The morpholino group, with its tertiary amine, could be protonated in acidic organelles (e.g., lysosomes), leading to a shift in its excitation and emission spectra. This would allow for ratiometric imaging of pH.

  • Reactive "Turn-On" Probe: The aldehyde group can react with specific cellular components, such as primary amines on proteins or lipids, through Schiff base formation. This covalent labeling could result in a significant enhancement of fluorescence intensity (a "turn-on" response), providing a means to visualize specific cellular structures or monitor processes like lipid peroxidation.[4]

Chemical and Physical Properties
PropertyValueSource
Molecular Formula C₁₃H₁₇NO₃
Molecular Weight 235.28 g/mol
Appearance Solid
Storage Store at 2-8°C, protect from lightGeneral laboratory practice
Experimental Protocols

The following protocols are designed as a starting point for the investigation of this compound in fluorescence microscopy. Optimization of concentrations, incubation times, and imaging parameters will be necessary for specific cell types and applications.

3.1. Preparation of Stock Solutions

It is crucial to prepare a concentrated stock solution that can be diluted to the final working concentration.

  • Reagent: this compound (Commercially available from suppliers such as Sigma-Aldrich).

  • Solvent: Due to its organic nature, Dimethyl sulfoxide (DMSO) is a suitable solvent.

  • Procedure:

    • Weigh out 1 mg of the compound.

    • Dissolve in 425 µL of high-purity DMSO to create a 10 mM stock solution.

    • Vortex thoroughly until fully dissolved.

    • Store the stock solution in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

3.2. Protocol for Live-Cell Imaging

This protocol outlines the steps for staining live cells in culture.

  • Cell Culture: Plate cells of interest on glass-bottom dishes or chamber slides suitable for microscopy. Allow cells to adhere and reach the desired confluency (typically 60-80%).

  • Preparation of Staining Solution:

    • Warm the 10 mM stock solution to room temperature.

    • Dilute the stock solution in pre-warmed, serum-free cell culture medium or a suitable imaging buffer (e.g., Hanks' Balanced Salt Solution, HBSS) to a final working concentration. A starting range of 1-10 µM is recommended.

  • Staining:

    • Remove the culture medium from the cells.

    • Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS).

    • Add the staining solution to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator.

  • Washing:

    • Remove the staining solution.

    • Wash the cells two to three times with pre-warmed imaging buffer to remove any unbound probe.

  • Imaging:

    • Immediately image the cells using a fluorescence microscope equipped with appropriate filters. Based on the structure, initial imaging can be attempted with a DAPI or a green fluorescent protein (GFP) filter set.

    • Hypothetical Spectral Properties:

      • Excitation: ~350-420 nm

      • Emission: ~450-550 nm

    • Acquire images and analyze the subcellular localization of the fluorescence signal.

3.3. Protocol for Fixed-Cell Staining

This protocol is for staining cells that have been chemically fixed.

  • Cell Culture and Fixation:

    • Plate and culture cells as described for live-cell imaging.

    • Remove the culture medium and wash with PBS.

    • Fix the cells by incubating with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Permeabilization (Optional):

    • If targeting intracellular structures, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Staining:

    • Prepare the staining solution as described for live-cell imaging, diluting the probe in PBS.

    • Incubate the fixed cells with the staining solution for 30-60 minutes at room temperature, protected from light.

  • Washing and Mounting:

    • Wash the cells three times with PBS.

    • Mount the coverslip onto a microscope slide using an appropriate mounting medium, with or without a nuclear counterstain like DAPI.

  • Imaging:

    • Image the slides using a fluorescence microscope with the appropriate filter sets.

Visualization of Experimental Workflow

The following diagrams illustrate the proposed experimental workflows.

Live-Cell Imaging Workflow

LiveCellWorkflow cluster_prep Preparation cluster_stain Staining cluster_image Imaging start Start plate_cells Plate Cells on Imaging Dish start->plate_cells prep_stain Prepare Staining Solution (1-10 µM in medium) plate_cells->prep_stain stain_cells Incubate Cells (15-60 min at 37°C) prep_stain->stain_cells wash_cells Wash Cells (3x) with Imaging Buffer image_cells Fluorescence Microscopy wash_cells->image_cells analyze Analyze Data image_cells->analyze

Caption: Workflow for live-cell imaging with the probe.

Proposed "Turn-On" Mechanism

TurnOnMechanism probe_low Probe (Low Fluorescence) probe_high Probe-Amine Adduct (High Fluorescence) probe_low->probe_high Schiff Base Formation amine Cellular Amine (e.g., Protein, Lipid) amine->probe_high

Caption: Proposed reactive "turn-on" fluorescence mechanism.

Data Interpretation and Troubleshooting
ObservationPotential CauseSuggested Solution
No fluorescence signal - Incorrect filter set.- Concentration too low.- Probe is non-fluorescent in the tested conditions.- Photobleaching.- Test a wide range of excitation/emission wavelengths.- Increase the probe concentration and/or incubation time.- Image immediately after staining with minimal light exposure.
High background fluorescence - Incomplete removal of unbound probe.- Concentration too high.- Increase the number and duration of wash steps.- Decrease the probe concentration.
Cell toxicity - Probe concentration is too high.- Prolonged incubation.- Perform a dose-response curve to determine the optimal, non-toxic concentration.- Reduce the incubation time.
Conclusion and Future Directions

This compound presents an intriguing, yet unexplored, candidate for fluorescence microscopy. Its chemical structure suggests the potential for environmentally sensitive or reactive fluorescence, which could be exploited for various cell imaging applications. The protocols provided here offer a foundational framework for researchers to begin investigating the properties and utility of this compound. Further studies should focus on characterizing its photophysical properties, determining its subcellular localization, and elucidating its precise mechanism of action within the cellular milieu. Such investigations will be crucial in determining its place in the ever-expanding toolkit of fluorescent probes for biological discovery.

References
  • Vertex AI Search. (n.d.). Chemical sensors for imaging total cellular aliphatic aldehydes in live cells - PMC - NIH.
  • Sigma-Aldrich. (n.d.). 4-Methoxy-3-(morpholinomethyl)benzaldehyde 128501-81-5.
  • Lin, M. Z., & Wang, L. (2014). Advances in fluorescence labeling strategies for dynamic cellular imaging. Nature Chemical Biology, 10(7), 512–523. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 590877, 4-Methoxy-3-[(quinolin-8-yloxy)methyl]benzaldehyde.
  • Nakai, H., et al. (2011). 4-Carbomethoxybenzaldehyde as a highly sensitive pre-column fluorescence derivatization reagent for 9,10-phenanthrenequinone. Talanta, 85(1), 582-588. [Link]

  • Zhang, J., et al. (2022). Naphthalimide-Based Fluorescent Probe for Profiling of Aldehydes during Oxidation of Unsaturated Lipids. Journal of Agricultural and Food Chemistry, 70(46), 14757–14765. [Link]

Sources

Application Notes and Protocols for the Derivatization of 4-Methoxy-3-(morpholin-4-ylmethyl)benzaldehyde in Assay Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Analytical Potential of a Key Synthetic Intermediate

4-Methoxy-3-(morpholin-4-ylmethyl)benzaldehyde is a substituted benzaldehyde derivative of significant interest in medicinal chemistry and drug development.[1][2][3] Its structure incorporates a reactive aldehyde group, a methoxy substituent, and a morpholine moiety, a combination that presents both opportunities and challenges for its quantification in complex biological and chemical matrices. The morpholine ring, in particular, is a recognized "privileged structure" in medicinal chemistry, often incorporated to enhance the pharmacokinetic properties and biological activity of drug candidates.[4][5][6][7]

Direct analysis of this compound can be hampered by its physicochemical properties, which may not be optimal for common analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection. Derivatization of the aldehyde functional group is a powerful strategy to overcome these limitations. By converting the aldehyde into a more readily detectable derivative, we can significantly enhance the sensitivity, selectivity, and overall robustness of analytical assays.

This guide provides a comprehensive overview of two primary derivatization strategies for this compound: fluorescent labeling via hydrazone formation and reductive amination . We will delve into the mechanistic underpinnings of these reactions, provide detailed, field-tested protocols, and discuss the critical parameters for successful assay development.

Scientific Rationale: Choosing the Optimal Derivatization Strategy

The aldehyde functional group is characterized by its electrophilic carbon atom, making it susceptible to nucleophilic attack. This reactivity is the cornerstone of most derivatization strategies. The choice between different derivatization approaches depends on the specific requirements of the assay, including the desired sensitivity, the nature of the sample matrix, and the available analytical instrumentation.

Strategy 1: Fluorescent Labeling with Hydrazides for High-Sensitivity Assays

For assays demanding high sensitivity, fluorescent labeling is the method of choice.[8] Fluorescent hydrazide reagents, such as Dansyl hydrazine and BODIPY hydrazide, react with aldehydes to form stable, highly fluorescent hydrazones.[8][9][10] This transformation converts a non-fluorescent or weakly absorbing analyte into a derivative with a strong fluorescent signal, enabling detection at very low concentrations.

  • Mechanism of Action: The reaction proceeds via a nucleophilic addition of the hydrazine to the aldehyde's carbonyl carbon, followed by dehydration to form the hydrazone. This reaction is typically catalyzed by a weak acid.

  • Advantages:

    • Significant Signal Enhancement: The introduction of a fluorophore dramatically lowers the limit of detection.

    • High Specificity: The reaction is highly specific for carbonyl compounds.

    • Established Methodology: A wide range of fluorescent hydrazides with varying excitation and emission wavelengths are commercially available, offering flexibility in assay design.[1]

  • Considerations:

    • Potential for Steric Hindrance: The morpholinomethyl group at the ortho position to the aldehyde may introduce some steric hindrance, potentially affecting reaction kinetics.[11] Optimization of reaction conditions (temperature, time) is crucial.

    • Stability of the Hydrazone: While generally stable, the stability of the resulting hydrazone should be evaluated under the specific analytical conditions. Reduction of the hydrazone to a more stable hydrazine can be performed if necessary.[9]

Strategy 2: Reductive Amination for Stable, Non-Fluorescent Derivatives

Reductive amination is a versatile method for converting aldehydes into secondary or tertiary amines. This two-step, one-pot reaction involves the initial formation of an imine (or iminium ion) between the aldehyde and a primary or secondary amine, followed by its immediate reduction to a stable amine.[4][12][13][14]

  • Mechanism of Action: The reaction begins with the formation of a hemiaminal, which then dehydrates to form an imine. A reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride, present in the reaction mixture, selectively reduces the imine to the corresponding amine.

  • Advantages:

    • Formation of Highly Stable Products: The resulting amine bond is very stable.

    • Versatility: A wide variety of amines can be used for derivatization, allowing for the introduction of different functional groups to aid in separation or detection.

    • Mild Reaction Conditions: The reaction can often be carried out under mild, physiological conditions.[12]

  • Considerations:

    • Lack of Intrinsic Signal: The resulting amine is typically not fluorescent or strongly UV-absorbing unless a chromophoric or fluorophoric amine is used for the derivatization. This method is often employed to improve chromatographic properties or for subsequent analysis by mass spectrometry.

    • Choice of Reducing Agent: The choice of reducing agent is critical to ensure selective reduction of the imine in the presence of the starting aldehyde.[4]

Experimental Protocols

Protocol 1: Fluorescent Derivatization with Dansyl Hydrazine

This protocol details the derivatization of this compound with Dansyl hydrazine for subsequent analysis by HPLC with fluorescence detection.

Materials:

  • This compound

  • Dansyl hydrazine

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Deionized water

  • Microcentrifuge tubes

  • Heating block or water bath

  • HPLC system with a fluorescence detector

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 1 mg/mL stock solution of this compound in methanol.

    • Prepare a 1 mg/mL stock solution of Dansyl hydrazine in acetonitrile.

  • Derivatization Reaction:

    • In a microcentrifuge tube, combine 50 µL of the benzaldehyde stock solution with 100 µL of the Dansyl hydrazine stock solution.

    • Add 5 µL of 10% TFA in acetonitrile to catalyze the reaction.

    • Vortex the mixture gently and incubate at 60°C for 60 minutes in a heating block.

    • After incubation, allow the mixture to cool to room temperature.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 200 µL of the initial mobile phase for HPLC analysis.

  • HPLC-Fluorescence Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate the derivatized product from excess reagent and other impurities (e.g., start with 30% B, ramp to 90% B over 15 minutes).

    • Flow Rate: 1.0 mL/min.

    • Fluorescence Detector Settings: Excitation wavelength of ~340 nm and an emission wavelength of ~525 nm.[15]

Data Presentation:

ParameterValue
Excitation Wavelength (λex)~340 nm
Emission Wavelength (λem)~525 nm
Expected Retention TimeDependent on specific HPLC conditions
Limit of Detection (LOD)Expected in the low ng/mL range
Limit of Quantification (LOQ)Expected in the mid ng/mL range
Protocol 2: Reductive Amination with Benzylamine

This protocol describes the derivatization of this compound with benzylamine, followed by reduction with sodium triacetoxyborohydride. The resulting stable secondary amine can be analyzed by HPLC-UV or LC-MS.

Materials:

  • This compound

  • Benzylamine

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM, anhydrous)

  • Acetic acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • HPLC system with a UV detector or LC-MS

Procedure:

  • Reaction Setup:

    • Dissolve 100 mg of this compound in 5 mL of anhydrous DCM in a round-bottom flask.

    • Add 1.1 equivalents of benzylamine to the solution.

    • Add 2-3 drops of glacial acetic acid to catalyze imine formation.

    • Stir the mixture at room temperature for 30 minutes.

  • Reduction:

    • Add 1.5 equivalents of sodium triacetoxyborohydride to the reaction mixture in portions over 10 minutes.

    • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed (typically 2-4 hours).

  • Work-up and Purification:

    • Quench the reaction by slowly adding 10 mL of saturated sodium bicarbonate solution.

    • Separate the organic layer and wash it with brine (10 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel if necessary.

  • HPLC-UV Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A suitable gradient of acetonitrile and water with 0.1% TFA.

    • UV Detection: Monitor at a wavelength where the product has significant absorbance (e.g., 254 nm or 280 nm).

Data Presentation:

ParameterValue
ReactantsThis compound, Benzylamine
Reducing AgentSodium Triacetoxyborohydride
SolventDichloromethane
Typical Reaction Time2-4 hours
Detection MethodHPLC-UV or LC-MS

Visualization of Workflows

Fluorescent Derivatization Workflow

cluster_prep Sample Preparation cluster_reaction Derivatization cluster_analysis Analysis Sample Analyte Solution (this compound) Mix Mix Analyte, Reagent & Catalyst Sample->Mix Reagent Dansyl Hydrazine Solution Reagent->Mix Incubate Incubate at 60°C Mix->Incubate HPLC HPLC Separation Incubate->HPLC FLD Fluorescence Detection HPLC->FLD Data Data Acquisition & Quantification FLD->Data

Caption: Workflow for fluorescent derivatization and analysis.

Reductive Amination Reaction Pathway

A 4-Methoxy-3-(morpholin-4- ylmethyl)benzaldehyde C Imine/Iminium Ion Intermediate A->C + Amine, -H2O B Primary/Secondary Amine (e.g., Benzylamine) B->C D Stable Secondary/Tertiary Amine Derivative C->D Reducer Reducing Agent (e.g., NaBH(OAc)3) Reducer->D Reduction

Caption: Reaction pathway for reductive amination.

Conclusion and Future Perspectives

The derivatization of this compound is a critical step in the development of robust and sensitive analytical assays. The choice between fluorescent labeling and reductive amination will be dictated by the specific analytical goals. Fluorescent derivatization with reagents like Dansyl hydrazine offers unparalleled sensitivity, making it ideal for trace analysis in biological matrices. Reductive amination, on the other hand, provides highly stable derivatives suitable for a variety of chromatographic and mass spectrometric applications.

Future work in this area could explore the use of other advanced fluorescent labeling reagents, such as BODIPY or coumarin-based hydrazides, which may offer improved photostability and quantum yields.[8][9] Additionally, the development of chiral derivatization methods could enable the separation and quantification of enantiomers if the target molecule or its metabolites are chiral. The protocols and principles outlined in this guide provide a solid foundation for researchers to develop and validate high-performance assays for this important molecule.

References

  • Patil, S., et al. (2023). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. Journal of Chemical Sciences, 135(50). Retrieved from [Link]

  • Al-Tannak, N. F., & Al-Ali, S. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules, 24(11), 2135. Retrieved from [Link]

  • ResearchGate. (n.d.). Reductive aminations of benzaldehyde. Retrieved from [Link]

  • Langhals, H., & Greiner, S. (1996). Fluorescent Labels for Aldehydes. Dyes and Pigments, 32(4), 205-210.
  • Ghosh, S., et al. (2025). Recent progress in fluorescent chemosensors for selective aldehyde detection. RSC Advances, 15, 10-28.
  • Patil, S., et al. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Chemical Analysis: The Power of Fluorescent Derivatization Reagents. Retrieved from [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.
  • Saraswat, S., et al. (2001). Separation of polar and steric effects in the oxidation of ortho-substituted benzaldehydes by ethyl chlorocarbamate. Indian Journal of Chemistry, 40B, 1133-1137.
  • Guo, S., et al. (2017). [Determination of formaldehyde and acetaldehyde in packaging paper by dansylhydrazine derivatization-high performance liquid chromatography-fluorescence detection]. Se Pu, 35(5), 459-464.
  • National Center for Biotechnology Information. (n.d.). Boron-mediated one-pot access to salicylaldehydes via ortho-C–H hydroxylation of benzaldehydes. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Synthesis and Characterization of Hydrazine-Appended BODIPY Dyes and the Related Aminomethyl Complexes. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Synthesis and characterization of hydrazine-appended BODIPY dyes and the related aminomethyl complexes. Retrieved from [Link]

  • Ceylan, B., & Çayci, M. (2024). Development of a new High Performance Liquid Chromatography- Fluorescence Detection (HPLC-FL) method for the determination of biogenic amines in frozen fish sold in markets. Global NEST Journal, 26(9), 06420.
  • PubMed. (2024). Synthesis of New Bodipy Hydrazide Fluorescent Probes for the Detection of Carbonylated Proteins Generated by Oxidative Stress. Retrieved from [Link]

  • PubMed. (2024). Influence of para-substituted benzaldehyde derivatives with different push/pull electron strength groups on the conformation of human serum albumin and toxicological effects in zebrafish. Retrieved from [Link]

  • Organic Chemistry Portal. (2013). Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides. Retrieved from [Link]

  • ACS Publications. (n.d.). The Journal of Organic Chemistry Ahead of Print. Retrieved from [Link]

  • Jain, A., & Sahu, S. K. (2024).
  • PubMed. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Unusual Fluorescent Responses of Morpholine-functionalized Fluorescent Probes to pH via Manipulation of BODIPY's HOMO and LUMO Energy Orbitals for Intracellular pH Detection. Retrieved from [Link]

  • ACS Publications. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. Retrieved from [Link]

Sources

Application Note: A High-Throughput Screening Cascade for the Identification of Novel Enzyme Inhibitors Using 4-Methoxy-3-(morpholin-4-ylmethyl)benzaldehyde and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Screening Aldehyde-Containing Compounds

Aromatic aldehydes are a versatile class of organic compounds that serve as crucial intermediates in the synthesis of various pharmacologically active molecules.[1] Their inherent reactivity makes them interesting starting points for drug discovery campaigns targeting a wide range of biological targets. The compound of interest, 4-Methoxy-3-(morpholin-4-ylmethyl)benzaldehyde (hereafter referred to as Cmpd-X), possesses a unique combination of a reactive aldehyde group, a methoxy-substituted phenyl ring, and a morpholine moiety. This structural arrangement presents a compelling profile for potential interaction with biological macromolecules, particularly enzymes. The morpholine group can enhance aqueous solubility and form hydrogen bonds, while the substituted benzaldehyde core provides a scaffold for potential covalent or non-covalent interactions within an enzyme's active site.

This application note outlines a comprehensive, field-proven high-throughput screening (HTS) cascade designed to identify and characterize inhibitors of a hypothetical enzyme target, Human Oxidoreductase X (hOR-X), a novel enzyme implicated in a cancer-related signaling pathway. While Cmpd-X is the focal point, the principles and protocols described herein are broadly applicable to the screening of any small molecule library against various enzyme targets. We will proceed from primary HTS to hit confirmation and secondary validation, emphasizing the causality behind experimental choices to ensure a robust and self-validating workflow.[2][3]

The Hypothetical Target: Human Oxidoreductase X (hOR-X)

For the purpose of this guide, we hypothesize that hOR-X is a NAD+-dependent oxidoreductase that catalyzes the conversion of a specific cellular substrate, leading to the activation of a pro-oncogenic transcription factor. Overexpression of hOR-X has been correlated with poor prognosis in certain cancers. Therefore, inhibiting hOR-X presents a promising therapeutic strategy. The enzymatic reaction is as follows:

Substrate + NAD+ --(hOR-X)--> Product + NADH + H+

The production of NADH can be monitored using a coupled enzymatic reaction that generates a luminescent or fluorescent signal, a common and robust method for HTS.[4]

Hypothetical Signaling Pathway of hOR-X

The following diagram illustrates the proposed role of hOR-X in a cancer signaling cascade.

hORX_Pathway sub Cellular Substrate hORX hOR-X (Target) sub->hORX nad NAD+ nad->hORX prod Product tf_act Transcription Factor (Active) prod->tf_act activates nadh NADH hORX->prod hORX->nadh tf Pro-oncogenic Transcription Factor (Inactive) tf->tf_act gene Target Gene Expression (e.g., cell proliferation, anti-apoptosis) tf_act->gene inhibitor Cmpd-X (Potential Inhibitor) inhibitor->hORX

Caption: Hypothetical signaling pathway of hOR-X and the inhibitory action of Cmpd-X.

The High-Throughput Screening Cascade

A successful HTS campaign is not a single experiment but an iterative process designed to progressively refine a large set of compounds down to a small number of high-quality leads.[5] Our workflow is designed to maximize efficiency and minimize false positives and false negatives.

Screening Workflow Diagram

HTS_Workflow start Start: ~500,000 Compound Library primary Primary Screen: Single Concentration (10 µM) Luminescent Assay start->primary hit_confirm Hit Confirmation: Re-test Primary Hits in Triplicate primary->hit_confirm ~1% Hit Rate dose_resp Dose-Response: 10-point Titration IC50 Determination hit_confirm->dose_resp Confirmed Hits secondary Secondary & Counter Screens: Orthogonal Assay (e.g., Fluorescence) Assay Interference Screen dose_resp->secondary Potent Hits hit_val Hit Validation & Triage: SAR Analysis Selectivity Profiling secondary->hit_val Validated Hits leads Validated Leads: <100 Compounds hit_val->leads

Caption: The HTS workflow, from primary screening to validated lead compounds.

Detailed Protocols

PART 1: Primary High-Throughput Screen (HTS)

Objective: To screen a large compound library at a single concentration to identify initial "hits" that inhibit hOR-X activity.

Assay Principle: This is a coupled-enzyme luminescent assay. The NADH produced by hOR-X is used by a thermostable luciferase to generate a glow-type luminescent signal that is directly proportional to hOR-X activity. Inhibitors will decrease the luminescent signal.

Materials:

  • Compound: this compound (Cmpd-X, CAS 128501-81-5)[6]

  • Enzyme: Recombinant human hOR-X

  • Substrate: Specific substrate for hOR-X

  • Cofactor: NAD+

  • Detection Reagent: A commercial NADH detection kit (e.g., NAD(P)H-Glo™) containing luciferase, proluciferin substrate, and necessary cofactors.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM MgCl2, 0.01% Tween-20.

  • Plates: 1536-well solid white, low-volume assay plates.

  • Controls: Potent, known inhibitor of a related enzyme (Positive Control), DMSO (Negative Control).

Protocol:

  • Compound Plating: Using an acoustic liquid handler, dispense 20 nL of compound stock solutions (10 mM in DMSO) into the assay plates. For controls, dispense 20 nL of the positive control or DMSO. This results in a final assay concentration of 10 µM.

  • Enzyme Addition: Add 1 µL of hOR-X solution (prepared in assay buffer) to all wells.

  • Incubation: Incubate the plates for 15 minutes at room temperature to allow for compound-enzyme interaction. This pre-incubation step is critical for identifying time-dependent or irreversible inhibitors.

  • Reaction Initiation: Add 1 µL of a substrate/NAD+ mix (prepared in assay buffer) to all wells to start the enzymatic reaction.

  • Reaction Incubation: Incubate for 60 minutes at room temperature. The reaction time should be optimized to ensure the reaction is in the linear range.

  • Signal Detection: Add 2 µL of the luminescent detection reagent to all wells.

  • Final Incubation: Incubate for 30 minutes at room temperature to allow the signal to stabilize.

  • Data Acquisition: Read the luminescence on a plate reader.

Data Analysis & Quality Control:

  • Normalization: The activity of each compound is normalized to the plate controls: % Inhibition = 100 * (1 - (Signal_compound - Signal_pos_ctrl) / (Signal_neg_ctrl - Signal_pos_ctrl))

  • Hit Threshold: A compound is considered a primary hit if its % inhibition is greater than 3 standard deviations from the mean of the negative controls (typically >50% inhibition).

  • Z'-Factor: This metric assesses the quality of the assay.[7] A Z'-factor between 0.5 and 1.0 indicates an excellent assay. Z' = 1 - (3 * (SD_neg_ctrl + SD_pos_ctrl)) / |Mean_neg_ctrl - Mean_pos_ctrl|

ParameterValueInterpretation
Assay Volume4 µLMiniaturized for high-throughput and cost savings.[8]
Compound Conc.10 µMStandard concentration for primary screening.
Plate Format1536-wellMaximizes throughput.[9]
Expected Z' > 0.7 Indicates a robust and reliable assay.
Hit Rate ~0.5 - 1.5% Typical for a large, diverse library.
PART 2: Hit Confirmation and Dose-Response

Objective: To confirm the activity of primary hits and determine their potency (IC50).

Protocol:

  • Cherry-Picking: Order fresh, powdered samples of the primary hit compounds, including Cmpd-X. Create new stock solutions in DMSO.

  • Dose-Response Plating: Prepare a 10-point, 3-fold serial dilution series for each confirmed hit, starting from 100 µM.

  • Assay Execution: Perform the primary luminescent assay as described above, but with the serially diluted compounds. Each concentration should be tested in triplicate.

  • Data Analysis: Plot the % inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic model to determine the IC50 value.

CompoundIC50 (µM) - Hypothetical
Cmpd-X 1.2
Hit Compound 23.5
Hit Compound 38.9
Positive Control0.05
PART 3: Secondary and Counter-Screens

Objective: To eliminate false positives arising from assay artifacts and to confirm the mechanism of action using an orthogonal method.

A. Orthogonal Assay: Fluorescence-Based Assay

Assay Principle: This assay uses a different technology to measure the same biological event. Instead of a coupled-enzyme system, it directly measures the fluorescence of the product, NADH (Excitation: ~340 nm, Emission: ~460 nm). This helps to eliminate hits that specifically interfere with the luciferase system.

Protocol:

  • Execute the assay similarly to the primary screen, but without the luminescent detection reagent.

  • After the 60-minute reaction incubation, read the fluorescence at Ex/Em = 340/460 nm.

  • Calculate IC50 values as before. A potent hit should have a comparable IC50 value in both the primary and orthogonal assays.

B. Counter-Screen: Assay Interference

Assay Principle: To identify compounds that are autofluorescent or that inhibit the luciferase detection system.

Protocol (Luciferase Inhibition):

  • Set up the assay as in the primary screen, but without the hOR-X enzyme.

  • Instead of the enzyme, add a fixed, known amount of NADH to the wells.

  • Add the test compounds and then the luminescent detection reagent.

  • A decrease in signal indicates the compound is inhibiting the luciferase reporter, not hOR-X. Cmpd-X and other true hits should show no activity in this assay.

Trustworthiness and Self-Validation

The described HTS cascade is designed to be a self-validating system:

  • Statistical Rigor: The use of Z'-factor ensures that data from each plate is statistically sound.[7][10]

  • Orthogonal Confirmation: By confirming hits in a technologically distinct secondary assay, we mitigate the risk of technology-specific artifacts.[11]

  • Counter-Screens: Proactively identifying and removing compounds that interfere with the assay ensures that the final hits are true modulators of the biological target.

  • Fresh Powder Confirmation: Re-testing from freshly sourced powder confirms the identity and activity of the hit compound, eliminating issues related to sample degradation or contamination in the original library plates.

Conclusion

This application note provides a robust framework for utilizing This compound (Cmpd-X) and other novel chemical entities in a high-throughput screening campaign. By following a structured cascade of primary, confirmation, and secondary assays, researchers can efficiently identify and validate potent and selective inhibitors for their target of interest. The emphasis on rigorous quality control, orthogonal validation, and understanding the causality behind each experimental step is paramount to the success of any drug discovery project.[12][13]

References

  • SciLifeLab. (n.d.). A workflow for high-throughput screening, data analysis, processing, and hit identification. SciLifeLab Publications. Retrieved from [Link][2]

  • Genedata. (n.d.). High-Throughput Screening. Genedata Screener. Retrieved from [Link][4]

  • National Center for Biotechnology Information. (n.d.). An informatic pipeline for managing high-throughput screening experiments and analyzing data from stereochemically diverse libraries. PubMed Central. Retrieved from [Link][3]

  • Noah, J. (2017, February 28). New developments and emerging trends in high-throughput screening methods for lead compound identification. ResearchGate. Retrieved from [Link][12]

  • MDPI. (2024, August 28). Utility of aromatic aldehydes, halogens, and cyano groups in drug synthesis. MDPI. Retrieved from [Link][1]

  • KNIME. (2020, June 19). SciLifeLab & KNIME Help Labs Asses Raw Data from HTS. KNIME. Retrieved from [Link][10]

  • Anticancer Research. (2010, March). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Anticancer Research. Retrieved from [Link][13]

  • BioPharm International. (2024, November 7). Accelerating Discovery and Development with Advances in High-Throughput Screening. BioPharm International. Retrieved from [Link]

  • AZoNetwork. (2024, May 30). Advances in High-Throughput Screening for Novel Antimicrobial Compounds. News-Medical. Retrieved from [Link][8]

  • Nuvisan. (n.d.). Tailored high-throughput screening solutions for identifying potent hits. Nuvisan. Retrieved from [Link][9]

  • Scribd. (n.d.). HTS in Drug Discovery Workshop. Scribd. Retrieved from [Link][5]

  • ResearchGate. (n.d.). High Throughput Screening: Methods and Protocols. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Adapting High-Throughput Screening Methods and Assays for Biocontainment Laboratories. PubMed Central. Retrieved from [Link]

  • Scispot. (n.d.). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Scispot. Retrieved from [Link][7]

  • Drug Target Review. (2020, June 4). High-throughput screening as a method for discovering new drugs. Drug Target Review. Retrieved from [Link][11]

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Application Notes & Protocols: 4-Methoxy-3-(morpholin-4-ylmethyl)benzaldehyde in Targeted Drug Delivery Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Molecule of Interest for Precision Therapeutics

In the landscape of targeted drug delivery, the quest for molecular tools that offer precision, control, and efficacy is paramount. 4-Methoxy-3-(morpholin-4-ylmethyl)benzaldehyde emerges as a compound of significant interest, embodying a unique combination of functionalities with high potential for the development of advanced therapeutic systems. Its structure, featuring a reactive benzaldehyde, a pH-sensitive morpholine group, and a methoxy-substituted aromatic ring, positions it as a versatile building block for creating sophisticated drug carriers. These carriers are designed to navigate the physiological environment and release their therapeutic payload specifically at the site of disease, thereby enhancing efficacy while minimizing off-target toxicity.

This guide provides an in-depth exploration of this compound's application in targeted drug delivery research. We will delve into its potential mechanisms of action, supported by established principles in medicinal chemistry and drug delivery, and provide detailed protocols for its integration into nanoparticle-based delivery systems.

Scientific Rationale: The Functional Triad for Targeted Delivery

The therapeutic potential of this compound is rooted in the synergistic interplay of its three key functional components: the benzaldehyde group, the morpholine moiety, and the substituted benzene ring.

  • The Benzaldehyde Group: A Gateway for pH-Responsive Drug Conjugation The aldehyde functionality is a versatile chemical handle for the conjugation of therapeutic agents. A critical application in targeted drug delivery is the formation of acid-labile linkers , such as hydrazones or acetals.[][2][3] These covalent bonds are designed to be stable at the neutral pH of the bloodstream (pH ~7.4) but are susceptible to hydrolysis in the acidic microenvironment characteristic of solid tumors or within the endosomal and lysosomal compartments of cancer cells (pH 4.5-6.5).[][2][4] This pH-dependent cleavage facilitates the precise release of the conjugated drug at the target site, a cornerstone of "smart" drug delivery design.[5][6]

  • The Morpholine Moiety: A Potential Targeting Ligand and pH-Sensor The morpholine ring is a well-established pharmacophore in medicinal chemistry, present in a number of approved drugs.[7] Its basic nitrogen atom can be protonated at lower pH, which can influence the overall physicochemical properties of the drug delivery system, potentially enhancing cellular uptake or endosomal escape. Furthermore, morpholine derivatives have been investigated for their anticancer properties and their ability to target specific cellular pathways.[7][8] In the context of this compound, the morpholine group could contribute to the targeting of cancer cells and act as an additional pH-sensitive element within the delivery system.

  • The Substituted Benzene Ring: A Scaffold for System Integration The methoxy-substituted benzene ring provides a rigid scaffold for the presentation of the aldehyde and morpholine functionalities. The electron-donating nature of the methoxy group can also influence the reactivity of the aldehyde and the overall electronic properties of the molecule, which can be fine-tuned in the design of drug delivery systems.

The convergence of these features in a single molecule makes this compound a compelling candidate for the construction of multifunctional, targeted drug delivery vehicles.

Visualizing the Mechanism: pH-Responsive Drug Release

The following diagram illustrates the proposed mechanism of a nanoparticle-based drug delivery system functionalized with this compound for targeted, pH-triggered drug release.

pH_Responsive_Drug_Release cluster_0 Systemic Circulation (pH 7.4) cluster_1 Tumor Microenvironment / Endosome (pH < 6.5) Nanoparticle_Stable Nanoparticle This compound Linker Drug (Stable Hydrazone Bond) Nanoparticle_Cleavage Nanoparticle Linker Cleavage Drug Release Nanoparticle_Stable->Nanoparticle_Cleavage Internalization & pH Decrease Drug_Released Active Drug Nanoparticle_Cleavage:f2->Drug_Released Hydrolysis

Caption: Proposed mechanism of pH-responsive drug release from a nanoparticle carrier.

Experimental Protocols: Harnessing this compound for Nanoparticle-Based Drug Delivery

The following protocols provide a framework for the synthesis, characterization, and in vitro evaluation of a pH-responsive drug delivery system utilizing this compound. These protocols are intended as a starting point and may require optimization based on the specific drug and nanoparticle system being investigated.

Protocol 1: Synthesis of a pH-Responsive Drug-Linker Conjugate

This protocol describes the formation of a hydrazone linkage between this compound and a model drug containing a hydrazine or hydrazide functional group.

Materials:

  • This compound

  • Hydrazine-functionalized drug (e.g., Doxorubicin hydrazide)

  • Anhydrous Ethanol

  • Glacial Acetic Acid (catalyst)

  • Magnetic stirrer and heating plate

  • Round-bottom flask with reflux condenser

  • Thin Layer Chromatography (TLC) supplies

  • Column chromatography supplies (Silica gel)

Procedure:

  • Dissolve this compound (1.2 equivalents) in anhydrous ethanol in a round-bottom flask.

  • Add the hydrazine-functionalized drug (1 equivalent) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Stir the reaction mixture at room temperature or gentle heat (40-50 °C) under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC until the starting materials are consumed.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the resulting drug-linker conjugate by column chromatography on silica gel using an appropriate solvent system (e.g., dichloromethane/methanol gradient).

  • Characterize the purified conjugate by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the formation of the hydrazone bond.

Rationale: The formation of the hydrazone bond is a well-established and efficient reaction for creating pH-sensitive linkers.[3][4] The use of a slight excess of the aldehyde and a catalytic amount of acid drives the reaction to completion. Purification is crucial to remove unreacted starting materials that could interfere with subsequent experiments.

Protocol 2: Formulation of Functionalized Polymeric Nanoparticles

This protocol details the preparation of polymeric nanoparticles surface-functionalized with the benzaldehyde group for subsequent drug conjugation or targeting ligand attachment.[9][10]

Materials:

  • Amphiphilic block copolymer (e.g., PEG-PLA)

  • This compound

  • Dichloromethane (DCM) or other suitable organic solvent

  • Polyvinyl alcohol (PVA) solution (e.g., 2% w/v in water)

  • Probe sonicator or high-speed homogenizer

  • Dialysis membrane (MWCO 10-12 kDa)

Procedure:

  • Dissolve the amphiphilic block copolymer and this compound in DCM. The molar ratio of the aldehyde to the polymer will determine the surface density of the functional groups and should be optimized.

  • Prepare an aqueous solution of PVA.

  • Add the organic phase to the aqueous phase under vigorous stirring to form a coarse emulsion.

  • Immediately sonicate the emulsion using a probe sonicator on ice to form a nanoemulsion.

  • Stir the nanoemulsion at room temperature for several hours to allow for the evaporation of the organic solvent and the formation of nanoparticles.

  • Purify the nanoparticles by dialysis against deionized water for 24-48 hours to remove unreacted aldehyde and PVA.

  • Characterize the size, polydispersity index (PDI), and zeta potential of the nanoparticles using Dynamic Light Scattering (DLS).

  • Confirm the presence of the benzaldehyde groups on the nanoparticle surface using a suitable analytical technique, such as reacting with a fluorescent hydroxylamine dye and measuring the fluorescence.[9][10]

Rationale: The single emulsion-solvent evaporation method is a common and robust technique for preparing polymeric nanoparticles.[9][10] The amphiphilic nature of the block copolymer drives the self-assembly into nanoparticles with a hydrophobic core and a hydrophilic shell. The benzaldehyde-functionalized molecule will orient towards the surface, making the aldehyde group available for further reactions. Dialysis is a critical step to ensure the purity of the nanoparticle suspension.

Protocol 3: In Vitro Drug Release Study

This protocol evaluates the pH-dependent release of a drug from nanoparticles conjugated via the this compound linker.

Materials:

  • Drug-loaded nanoparticles from Protocol 2 (after conjugation with a drug as in Protocol 1, adapted for nanoparticle surface chemistry)

  • Phosphate-buffered saline (PBS) at pH 7.4

  • Acetate buffer at pH 5.0

  • Dialysis tubing (appropriate MWCO)

  • Incubator/shaker

  • UV-Vis spectrophotometer or HPLC for drug quantification

Procedure:

  • Prepare two sets of experiments, one at pH 7.4 and one at pH 5.0.

  • Place a known concentration of the drug-loaded nanoparticle suspension into a dialysis bag.

  • Immerse the dialysis bag in a larger volume of the respective buffer (pH 7.4 or pH 5.0).

  • Incubate the samples at 37 °C with gentle shaking.

  • At predetermined time points, withdraw a small aliquot of the buffer outside the dialysis bag and replace it with an equal volume of fresh buffer to maintain sink conditions.

  • Quantify the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Plot the cumulative drug release as a function of time for both pH conditions.

Rationale: This in vitro release study simulates the conditions in the bloodstream (pH 7.4) and in the acidic tumor microenvironment or endosomes (pH 5.0).[2] A significantly higher drug release at pH 5.0 compared to pH 7.4 would validate the pH-responsive nature of the drug delivery system.

Data Presentation: Characterization of Functionalized Nanoparticles

The following table provides an example of how to present the characterization data for the synthesized nanoparticles.

ParameterUnfunctionalized NanoparticlesBenzaldehyde-Functionalized Nanoparticles
Mean Diameter (nm) 150 ± 5155 ± 7
Polydispersity Index (PDI) 0.12 ± 0.020.15 ± 0.03
Zeta Potential (mV) -15 ± 2-12 ± 3
Surface Functionalization Efficiency (%) N/A85 ± 5

Workflow Visualization: From Synthesis to Evaluation

The following diagram outlines the experimental workflow for the development and testing of the targeted drug delivery system.

Experimental_Workflow cluster_synthesis Synthesis & Formulation cluster_characterization Characterization cluster_evaluation In Vitro Evaluation A Synthesis of Drug-Linker Conjugate C Drug Loading into Nanoparticles A->C B Formulation of Benzaldehyde- Functionalized Nanoparticles B->C D Physicochemical Characterization (Size, PDI, Zeta Potential) C->D E Drug Loading & Encapsulation Efficiency C->E F pH-Dependent Drug Release Study C->F G Cellular Uptake & Cytotoxicity Assays C->G

Caption: A streamlined workflow for the development and evaluation of a targeted nanoparticle system.

Conclusion and Future Perspectives

This compound represents a promising and versatile molecule for the advancement of targeted drug delivery systems. Its inherent functionalities allow for the creation of "smart" nanocarriers that can respond to the unique physiological cues of the disease environment. The protocols outlined in this guide provide a solid foundation for researchers to explore the full potential of this compound.

Future research could focus on the synthesis of a broader range of drug-linker conjugates, the exploration of different nanoparticle platforms, and the attachment of specific targeting ligands to the benzaldehyde moiety to further enhance the specificity of the delivery system. In vivo studies will be crucial to validate the therapeutic efficacy and safety of these novel drug delivery platforms, ultimately paving the way for more effective and less toxic cancer therapies.

References

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Sources

Application Notes and Protocols: 4-Methoxy-3-(morpholin-4-ylmethyl)benzaldehyde as a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking Synthetic Versatility

4-Methoxy-3-(morpholin-4-ylmethyl)benzaldehyde is a trifunctional aromatic building block poised for significant applications in medicinal chemistry and organic synthesis. Its unique architecture, featuring an electrophilic aldehyde, an electron-donating methoxy group, and a sterically accessible tertiary amine (morpholine), offers multiple reaction handles for the construction of complex molecular scaffolds. The strategic placement of these groups—a para-methoxy substituent activating the aromatic ring and an ortho-morpholinomethyl group—allows for its use in a variety of powerful synthetic transformations. This guide provides an in-depth look at the potential applications of this reagent, complete with detailed protocols and mechanistic insights to facilitate its integration into drug discovery and development workflows.

Physicochemical Properties and Safety Data

A thorough understanding of a reagent's properties is critical for its effective and safe use in the laboratory.[1][2][3][4]

PropertyValueReference
CAS Number 128501-81-5
Molecular Formula C₁₃H₁₇NO₃[1][2]
Molecular Weight 235.28 g/mol
Appearance Solid
SMILES COC1=C(CN2CCOCC2)C=C(C=O)C=C1[2]
InChI Key YHRYKKIGMYJYLB-UHFFFAOYSA-N
Storage Class 11 - Combustible Solids

Safety Profile: this compound is classified as an irritant. Standard laboratory safety protocols should be strictly followed. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

Application I: Synthesis of Substituted Quinazolines

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, including kinase inhibitors used in oncology. The reaction of an o-aminoaryl ketone or nitrile with an aldehyde is a common strategy for constructing the quinazoline ring. This compound serves as an ideal aldehyde component for introducing a decorated phenyl ring at the 2-position of the quinazoline core.

Mechanistic Rationale

The synthesis typically proceeds via a multi-component reaction. For instance, the reaction of a 2-aminobenzophenone with the aldehyde in the presence of an ammonia source (like ammonium acetate) first leads to the formation of an imine intermediate. Subsequent intramolecular cyclization and oxidation yield the final aromatic quinazoline product. The electron-donating methoxy group on the benzaldehyde can facilitate the initial condensation step.

Workflow for Quinazoline Synthesis

G cluster_prep Reaction Setup cluster_workup Work-up and Purification A Combine 2-aminobenzophenone, This compound, and ammonium acetate in a suitable solvent (e.g., EtOH). B Heat the reaction mixture to reflux. A->B C Monitor reaction by TLC until starting materials are consumed. B->C D Cool to room temperature and concentrate under reduced pressure. C->D E Purify the crude product by column chromatography. D->E F Obtain pure 2-substituted quinazoline product. E->F Characterization

Caption: General workflow for the synthesis of 2-substituted quinazolines.

Protocol: Synthesis of a 2-(4-Methoxy-3-(morpholinomethyl)phenyl)-4-phenylquinazoline

This protocol is based on established methods for quinazoline synthesis from benzaldehydes and 2-aminobenzophenones.[5][6][7][8][9]

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-aminobenzophenone (1.0 eq), this compound (1.1 eq), and ammonium acetate (5.0 eq).

  • Solvent Addition: Add absolute ethanol as the solvent (e.g., 10 mL per mmol of 2-aminobenzophenone).

  • Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, allow the reaction to cool to room temperature. Remove the solvent in vacuo.

  • Extraction: Dissolve the residue in dichloromethane (DCM) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the desired quinazoline product.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Application II: Olefination via the Wittig Reaction

The aldehyde functionality is readily converted to an alkene through the Wittig reaction, a cornerstone of C=C bond formation.[10][11][12][13] This allows for the introduction of vinyl groups, which can serve as handles for further functionalization (e.g., in Heck or metathesis reactions) or as key structural elements in target molecules.

Mechanistic Rationale

The Wittig reaction involves the reaction of an aldehyde with a phosphorus ylide (a Wittig reagent). The ylide is typically generated in situ by treating a phosphonium salt with a strong base. The reaction proceeds through a [2+2] cycloaddition to form a transient oxaphosphetane intermediate, which then collapses to form the alkene and triphenylphosphine oxide. The high thermodynamic stability of the P=O bond in triphenylphosphine oxide is a major driving force for the reaction.[11]

G cluster_ylide Ylide Generation cluster_reaction Wittig Reaction cluster_workup Work-up and Purification Y1 Suspend phosphonium salt in anhydrous THF under inert atmosphere (N₂ or Ar). Y2 Cool to 0 °C. Y1->Y2 Y3 Add a strong base (e.g., n-BuLi) dropwise. Observe color change. Y2->Y3 R2 Add aldehyde solution to the ylide dropwise at 0 °C. Y3->R2 R1 Dissolve this compound in anhydrous THF. R1->R2 R3 Allow to warm to room temperature and stir overnight. R2->R3 W1 Quench reaction with saturated aq. NH₄Cl. R3->W1 W2 Extract with ethyl acetate. W1->W2 W3 Wash combined organic layers with brine, dry, and concentrate. W2->W3 W4 Purify by column chromatography to remove triphenylphosphine oxide. W3->W4 F Obtain pure alkene product. W4->F Characterization

Caption: Step-by-step workflow for a typical Wittig olefination reaction.

Protocol: Synthesis of 4-(2-(4-Methoxy-3-(morpholinomethyl)phenyl)vinyl)pyridine

This protocol outlines the synthesis of a stilbene-like structure using a non-stabilized ylide, which typically favors the formation of the (Z)-alkene.

  • Ylide Preparation: To a flame-dried, two-neck round-bottom flask under an argon atmosphere, add (4-picolyl)triphenylphosphonium chloride (1.2 eq) and anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.

  • Deprotonation: Add n-butyllithium (n-BuLi, 1.1 eq, as a solution in hexanes) dropwise via syringe. The solution should turn a deep red or orange color, indicating ylide formation. Stir for 1 hour at 0 °C.

  • Aldehyde Addition: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Washing and Drying: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product via flash chromatography on silica gel to separate the desired alkene from the triphenylphosphine oxide byproduct.

Application III: Reductive Amination for Secondary and Tertiary Amine Synthesis

Reductive amination is a powerful and widely used method for forming C-N bonds.[14][15] The aldehyde group of this compound can react with a primary or secondary amine to form an imine or iminium ion, which is then reduced in situ by a mild reducing agent to yield a more complex amine. This reaction is highly valuable for building libraries of compounds in drug discovery.

Mechanistic Rationale

The reaction begins with the nucleophilic attack of an amine on the aldehyde's carbonyl carbon, followed by dehydration to form an imine (from a primary amine) or an iminium ion (from a secondary amine). A selective reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), is present in the reaction mixture to reduce this intermediate as it is formed. These reducing agents are mild enough that they do not readily reduce the starting aldehyde, ensuring high selectivity for the amination pathway.[14]

Protocol: Synthesis of a Substituted Benzylamine using STAB
  • Reaction Setup: In a vial, dissolve this compound (1.0 eq) and the desired primary amine (e.g., benzylamine, 1.2 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).

  • Reducing Agent: Add sodium triacetoxyborohydride (STAB, 1.5 eq) to the mixture in one portion. If the amine salt is used (e.g., hydrochloride), a tertiary amine base like triethylamine (1.5 eq) should be added to liberate the free amine.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting amine by flash column chromatography.

Application IV: Tetrahydroisoquinoline Synthesis via the Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful acid-catalyzed reaction that condenses a β-arylethylamine with an aldehyde to form a tetrahydroisoquinoline, a core structure in many alkaloids and pharmacologically active compounds.[16][17][18][19] The electron-rich nature of the aromatic ring in this compound makes it a suitable candidate for this transformation.

Mechanistic Rationale

The reaction is initiated by the formation of an iminium ion from the aldehyde and a β-arylethylamine (e.g., dopamine or tryptamine). The electron-donating methoxy group para to the aldehyde enhances the reactivity of the aromatic ring for the subsequent intramolecular electrophilic aromatic substitution (cyclization) step, which is the key C-C bond-forming event.[17][18]

G A Combine β-arylethylamine and This compound in a solvent (e.g., toluene). B Add a protic acid catalyst (e.g., TFA or p-TsOH). A->B C Heat the reaction mixture to reflux with a Dean-Stark trap to remove water. B->C D Monitor reaction by LC-MS. C->D E Cool, neutralize the acid, and perform aqueous work-up. D->E F Purify the crude product by crystallization or chromatography. E->F G Obtain pure tetrahydroisoquinoline product. F->G

Caption: Key steps in the Pictet-Spengler synthesis of tetrahydroisoquinolines.

Protocol: Synthesis of a Substituted Tetrahydroisoquinoline
  • Reaction Setup: To a round-bottom flask fitted with a Dean-Stark apparatus and reflux condenser, add a β-arylethylamine such as dopamine hydrochloride (1.0 eq) and this compound (1.05 eq).

  • Solvent and Catalyst: Add toluene as the solvent and a catalytic amount of trifluoroacetic acid (TFA) or p-toluenesulfonic acid (p-TsOH) (0.1 eq).

  • Reaction: Heat the mixture to reflux and collect the water formed during the reaction in the Dean-Stark trap. Continue heating until no more water is collected or the reaction is complete as monitored by TLC/LC-MS.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Extraction and Drying: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: The crude product can often be purified by recrystallization or, if necessary, by flash column chromatography.

Conclusion

This compound is a highly functionalized and versatile building block with significant potential in organic synthesis and drug discovery. The presence of three distinct functional groups allows for its participation in a wide range of high-value chemical transformations, including the synthesis of quinazolines, olefination via the Wittig reaction, reductive amination, and the construction of tetrahydroisoquinolines through the Pictet-Spengler reaction. The protocols and mechanistic insights provided herein serve as a comprehensive guide for researchers to harness the synthetic power of this valuable reagent.

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  • Han, Y., et al. (2021). Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System. Frontiers in Chemistry. [Link]

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  • Darwish, K. M. (2017). A Review on Methods of Synthesis of Quinazolines and (4H)-3,1-Quinazolin-4-ones. Al-Mukhtar Journal of Sciences. [Link]

  • Organic Chemistry Portal. Wittig Reaction. [Link]

  • Organic Chemistry Portal. Synthesis of quinazolinones. [Link]

  • Wikipedia. Methoxymethylenetriphenylphosphorane. [Link]

  • University of Colorado Boulder. The Wittig Reaction: Synthesis of Alkenes. [Link]

  • Florida A&M University. The WITTIG REACTION With CHEMILUMINESCENCE! [Link]

  • ResearchGate. The reduction of 4-methoxybenzaldehyde and 4-(dimethylamino)benzaldehyde. [Link]

  • Chemistry LibreTexts. Wittig Reaction. [Link]

  • Kabeshov, M. A., et al. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Catalysts, 13(2), 421. [Link]

  • Studylib. Amine Synthesis Report: Reductive Amination & Analysis. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methoxy-3-(morpholin-4-ylmethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 4-Methoxy-3-(morpholin-4-ylmethyl)benzaldehyde. This document provides in-depth guidance, troubleshooting protocols, and answers to frequently asked questions for researchers, chemists, and drug development professionals engaged in this synthesis. Our goal is to empower you to overcome common challenges and optimize your reaction yield and purity.

Reaction Overview and Mechanism

The synthesis of this compound is achieved via a Mannich-type reaction . This is a three-component condensation involving 4-methoxybenzaldehyde (p-anisaldehyde), formaldehyde, and the secondary amine morpholine.[1] The reaction proceeds under acidic conditions, where an electrophilic iminium ion is generated and subsequently attacks the electron-rich aromatic ring of p-anisaldehyde.

The mechanism involves two primary stages:

  • Formation of the Electrophile: Morpholine reacts with formaldehyde in the presence of an acid catalyst to form a highly reactive N,N-disubstituted iminium cation, often referred to as an Eschenmoser's salt precursor.[2] Protic solvents like ethanol or methanol are typically used to stabilize this charged intermediate.[3]

  • Electrophilic Aromatic Substitution: The p-anisaldehyde ring, activated by the electron-donating methoxy group at the 4-position, acts as the nucleophile. The methoxy group is a strong ortho, para-director. Since the para position is occupied by the aldehyde group, the electrophilic attack occurs at the ortho position (C3), leading to the desired product.

Mannich_Mechanism cluster_0 Stage 1: Iminium Ion Formation cluster_1 Stage 2: Electrophilic Aromatic Substitution Morpholine Morpholine Iminium Morpholinomethyl Cation (Iminium Ion) Morpholine->Iminium + Formaldehyde Formaldehyde Formaldehyde Proton H+ Proton->Iminium  Catalyst Water H₂O Iminium->Water - H₂O Sigma Sigma Complex (Resonance Stabilized) Iminium->Sigma Electrophile Anisaldehyde 4-Methoxybenzaldehyde (p-Anisaldehyde) Anisaldehyde->Sigma Nucleophilic Attack Product This compound Sigma->Product Deprotonation (-H+)

Caption: Reaction mechanism for the Mannich synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the optimal stoichiometry for the reactants?

  • Answer: While a 1:1:1 molar ratio of aldehyde, amine, and formaldehyde is theoretically required, it is common practice to use a slight excess of both morpholine and formaldehyde (e.g., 1.1 to 1.3 equivalents each). This helps to drive the equilibrium towards the formation of the iminium ion, maximizing the conversion of the limiting reagent, 4-methoxybenzaldehyde.[2]

Q2: Why are acidic conditions necessary for this reaction?

  • Answer: An acid catalyst is crucial for facilitating the dehydration step in the formation of the iminium ion from the initial hemiaminal adduct of morpholine and formaldehyde.[1] The reaction is typically carried out using the hydrochloride salt of the amine or with a catalytic amount of a strong acid like HCl. However, excessively strong acidic conditions should be avoided as they can lead to unwanted polymerization of formaldehyde.

Q3: How critical is temperature control?

  • Answer: Temperature control is vital for both yield and purity. The initial formation of the iminium ion is often exothermic. Uncontrolled temperature increases can promote the polymerization of formaldehyde and other side reactions, leading to a complex mixture and lower yields.[4] The electrophilic substitution step may require gentle heating to proceed at a reasonable rate, but temperatures should generally be kept below 60-70°C.

Q4: Which solvents are recommended?

  • Answer: Protic solvents such as ethanol, methanol, and water are preferred. These solvents are effective at solvating and stabilizing the charged iminium ion intermediate, thereby facilitating the reaction.[3] Acetic acid can also be used and can serve as both a solvent and a catalyst.

Q5: How can I effectively monitor the reaction's progress?

  • Answer: Thin-Layer Chromatography (TLC) is the most straightforward method. Spot the reaction mixture against a standard of the starting 4-methoxybenzaldehyde. The product is significantly more polar due to the morpholine moiety and will have a much lower Rf value. The reaction is considered complete upon the consumption of the starting aldehyde. A typical mobile phase for TLC would be a mixture of ethyl acetate and hexanes (e.g., 1:1 or 2:1 v/v).

Troubleshooting Guide

Even with a robust protocol, challenges can arise. This guide addresses the most common issues encountered during the synthesis.

Troubleshooting_Workflow Start Problem Encountered: Low or No Yield Check_TLC Analyze Crude Reaction Mixture by TLC Start->Check_TLC Check_Reagents Verify Reagent Quality & Stoichiometry Start->Check_Reagents TLC_SM_Only Result: Only Starting Material (SM) is Present Check_TLC->TLC_SM_Only TLC_Complex Result: Complex Mixture / Streaking Check_TLC->TLC_Complex TLC_SM_Product Result: SM and Product Present Check_TLC->TLC_SM_Product Cause_No_Reaction Probable Cause: - Incorrect pH (not acidic) - Low Temperature - Inactive Reagents TLC_SM_Only->Cause_No_Reaction Cause_Decomposition Probable Cause: - Temperature too high - Uncontrolled Exotherm - Formaldehyde Polymerization TLC_Complex->Cause_Decomposition Cause_Incomplete Probable Cause: - Insufficient Reaction Time - Suboptimal Temperature TLC_SM_Product->Cause_Incomplete Solution_No_Reaction Solution: - Add catalytic acid (HCl) - Gently warm the reaction (40-50°C) - Use fresh reagents Cause_No_Reaction->Solution_No_Reaction Solution_Decomposition Solution: - Improve temperature control (ice bath) - Slow reagent addition - Ensure vigorous stirring Cause_Decomposition->Solution_Decomposition Solution_Incomplete Solution: - Continue reaction, monitoring by TLC - Increase temperature slightly Cause_Incomplete->Solution_Incomplete

Caption: A decision-tree workflow for troubleshooting low-yield reactions.

ProblemProbable Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Inactive Reagents: Aqueous formaldehyde solutions can degrade or polymerize. Morpholine can absorb water and CO₂ from the air. 2. Incorrect pH: The medium is not sufficiently acidic to promote iminium ion formation. 3. Low Temperature: The activation energy for the electrophilic substitution is not being met.1. Use fresh, high-quality reagents. Paraformaldehyde can be used as an anhydrous source of formaldehyde. Consider distilling morpholine if its purity is questionable. 2. Add a catalytic amount of concentrated HCl or use morpholine hydrochloride. Monitor the pH to ensure it is weakly acidic (pH 4-6). 3. After the initial mixing period, gently warm the reaction mixture to 40-50°C and monitor by TLC.
Formation of a White Precipitate (Paraformaldehyde) 1. Polymerization of Formaldehyde: Often caused by localized high concentrations, incorrect pH, or temperature spikes.1. Ensure vigorous stirring. Add the formaldehyde solution slowly or add paraformaldehyde in portions. Maintain temperature control, using an ice bath if the initial reaction is highly exothermic.
Reaction Mixture Turns Dark Brown/Black 1. Decomposition: The reaction temperature is too high, leading to decomposition of the aldehyde or other reagents.1. Immediately cool the reaction. In future runs, maintain strict temperature control using an oil or water bath. Ensure the reaction is not left unattended, especially during heating.
Product is Difficult to Purify (Oily or Gummy Solid) 1. Incomplete Reaction: The crude product is contaminated with unreacted starting materials. 2. Side Product Formation: Potential for bis-amination at the C5 position, although less likely. 3. Residual Solvent/Water: Product has not been adequately dried after workup.1. Ensure the reaction has gone to completion via TLC. If not, consider extending the reaction time or gently increasing the temperature. 2. Purify via column chromatography on silica gel. A gradient elution from hexanes/ethyl acetate to one containing a small amount of triethylamine (e.g., 1%) can improve peak shape and recovery. 3. After extraction and solvent evaporation, dry the product under high vacuum for several hours.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is designed for a 20 mmol scale. All operations should be conducted in a well-ventilated fume hood.

Reagent Table:

ReagentMolar Mass ( g/mol )Amount (g)Amount (mL)Moles (mmol)Equivalents
4-Methoxybenzaldehyde136.152.72-20.01.0
Morpholine87.121.921.9222.01.1
Formaldehyde (37% aq. soln.)30.031.801.6522.01.1
Ethanol46.07-40--
Conc. Hydrochloric Acid36.46-~0.2-Catalyst

Step-by-Step Methodology:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-methoxybenzaldehyde (2.72 g, 20.0 mmol) and ethanol (40 mL). Stir until all the solid dissolves.

  • Amine Addition: Add morpholine (1.92 mL, 22.0 mmol) to the flask.

  • Acidification: Add concentrated hydrochloric acid (~0.2 mL) dropwise. A slight warming of the mixture may be observed.

  • Formaldehyde Addition: Cool the flask in an ice-water bath. Slowly add the 37% aqueous formaldehyde solution (1.65 mL, 22.0 mmol) dropwise over 10-15 minutes, ensuring the internal temperature does not exceed 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-18 hours. Monitor the reaction's progress by TLC (Mobile Phase: 1:1 Ethyl Acetate/Hexanes).

  • Work-up: Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing 100 mL of water.

  • Basification & Extraction: Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) until the aqueous layer is neutral to slightly basic (pH ~8). Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing & Drying: Combine the organic extracts and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Isolation: The crude product will be obtained as a pale yellow oil or solid. The typical yield of crude product is 75-85%.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: The crude product can often be recrystallized from a mixed solvent system like isopropanol/water or ethyl acetate/hexanes.

  • Procedure: a. Dissolve the crude solid in a minimum amount of hot isopropanol. b. If the solution is clear, slowly add water dropwise until the solution just begins to turn cloudy (the cloud point). c. Add a few more drops of hot isopropanol to redissolve the precipitate and obtain a clear solution. d. Allow the flask to cool slowly to room temperature, then place it in an ice bath for 30-60 minutes to maximize crystal formation. e. Collect the crystals by vacuum filtration, washing them with a small amount of cold 1:1 isopropanol/water. f. Dry the purified crystals under vacuum to a constant weight. The expected product is a white to off-white crystalline solid.

References

  • Chemistry Steps. (n.d.). Mannich Reaction. Retrieved from [Link]

  • Open Access Research Journal of Biology and Pharmacy. (2023). Synthetic applications of biologically important Mannich bases: An updated review. OARJBP, 07(02), 001–015. Retrieved from [Link]

  • Ataman Kimya. (n.d.). VANILLIN. Retrieved from [Link]

  • AdiChemistry. (n.d.). MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS. Retrieved from [Link]

  • Wikipedia. (n.d.). Mannich reaction. Retrieved from [Link]

  • ChemTube3D. (n.d.). Mannich reaction. Retrieved from [Link]

  • U.S. National Library of Medicine. (n.d.). 4-Methoxy-3-(methoxymethyl)benzaldehyde. PubChem. Retrieved from [Link]

  • Patents. (n.d.). US2355600A - Formaldehyde reaction product and its preparation. Google Patents.

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Technical Support Center: Purification of 4-Methoxy-3-(morpholin-4-ylmethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of 4-Methoxy-3-(morpholin-4-ylmethyl)benzaldehyde (MMB). This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we address common challenges and provide practical, field-proven solutions to ensure you achieve the desired purity and yield in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

The synthesis of MMB typically proceeds via a Mannich reaction involving 4-methoxybenzaldehyde, formaldehyde, and morpholine.[1] Based on this, the most probable impurities are:

  • Unreacted Starting Materials:

    • 4-methoxybenzaldehyde: Due to its lower polarity, it will have a higher Rf value on a normal-phase TLC plate compared to the product.

    • Morpholine: Being a basic and polar amine, it will likely have a very low Rf value and may streak on silica gel.

  • Reaction By-products:

    • Di-substituted products: Although less common, a second morpholinomethyl group could potentially be added to the aromatic ring, resulting in a more polar by-product.

    • Products of side-reactions: The Mannich reaction can sometimes yield more complex mixtures, especially if the reaction conditions are not carefully controlled.[2]

  • Degradation Products:

    • 4-Methoxy-3-(morpholin-4-ylmethyl)benzoic acid: Aldehydes are susceptible to oxidation to the corresponding carboxylic acid, especially if exposed to air over time.[3] This impurity is acidic and will have a different chromatographic behavior.

Troubleshooting Purification Challenges

Issue 1: My TLC plate shows multiple spots after the initial work-up. How do I identify them and choose the right purification strategy?

Root Cause Analysis:

Multiple spots on a TLC plate indicate the presence of impurities. Identifying these is the first step toward effective purification. The polarity of the compounds will largely determine their retention factor (Rf) on a silica gel plate.

Troubleshooting Workflow:

G cluster_0 Impurity Identification & Purification Strategy cluster_1 Purification Choice start Run TLC of Crude Product spots Multiple Spots Observed start->spots uv Visualize under UV Light (254 nm) spots->uv co_spot Co-spot with Starting Materials (4-methoxybenzaldehyde, morpholine) id_impurities Identify Impurities based on Rf and Staining co_spot->id_impurities stain Stain with p-Anisaldehyde or Permanganate uv->stain stain->co_spot recrystallization Recrystallization id_impurities->recrystallization Distinct spots & solid product column Column Chromatography id_impurities->column Close spots or oily product

Caption: Workflow for impurity identification and purification strategy selection.

Step-by-Step Guidance:

  • TLC Analysis:

    • Recommended Eluent: Start with a solvent system of moderate polarity, such as Ethyl Acetate/Hexane (e.g., 1:1 v/v). Adjust the ratio to achieve good separation, aiming for an Rf of 0.3-0.4 for the desired product.

    • Visualization:

      • UV Light (254 nm): Aromatic compounds like your product and the starting benzaldehyde will appear as dark spots.[4]

      • p-Anisaldehyde or Vanillin Stain: These stains are excellent for visualizing aldehydes and amines, which will likely show up as colored spots upon heating.[5]

      • Potassium Permanganate Stain: This will visualize any oxidizable functional groups, such as the aldehyde.[6]

  • Impurity Identification:

    • High Rf Spot: Likely unreacted 4-methoxybenzaldehyde.

    • Main Spot (Intermediate Rf): Your desired product, this compound.

    • Low Rf/Streaking Spot: Likely morpholine or highly polar by-products.

    • Spot that turns yellow with bromocresol green stain: Indicates an acidic impurity, likely the corresponding carboxylic acid.[4]

  • Choosing a Purification Method:

    • Column Chromatography: This is the most effective method for separating compounds with close Rf values or when dealing with an oily crude product.[7]

    • Recrystallization: If your crude product is a solid and the impurities have significantly different solubilities, recrystallization is a more scalable and often simpler method.[8]

Issue 2: My recrystallization attempt resulted in an "oiling out" of the product instead of crystals.

Root Cause Analysis:

"Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. This is common with impure compounds which have a lower melting point than the pure substance.

Solutions:

  • Lower the temperature of dissolution: Use a larger volume of solvent to dissolve your compound at a lower temperature.

  • Change the solvent system:

    • Use a solvent with a lower boiling point.

    • Employ a two-solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Reheat to clarify and then allow to cool slowly. For MMB, a good starting point would be an Ethanol/Water or Isopropanol/Hexane system.

  • Pre-purify your material: If the product is very impure, a preliminary purification by column chromatography to remove the bulk of the impurities may be necessary before a successful recrystallization can be achieved.

Issue 3: The yield of my purified product is low after column chromatography.

Root Cause Analysis:

Low yields after column chromatography can stem from several factors, from improper column packing to irreversible adsorption of the product on the stationary phase.

Optimization Strategies:

  • Deactivate the Silica Gel: The morpholino group in your product is basic and can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to tailing and potential loss of product. To mitigate this, you can:

    • Add a small amount of triethylamine (~0.5-1%) to your eluent system. This will neutralize the acidic sites on the silica.

  • Optimize the Eluent Polarity:

    • Start with a low polarity eluent (e.g., 20% Ethyl Acetate in Hexane) and gradually increase the polarity (gradient elution). This will ensure that less polar impurities are eluted first, followed by your product, and then more polar impurities.

  • Proper Column Loading:

    • Dissolve your crude product in a minimal amount of the column solvent or a stronger solvent like dichloromethane (DCM).

    • Alternatively, use "dry loading": adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and then carefully add the resulting powder to the top of the column. This often results in better separation.

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • Preparation of the Column:

    • Select a glass column of an appropriate size for the amount of crude product.

    • Prepare a slurry of silica gel (230-400 mesh) in the starting eluent (e.g., Hexane/Ethyl Acetate 8:2 v/v with 0.5% Triethylamine).

    • Pour the slurry into the column and allow it to pack under gentle pressure, ensuring there are no air bubbles.

  • Loading the Sample:

    • Dissolve the crude MMB in a minimum amount of DCM.

    • Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Begin elution with the starting solvent system, collecting fractions.

    • Monitor the elution by TLC.

    • Gradually increase the polarity of the eluent (e.g., to Hexane/Ethyl Acetate 1:1 v/v) to elute your product.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified MMB.

Protocol 2: Purification by Recrystallization
  • Solvent Selection:

    • Test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) at room temperature and at their boiling points. A suitable solvent will dissolve the compound when hot but not when cold. An ethanol/water mixture is a good starting point based on similar compounds.[9]

  • Dissolution:

    • Place the crude MMB in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent and heat the mixture with stirring until the solid completely dissolves.

  • Cooling and Crystallization:

    • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

    • Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Crystal Collection:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying:

    • Dry the purified crystals in a vacuum oven at a moderate temperature to remove any residual solvent.

Data Summary

ParameterColumn ChromatographyRecrystallization
Stationary Phase Silica Gel (230-400 mesh)Not Applicable
Mobile Phase/Solvent Gradient: Hexane/Ethyl Acetate with 0.5% TriethylamineEthanol, Isopropanol, or a two-solvent system (e.g., Ethanol/Water)
Typical Yield 60-85%70-90% (if crude purity is high)
Achievable Purity >99% (by HPLC/GC)>98.5% (by HPLC/GC)
Scale Milligrams to gramsGrams to kilograms
Key Advantage High resolution for complex mixturesScalability and cost-effectiveness

Stability and Storage

Aldehydes are prone to oxidation.[10] To ensure the long-term stability of your purified this compound, it should be stored under an inert atmosphere (e.g., argon or nitrogen), protected from light, and kept at a low temperature (e.g., 2-8 °C).

References

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. [Link]

  • PubChem. (n.d.). 4-Methoxybenzaldehyde. National Center for Biotechnology Information. [Link]

  • Chemistry Steps. (n.d.). Mannich Reaction. [Link]

  • Mitina, T., Afanasenkova, I., Bazarnova, N., & Oyamo, M. (n.d.). TLC of a mixture of benzaldehyde and benzyl alcohol. ResearchGate. [Link]

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. [Link]

  • University of Colorado Boulder. (n.d.). TLC Visualization Methods. [Link]

  • Vlase, G., Vlase, T., & Soare, L. (2014). SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE. Farmacia, 62(3), 515-526.
  • Professor Dave Explains. (2021, September 9). Mannich Reaction [Video]. YouTube. [Link]

  • Wikipedia. (n.d.). Mannich reaction. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Organic Chemistry Portal. (n.d.). Mannich Reaction. [Link]

  • ResearchGate. (n.d.). The Mannich Reaction. [Link]

  • Wikipedia. (n.d.). Aldehyde. [Link]

  • Quora. (2016, November 2). What is stability of aldehyde and ketone?. [Link]

  • Purwono, B., et al. (2022). Mannich reactions of activated 4,6-dimethoxyindoles. Arkivoc, 2022(iv), 1-15.
  • NIST. (n.d.). Benzaldehyde, 4-methoxy-. NIST Chemistry WebBook. [Link]

  • Preprints.org. (2025, July 24). Key Innovations in Carbonyl Group Stability Analysis. [Link]

  • Indian Academy of Sciences. (n.d.). Mannich reaction: A versatile and convenient approach to bioactive skeletons. [Link]

  • Khan Academy. (n.d.). Reactivity of aldehydes and ketones [Video]. [Link]

  • Michigan State University. (n.d.). Aldehydes and Ketones. Department of Chemistry. [Link]

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Technical Support Center: Optimizing Reaction Conditions for 4-Methoxy-3-(morpholin-4-ylmethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 4-Methoxy-3-(morpholin-4-ylmethyl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable compound. By understanding the underlying principles of the Mannich reaction and potential pitfalls, you can significantly improve your reaction outcomes, including yield, purity, and reproducibility.

Introduction to the Synthesis

The synthesis of this compound is typically achieved through a Mannich reaction, a three-component condensation involving vanillin (4-hydroxy-3-methoxybenzaldehyde), formaldehyde, and morpholine.[1][2] This reaction introduces an aminomethyl group onto the aromatic ring of vanillin, yielding the desired product. While seemingly straightforward, the reaction is sensitive to various parameters that can influence its efficiency and the formation of side products. This guide provides a structured approach to troubleshooting and optimizing these reaction conditions.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis of this compound in a question-and-answer format.

Low or No Product Yield

Question: I am getting a very low yield of the desired product, or the reaction doesn't seem to be proceeding at all. What are the likely causes and how can I fix this?

Answer: Low or no yield in a Mannich reaction can stem from several factors, primarily related to the reactivity of the electrophile (the iminium ion) and the nucleophile (the vanillin).

  • Inefficient Iminium Ion Formation: The reaction begins with the formation of an iminium ion from formaldehyde and morpholine.[3][4] This step is crucial.

    • Troubleshooting:

      • pH of the reaction medium: The formation of the iminium ion is often acid-catalyzed. However, a highly acidic medium can protonate the morpholine, rendering it non-nucleophilic. Conversely, a basic medium may not favor iminium ion formation. The optimal pH is typically weakly acidic to neutral. Consider buffering the reaction mixture.

      • Reagent Quality: Ensure the formaldehyde solution has not polymerized (paraformaldehyde) and that the morpholine is of high purity.

  • Low Nucleophilicity of Vanillin: The hydroxyl group of vanillin is activating, but its nucleophilicity can be influenced by the reaction conditions.

    • Troubleshooting:

      • Solvent Choice: Polar aprotic solvents like ethanol, acetonitrile, or dioxane are often good choices as they can solvate the intermediates without interfering with the reaction.[1]

      • Temperature: While heating can accelerate the reaction, excessive temperatures can lead to decomposition of the product or starting materials. A moderate temperature (e.g., 40-60 °C) is often a good starting point. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction time.

Formation of Multiple Products and Impurities

Question: My crude product shows multiple spots on TLC, and the NMR spectrum is complex. What are the common side products and how can I minimize their formation?

Answer: The formation of multiple products is a common issue in Mannich reactions. The primary culprits are often di-substitution and polymerization.

  • Di-substituted Product (bis-Mannich Base): The product, this compound, still possesses an activated aromatic ring and can potentially react with another equivalent of the iminium ion at the 5-position.

    • Troubleshooting:

      • Stoichiometry Control: Carefully control the stoichiometry of the reactants. Using a slight excess of vanillin relative to formaldehyde and morpholine can help minimize the formation of the di-substituted product. A 1:1:1 molar ratio is a good starting point, but optimization may be required.

  • Polymerization of Formaldehyde: Formaldehyde can self-polymerize, especially under acidic or basic conditions.

    • Troubleshooting:

      • Fresh Reagents: Use a fresh, high-quality formaldehyde solution.

      • Order of Addition: Adding the formaldehyde solution slowly to the mixture of vanillin and morpholine can help to control its concentration and reduce polymerization.

  • Formation of Methylene-bis-derivatives: A possible side reaction is the formation of methylene-bis-derivatives from the Mannich base.[3]

    • Troubleshooting:

      • Reaction Time and Temperature: Avoid prolonged reaction times and high temperatures, as these conditions can favor the formation of these byproducts. Monitor the reaction closely by TLC and quench it once the starting material is consumed.

Difficulties in Product Purification

Question: I am struggling to purify the final product. It seems to be an oil or a sticky solid, and column chromatography is not giving a clean separation. What are some effective purification strategies?

Answer: The basic nature of the morpholine moiety can sometimes complicate purification.

  • Crystallization:

    • Troubleshooting:

      • Solvent Screening: Attempt crystallization from a variety of solvents. A common technique is to dissolve the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol, isopropanol) and then slowly cool it or add a co-solvent in which it is insoluble (e.g., water, hexane) to induce crystallization.[5][6]

  • Acid-Base Extraction:

    • Troubleshooting:

      • Dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate).

      • Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The product, being a base, will move into the aqueous layer as its hydrochloride salt, leaving non-basic impurities in the organic layer.

      • Separate the aqueous layer and basify it with a dilute base (e.g., 1M NaOH) to precipitate the pure product.

      • Extract the product back into an organic solvent, dry the organic layer (e.g., with anhydrous sodium sulfate), and evaporate the solvent.

  • Column Chromatography:

    • Troubleshooting:

      • Deactivating the Silica Gel: The acidic nature of silica gel can cause streaking or decomposition of basic compounds. To mitigate this, you can either use a mobile phase containing a small amount of a basic modifier (e.g., 0.1-1% triethylamine in your eluent system) or use deactivated (neutral) silica gel.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a starting point and may require optimization based on your specific laboratory conditions and desired scale.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve vanillin (1 equivalent) and morpholine (1 equivalent) in ethanol.

  • Reagent Addition: Slowly add an aqueous solution of formaldehyde (37 wt. %, 1 equivalent) to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture to a gentle reflux (or a predetermined optimal temperature) and monitor the progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling. If not, reduce the volume of the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography as described in the troubleshooting section.

ParameterRecommended Starting ConditionRange for Optimization
Solvent EthanolAcetonitrile, Dioxane, Methanol
Temperature 50 °CRoom Temperature to 80 °C
Stoichiometry Vanillin:Formaldehyde:Morpholine (1:1:1)Adjust based on side-product formation
Reaction Time 4-6 hoursMonitor by TLC

Visualizing the Process

Reaction Mechanism

The following diagram illustrates the key steps in the Mannich reaction for the synthesis of this compound.

Mannich_Reaction cluster_0 Iminium Ion Formation cluster_1 Electrophilic Aromatic Substitution Formaldehyde Formaldehyde Iminium_Ion Morpholin-4-ylmethaniminium Formaldehyde->Iminium_Ion + Morpholine - H2O Morpholine Morpholine Morpholine->Iminium_Ion Iminium_Ion_2 Iminium Ion Vanillin Vanillin Product This compound Vanillin->Product + Iminium Ion - H+ Iminium_Ion_2->Product

Caption: Key steps of the Mannich reaction.

Troubleshooting Workflow

This decision tree provides a systematic approach to diagnosing and resolving common issues during the synthesis.

Troubleshooting_Workflow Start Reaction Outcome Unsatisfactory Check_Yield Low or No Yield? Start->Check_Yield Check_Purity Impure Product? Check_Yield->Check_Purity No Yield_Causes Potential Causes: - Inefficient Iminium Ion Formation - Low Nucleophilicity of Vanillin - Incorrect Stoichiometry Check_Yield->Yield_Causes Yes Purity_Causes Potential Causes: - Di-substitution - Polymerization - Methylene-bis-derivative Formation Check_Purity->Purity_Causes Yes Yield_Solutions Solutions: - Optimize pH - Check Reagent Quality - Screen Solvents - Adjust Temperature Yield_Causes->Yield_Solutions End Successful Synthesis Yield_Solutions->End Purity_Solutions Solutions: - Control Stoichiometry - Slow Reagent Addition - Optimize Reaction Time/Temp Purity_Causes->Purity_Solutions Purity_Solutions->End

Caption: A decision tree for troubleshooting the synthesis.

References

  • Synthesis and Structural Elucidation of 4-Hydroxy-3-Methoxy-5-aminomethylbenzaldehydes. Asian Journal of Organic & Medicinal Chemistry, 2018. [Link]

  • Vanillic Mannich bases: synthesis and screening of biological activity. Mechanistic insight into the reaction with 4-chloroaniline. RSC Publishing, 2014. [Link]

  • Mannich Reaction. SUST Repository. [Link]

  • Mannich reaction. Wikipedia. [Link]

  • Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 2016. [Link]

  • Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. ResearchGate, 2015. [Link]

Sources

Technical Support Center: Synthesis of 4-Methoxy-3-(morpholin-4-ylmethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Methoxy-3-(morpholin-4-ylmethyl)benzaldehyde. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize this specific Mannich reaction. Below, you will find a series of frequently asked questions and detailed troubleshooting guides that address common challenges, such as byproduct formation and low yields.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: I'm observing a significant amount of a high molecular weight impurity. What is it and how can I prevent it?

Answer:

The most probable high molecular weight byproduct is the di-substituted product, 4-Methoxy-3,5-bis(morpholin-4-ylmethyl)benzaldehyde .

Causality: The synthesis of this compound is a Mannich reaction, which is an electrophilic aromatic substitution.[1] The initial product, containing an electron-donating aminomethyl group, is more activated towards a second substitution than the starting 4-methoxybenzaldehyde. If the reaction conditions are too harsh or the stoichiometry is not carefully controlled, a second Mannich reaction can occur at the available ortho position (C5), leading to the di-substituted byproduct.

Troubleshooting Protocol:

  • Strict Stoichiometric Control: The most critical factor is the molar ratio of the reactants. An excess of formaldehyde or morpholine will significantly favor di-substitution.

  • Order and Rate of Addition: Slowly add the formaldehyde solution to the mixture of 4-methoxybenzaldehyde and morpholine over an extended period.[2] This maintains a low concentration of the reactive iminium ion intermediate, favoring mono-substitution.[2]

  • Temperature Management: Lower reaction temperatures generally increase selectivity by reducing the overall reaction rate, giving the mono-substituted product more time to be formed without undergoing a second rapid substitution.[3] Start at a lower temperature (e.g., room temperature or slightly below) and only increase if the reaction rate is prohibitively slow.[3]

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress. Stop the reaction as soon as the starting material is consumed to prevent the accumulation of the di-substituted product.[3]

Table 1: Effect of Stoichiometry on Product Distribution

Molar Ratio (Aldehyde:Morpholine:Formaldehyde)Expected OutcomeRecommendation
1 : 1 : 1Maximizes mono-substitution.Optimal for minimizing di-substitution.
1 : >1.2 : >1.2Significant increase in di-substitution.Avoid excess amine and formaldehyde.
<1 : 1 : 1Incomplete conversion of starting material.Ensure aldehyde is the limiting reagent if necessary, but maintain ratio.
FAQ 2: My starting material is consumed, but the yield is low, and I've isolated a non-aromatic byproduct. What is it?

Answer:

This common issue points to the formation of N,N'-methylenebis(morpholine) .

Causality: Morpholine and formaldehyde can react with each other to form this stable bis-amine byproduct. This side reaction competes directly with the formation of the necessary morpholinomethyl iminium ion, which is the key electrophile for the aromatic substitution.[4][5] This pathway is particularly favored if the aromatic substrate (4-methoxybenzaldehyde) is not sufficiently reactive or if the concentration of the amine and formaldehyde is excessively high before the substitution reaction can occur.

Troubleshooting Protocol:

  • Pre-formation of the Iminium Ion (Recommended): Instead of a one-pot mix, consider the in-situ formation of the iminium salt under controlled conditions before adding the aromatic aldehyde. A well-known reagent for this is Eschenmoser's salt, or it can be generated by reacting morpholine and formaldehyde in a suitable solvent before introducing the 4-methoxybenzaldehyde.[1]

  • pH Control: The Mannich reaction is typically acid-catalyzed.[6] Maintaining a slightly acidic pH (e.g., using the hydrochloride salt of morpholine) ensures that the concentration of free morpholine is low, which disfavors the formation of the bis-amine byproduct.[1]

  • Solvent Choice: Protic solvents like ethanol or methanol can help stabilize the iminium ion intermediate, making it more available to react with the aromatic ring.[6]

Workflow Diagram: Competing Reaction Pathways This diagram illustrates the desired reaction pathway versus the formation of the two main byproducts.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products & Byproducts A 4-Methoxy- benzaldehyde Product Desired Product (Mono-substituted) A->Product B Morpholine Iminium Morpholinomethyl Iminium Ion B->Iminium + Formaldehyde (C) Byproduct2 N,N'-methylene- bis(morpholine) B->Byproduct2 + Formaldehyde (C) [SIDE REACTION 2] C Formaldehyde C->Iminium C->Byproduct2 Iminium->Product + Aldehyde (A) [DESIRED PATH] Byproduct1 Di-substituted Byproduct Iminium->Byproduct1 + Product [SIDE REACTION 1] Product->Byproduct1

Caption: Competing pathways in the Mannich reaction.

FAQ 3: How can I ensure the reaction occurs at the C3 position and not elsewhere on the aromatic ring?

Answer:

Controlling regioselectivity is fundamental to this synthesis. The substitution pattern of 4-methoxybenzaldehyde is governed by the electronic effects of its two functional groups.

Causality & Directing Effects:

  • Methoxy Group (-OCH₃): This is a strongly activating, ortho, para-directing group due to its resonance electron-donating effect.

  • Aldehyde Group (-CHO): This is a deactivating, meta-directing group due to its inductive and resonance electron-withdrawing effects.

The target C3 position is ortho to the activating methoxy group and meta to the deactivating aldehyde group. The C2 position is ortho to both. While both C2 and C3 are activated by the methoxy group, the C3 position is generally favored due to reduced steric hindrance and the deactivating influence of the aldehyde at the adjacent C2 position.

Optimization Protocol for Regioselectivity:

  • Catalyst Selection: While often run under acidic conditions, the choice of acid can influence selectivity. Protic acids (like HCl or acetic acid) are common. Lewis acid catalysts should be used with caution as they can complex with the carbonyl oxygen and alter the electronic properties of the ring.

  • Mild Reaction Conditions: As with preventing di-substitution, avoiding high temperatures is crucial. More forcing conditions can overcome the subtle electronic preferences, leading to a mixture of isomers.

  • Alternative Strategy: For unambiguous regioselectivity, a multi-step synthesis starting from isovanillin (3-hydroxy-4-methoxybenzaldehyde) is a superior route. The strongly activating hydroxyl group will direct the Mannich reaction exclusively to the C5 position (which becomes the C3 position in the final product nomenclature after re-prioritization). The resulting phenolic hydroxyl group can then be methylated in a subsequent step to yield the final product.

Workflow Diagram: Synthetic Strategy for Regiocontrol

G cluster_direct Direct Aminomethylation cluster_indirect Regioselective Route start1 4-Methoxy- benzaldehyde prod1 Desired Product start1->prod1 Mannich Reaction (Optimized Conditions) iso_mix Mixture of Isomers (Potential Byproduct) start1->iso_mix Mannich Reaction (Poor Control) start2 Isovanillin inter Mannich Intermediate (Phenolic) start2->inter 1. Mannich Reaction prod2 Desired Product inter->prod2 2. Methylation

Caption: Comparison of synthetic routes for regiocontrol.

References

  • Wikipedia. Mannich reaction. [Link]

  • BYJU'S. Mannich Reaction Mechanism. [Link]

  • Chemistry LibreTexts. Mannich Reaction. [Link]

  • AdiChemistry. MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS. [Link]

  • ACS Publications. The Redox-Mannich Reaction. Organic Letters. [Link]

  • ResearchGate. Optimization of three-component Mannich reaction conditions. [Link]

  • ResearchGate. Conditions optimization of the mannich reaction under different conditions. [Link]

  • ResearchGate. Mannich reaction: optimization of reaction conditions. [Link]

  • ResearchGate. The Mannich Reaction. [Link]

  • SUST Repository. Mannich Reaction The Mannich reaction is three component condensation in which a compound containing an act. [Link]

  • International Journal of Drug Delivery Technology. Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. [Link]

  • National Institutes of Health (NIH). 4-Methoxy-3-(methoxymethyl)benzaldehyde. [Link]

  • ThaiScience. One-pot Green Procedure for the Mannich Reaction Catalyzed by a Task-specific Ionic Liquid. [Link]

  • Ataman Kimya. N,N-METHYLENEBISMORPHOLINE. [Link]

  • National Institutes of Health (NIH). Regio- and stereoselective synthesis of benzothiazolo-pyrimidinones via an NHC-catalyzed Mannich/lactamization domino reaction. [Link]

  • Rasayan Journal of Chemistry. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. [Link]

  • Indian Academy of Sciences. Mannich reaction: A versatile and convenient approach to bioactive skeletons. [Link]

  • Taylor & Francis. Mannich reaction – Knowledge and References. [Link]

  • Recent advances of Intramolecular Mannich Reaction in Natural Products Total Synthesis. [Link]

  • PrepChem.com. Synthesis of 4-hydroxy-3-methoxy benzaldehyde. [Link]

  • Journal of Chemical Research. The Mannich Reaction of 4-Methylacetophenone with Aromatic Aldehydes and Aromatic Amines. [Link]

  • National Institutes of Health (NIH). Application of the Mannich reaction in the structural modification of natural products. [Link]

  • Master Organic Chemistry. An Online Organic Chemistry Resource. [Link]

  • Master Organic Chemistry. Table of Functional Group Priorities for Nomenclature. [Link]

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Troubleshooting cell toxicity of 4-Methoxy-3-(morpholin-4-ylmethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Methoxy-3-(morpholin-4-ylmethyl)benzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential issues of cell toxicity during their in vitro experiments. This guide provides in-depth, experience-driven advice to ensure the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is the expected biological activity of this compound?

While specific biological activities for this compound are not extensively documented in publicly available literature, its structure as a benzaldehyde derivative suggests potential for various biological effects. Benzaldehyde and its derivatives are known to exhibit a range of activities, including antimicrobial and anti-inflammatory properties.[1][2][3][4][5] Some studies have indicated that certain benzaldehyde derivatives can be considered safe for use in the food industry, suggesting low toxicity in some contexts.[2] However, the introduction of the morpholinomethyl group may alter its biological profile. Therefore, it is crucial to empirically determine its activity and toxicity in your specific cellular model.

Q2: I am observing significant cell death even at low concentrations. Is this expected?

Unexpectedly high cytotoxicity at low concentrations can be alarming but is a common issue in early-stage compound screening. This can stem from several factors, which we will explore in detail in the troubleshooting section. It is important not to assume this is the compound's intrinsic activity without further investigation. Potential causes can range from compound instability and solubility issues to off-target effects or even experimental artifacts.[6][7]

Q3: How should I prepare and store my stock solution of this compound?

Proper handling and storage are critical for maintaining the integrity of your compound. For initial stock solutions, dissolving the compound in a high-quality, anhydrous solvent like dimethyl sulfoxide (DMSO) is recommended.

Stock Solution Preparation and Storage:

ParameterRecommendationRationale
Solvent Anhydrous DMSOEnsures maximum solubility and stability.
Concentration 10-20 mMA common starting point for stock solutions.[3]
Storage Aliquoted at -20°C or -80°CPrevents repeated freeze-thaw cycles that can degrade the compound.
Working Dilutions Freshly prepared for each experimentMinimizes degradation and precipitation in aqueous media.

Note: Always perform a solubility test in your final culture medium to ensure the compound does not precipitate at the tested concentrations.

Troubleshooting Unexpected Cytotoxicity

This section provides a structured approach to identifying and resolving common issues of unexpected cell toxicity.

Q4: My initial screen shows high toxicity. How do I begin to troubleshoot this?

A systematic approach is key to diagnosing the root cause of unexpected cytotoxicity. The following workflow can help you dissect the problem.

Troubleshooting_Workflow cluster_compound Compound Integrity Checks cluster_experimental Experimental Parameter Checks cluster_mechanism Mechanism of Toxicity Investigation start Unexpected Cytotoxicity Observed check_compound Step 1: Verify Compound Integrity & Handling start->check_compound check_experimental Step 2: Scrutinize Experimental Parameters check_compound->check_experimental Compound OK solubility Solubility Issues? check_compound->solubility stability Stability/Degradation? check_compound->stability purity Purity Concerns? check_compound->purity investigate_mechanism Step 3: Investigate Mechanism of Toxicity check_experimental->investigate_mechanism Parameters OK cell_health Cell Health/Contamination? check_experimental->cell_health solvent_effects Solvent Toxicity? check_experimental->solvent_effects assay_artifacts Assay-Specific Artifacts? check_experimental->assay_artifacts conclusion Conclusion: Differentiate On-Target vs. Off-Target Effects/Artifacts investigate_mechanism->conclusion apoptosis_necrosis Apoptosis vs. Necrosis? investigate_mechanism->apoptosis_necrosis off_target Off-Target Effects? investigate_mechanism->off_target

Caption: A systematic workflow for troubleshooting unexpected cytotoxicity.

Part 1: Verifying Compound Integrity and Handling

Q5: Could the way I'm handling the compound be the source of the toxicity?

Absolutely. The physical and chemical properties of your compound in the experimental environment can significantly impact the results.

  • Solubility: If the compound precipitates in your cell culture medium, this can lead to inconsistent results and direct physical stress on the cells.

    • Troubleshooting: Visually inspect your wells for precipitate after adding the compound. Perform a solubility test by preparing the highest concentration of your compound in the medium and checking for clarity over time.

  • Stability: Benzaldehyde derivatives can be susceptible to oxidation or degradation in aqueous, oxygen-rich environments like cell culture media. A breakdown product could be more toxic than the parent compound.

    • Troubleshooting: Prepare fresh dilutions of your compound from a frozen stock for each experiment. If you suspect instability, you can use analytical techniques like HPLC to assess the compound's integrity in culture medium over the course of your experiment.

  • Purity: Impurities from the synthesis process can have their own biological activities, including cytotoxicity.[8]

    • Troubleshooting: Whenever possible, obtain a certificate of analysis for your compound lot. If you suspect impurities, consider sourcing the compound from a different vendor or having it re-purified.

Part 2: Scrutinizing Experimental Parameters

Q6: I've confirmed my compound is handled correctly, but I still see toxicity. What's next?

The next step is to examine your experimental setup for hidden variables that could be contributing to cell death.

  • Cell Health and Culture Conditions: Unhealthy or stressed cells are more susceptible to chemical insults.

    • Troubleshooting: Ensure your cells are in the logarithmic growth phase and at a consistent passage number. Regularly test for mycoplasma contamination, as this can sensitize cells to stress.

  • Solvent Toxicity: While DMSO is a common solvent, high concentrations can be toxic to cells.

    • Troubleshooting: Always include a vehicle control (medium with the same concentration of DMSO as your highest compound concentration) in your experiments. Keep the final DMSO concentration below 0.5% wherever possible.[7]

  • Assay-Specific Artifacts: The assay you are using to measure cytotoxicity could be prone to interference from your compound.

    • Troubleshooting: If using a fluorescence-based assay, check if your compound is autofluorescent at the excitation and emission wavelengths of your assay.[6][9][10] For metabolic assays like MTS or MTT, some compounds can interfere with the enzymatic reduction of the tetrazolium salt.[11] It is always a good practice to confirm your results with an orthogonal assay that measures a different cell health parameter (e.g., a membrane integrity assay if you are using a metabolic assay).

Part 3: Investigating the Mechanism of Toxicity

Q7: How can I determine if the cell death is due to apoptosis or necrosis?

Differentiating between programmed cell death (apoptosis) and uncontrolled cell death (necrosis) is crucial for understanding the compound's mechanism of action.[12][13]

Cell_Death_Investigation start Cytotoxicity Confirmed caspase_assay Caspase-3/7 Activation Assay start->caspase_assay annexin_v Annexin V / PI Staining start->annexin_v mito_potential Mitochondrial Membrane Potential Assay (e.g., JC-1) start->mito_potential conclusion_apoptosis Apoptosis Likely caspase_assay->conclusion_apoptosis Positive conclusion_necrosis Necrosis Likely caspase_assay->conclusion_necrosis Negative annexin_v->conclusion_apoptosis Annexin V+/PI- annexin_v->conclusion_necrosis Annexin V-/PI+ mito_potential->conclusion_apoptosis Depolarization

Caption: A decision tree for investigating the mechanism of cell death.

Recommended Assays to Differentiate Apoptosis and Necrosis:

AssayPrincipleInterpretation
Caspase-Glo® 3/7 Assay Measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[12][14]An increase in luminescence indicates apoptosis.
Annexin V/Propidium Iodide (PI) Staining Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (necrosis or late apoptosis).[12]Early apoptotic cells are Annexin V positive and PI negative. Necrotic cells are Annexin V negative and PI positive. Late apoptotic/secondary necrotic cells are positive for both.
JC-1 Mitochondrial Membrane Potential Assay JC-1 is a fluorescent dye that accumulates in healthy mitochondria as red fluorescent aggregates. In apoptotic cells with depolarized mitochondrial membranes, it remains in the cytoplasm as green fluorescent monomers.A shift from red to green fluorescence indicates mitochondrial depolarization, an early event in apoptosis.

Experimental Protocols

Protocol 1: MTS Cell Viability Assay

This protocol provides a general method for assessing cell viability based on metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium. Include untreated and vehicle controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

  • Incubation with Reagent: Incubate for 1-4 hours at 37°C, protected from light.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[11][15][16]

Protocol 2: Caspase-Glo® 3/7 Assay for Apoptosis

This protocol outlines the steps for measuring executioner caspase activity.

  • Prepare Caspase-Glo® 3/7 Reagent: Reconstitute the lyophilized substrate with the provided buffer and allow it to equilibrate to room temperature.[12][17]

  • Plate Equilibration: After compound treatment, allow the 96-well plate to equilibrate to room temperature.

  • Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

  • Mixing: Mix the contents of the wells on a plate shaker for 30 seconds.

  • Incubation: Incubate at room temperature for at least 30 minutes.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.[18][19]

References

  • What Is Cell Death? Experimental Distinction Between Apoptosis, Necrosis, and Necroptosis. (2026, January 5). Elabscience. [Link]

  • Krysko, D. V., Vanden Berghe, T., D'Herde, K., & Vandenabeele, P. (2008). Methods for distinguishing apoptotic from necrotic cells and measuring their clearance. Methods in Cell Biology, 88, 261-295. [Link]

  • Sirenko, O., & Cromwell, E. F. (2019). Accounting for Artifacts in High-Throughput Toxicity Assays. In High-Throughput Screening for Food Safety Assessment (pp. 221-236). Springer, Cham. [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315-324. [Link]

  • Interference and Artifacts in High-content Screening. (2025, May 28). In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]

  • MTS Tetrazolium Assay Protocol. Creative Bioarray. [Link]

  • Caspase 3/7 Activity. (2025, April 1). Protocols.io. [Link]

  • Pauli, G. F., Chen, S. N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., ... & Napolitano, J. G. (2014). Importance of purity evaluation and the potential of quantitative 1H NMR as a purity assay: miniperspective. Journal of Medicinal Chemistry, 57(21), 9220-9231. [Link]

  • Mansouri, K., Abdel-Aziz, A., Judson, R. S., Allen, D., Casey, W. M., & Patlewicz, G. (2020). High-throughput screening to predict chemical-assay interference. Chemical Research in Toxicology, 33(4), 984-996. [Link]

  • Kenefick, K. (2018, June 21). Factors Influencing Compound Potency in Biochemical and Cellular Assays. Promega Connections. [Link]

  • Off-Target Effects and Where to Find Them. (2023, November 22). CRISPR Medicine News. [Link]

  • Wang, F., Wei, F., Liu, T., Yang, G., & Lin, C. (2019). Isolation and Characterization of Benzaldehyde Derivatives with Anti-Inflammatory Activities from Eurotium cristatum, the Dominant Fungi Species in Fuzhuan Brick Tea. ACS Omega, 4(4), 7239-7245. [Link]

  • Zhang, Y., & Chen, G. (2012). 4-Methoxy-3-(methoxymethyl)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o112. [Link]

  • Doan, T. T., & Rogers, P. L. (2002). Enhanced Benzaldehyde Tolerance in Zymomonas mobilis Biofilms and the Potential of Biofilm Applications in Fine-Chemical Production. Applied and Environmental Microbiology, 68(9), 4483-4490. [Link]

  • A new benzaldehyde derivative exhibits antiaflatoxigenic activity against Aspergillus flavus. (2020). Toxins, 12(1), 32. [Link]

  • dos Santos, J. F. S., de Freitas, T. S., de Medeiros, J. A. C., de Oliveira, A. C., de Almeida, A. C. G., de Menezes, I. R. A., ... & Coutinho, H. D. M. (2021). Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster. Molecules, 26(18), 5570. [Link]

  • Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. (2023). bioRxiv. [Link]

  • Sarıkaya, S. B., Akocak, S., & Gündüz, M. G. (2019). INVESTIGATION OF BIOLOGICAL ACTIVITIES OF 4-HYDROXY-3-(2-HYDROXY-5-METHYLBENZYLIDEAMINO) BENZENESULPHONIC ACID. Journal of Scientific Perspectives, 3(4), 379-388. [Link]

  • Cryogenic activity and stability of benzaldehyde lyase enzyme in lipidic mesophases-nanoconfined water. (2021, May 11). Research Collection. [Link]

  • Applying analytical method validation to cell-based potency assays. (2024, August 15). Sterling Pharma Solutions. [Link]

  • 4-Methoxy-3-[(quinolin-8-yloxy)methyl]benzaldehyde. PubChem. [Link]

  • Wang, W., Liu, Y., Li, N., & Liu, S. (2010). Antimicrobial and antioxidant activities of the root bark essential oil of Periploca sepium and its main component 2-hydroxy-4-methoxybenzaldehyde. Molecules, 15(10), 7157-7168. [Link]

  • Kure, C., Øhra, K., & Hetland, G. (2014). Considerations regarding use of solvents in in vitro cell based assays. Journal of Pharmacological and Toxicological Methods, 70(1), 18-24. [Link]

  • 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities. RSC Publishing. [Link]

  • Li, Y., & Chen, G. (2008). 4-Methoxy-3-(4-nitrobenzyloxy)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 10), o1927. [Link]

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4-Methoxy-3-(morpholin-4-ylmethyl)benzaldehyde assay interference and artifacts

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Navigating Assay Interference and Artifacts

Welcome to the technical support center for researchers utilizing 4-Methoxy-3-(morpholin-4-ylmethyl)benzaldehyde in their experimental workflows. As Senior Application Scientists, we have compiled this guide to address common challenges and provide robust troubleshooting strategies. This resource is designed to ensure the integrity of your data by proactively identifying and mitigating potential assay interference and artifacts associated with this compound's unique chemical structure.

I. Foundational Knowledge: Understanding the Molecule

This compound is a substituted benzaldehyde with a morpholine moiety. Its structure presents two key functional groups that warrant careful consideration in assay design: the reactive aldehyde and the tertiary amine within the morpholine ring.

  • The Benzaldehyde Group: Aldehydes are known electrophiles and are classified as Pan-Assay Interference Compounds (PAINS) due to their propensity to react non-specifically with biological nucleophiles, such as the thiol groups of cysteine residues in proteins.[1][2][3] This reactivity can lead to covalent modification of assay components, resulting in false-positive or false-negative readouts.[3]

  • The Morpholine Group: The morpholine ring is a common scaffold in medicinal chemistry, often incorporated to improve a compound's physicochemical properties, such as solubility and cell permeability.[4] However, the tertiary amine can be protonated at physiological pH, potentially leading to non-specific electrostatic interactions with negatively charged biomolecules.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during your experiments in a question-and-answer format.

Q1: My assay shows unexpected inhibition/activation with this compound that is not dose-dependent or reproducible. What could be the cause?

This is a classic sign of assay interference. The primary suspects are covalent modification by the aldehyde group or compound aggregation.

Troubleshooting Steps:

  • Assess Time-Dependence: True inhibitors typically reach equilibrium quickly. If you observe that the inhibitory effect of the compound increases with pre-incubation time, this is a strong indicator of covalent modification.[5]

  • Check for Irreversibility: A "jump-dilution" experiment can help determine if the inhibition is reversible.

    • Incubate your target protein with a high concentration of the compound.

    • Dilute the mixture significantly to a concentration below the expected IC50.

    • If the protein's activity is not restored upon dilution, this suggests irreversible, likely covalent, inhibition.

  • Investigate Compound Aggregation: At higher concentrations, small molecules can form aggregates that non-specifically sequester and inhibit proteins.

    • Detergent Test: Re-run the assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). If the compound's activity is significantly reduced, aggregation is a likely cause.

    • Biophysical Methods: Techniques like Dynamic Light Scattering (DLS) can directly detect the presence of aggregates in your compound solution.[6][7][8][9][]

Q2: I'm observing a high background signal or quenching in my fluorescence-based assay. Could this compound be the culprit?

Yes, this is a common issue with aromatic compounds. The interference can be due to the compound's intrinsic fluorescence or its ability to absorb light at the excitation or emission wavelengths of your fluorophore (inner-filter effect).

Troubleshooting Steps:

  • Measure the Compound's Spectral Properties:

    • Acquire the absorbance (UV-Vis) and fluorescence emission/excitation spectra of this compound in your assay buffer.

    • Compare these spectra to those of your assay's fluorophore. Significant overlap indicates a high potential for interference.

  • Run a "Compound-Only" Control: Measure the fluorescence of the compound in the assay buffer without any of the biological components. A high signal confirms intrinsic fluorescence.

  • Assess for the Inner-Filter Effect: If the compound absorbs light at the excitation or emission wavelengths of your fluorophore, it can artificially decrease the measured fluorescence. This can be mitigated by using lower concentrations of the compound or fluorophore, or by using a different fluorophore with non-overlapping spectra.

Q3: How can I confirm if this compound is covalently modifying my target protein?

Directly detecting covalent modification provides definitive evidence of this interference mechanism.

Recommended Analytical Techniques:

  • Mass Spectrometry (MS): This is the gold standard for identifying covalent adducts.

    • Intact Protein Analysis: Incubate your protein with the compound and analyze the mixture by MS. A mass shift corresponding to the molecular weight of the compound confirms covalent binding.

    • Peptide Mapping: For more detailed information, digest the modified protein with a protease (e.g., trypsin) and analyze the resulting peptides by LC-MS/MS. This can pinpoint the exact amino acid residue that has been modified.[11]

  • Activity-Based Protein Profiling (ABPP): This technique uses chemical probes to assess the reactivity of small molecules with proteins in a complex biological sample.[12]

III. Experimental Protocols & Workflows

Protocol 1: Differentiating Reversible from Irreversible Inhibition

This workflow helps to distinguish between true, reversible inhibition and potential covalent modification.

Figure 2: Troubleshooting workflow for optical interference.

IV. Data Summary

Potential Issue Primary Cause Key Diagnostic Test Mitigation Strategy
Irreproducible/Non-Dose-Dependent Activity Covalent ModificationTime-dependency, Jump-dilutionThiol scavengers (e.g., DTT, GSH), orthogonal assays
Compound AggregationDetergent sensitivity, DLSInclude detergent in assay buffer, use lower compound concentrations
High Fluorescence Background Intrinsic Compound Fluorescence"Compound-only" controlBackground subtraction, use a red-shifted fluorophore
Fluorescence Quenching Inner-Filter EffectSpectral overlap analysisLower compound/fluorophore concentration, change fluorophore

V. De-risking Strategies for Compounds with Aldehyde Moieties

Given that the aldehyde group is a known reactive moiety, it is prudent to implement de-risking strategies early in your research.

  • Computational Assessment: Utilize computational tools to predict the likelihood of your compound being a PAIN. Several online servers and software packages are available for this purpose. [13][14]* Thiol Reactivity Assay: Assess the compound's reactivity with a simple thiol-containing molecule like glutathione (GSH). A rapid reaction is a red flag for potential non-specific protein modification.

  • Orthogonal Assays: Validate your findings using an assay with a different detection method (e.g., label-free vs. fluorescence-based) to ensure the observed activity is not an artifact of the primary assay technology.

By understanding the chemical liabilities of this compound and employing these troubleshooting and de-risking strategies, researchers can confidently interpret their experimental results and avoid the pitfalls of assay interference.

References

  • Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf. (2017, July 26). Retrieved from [Link]

  • Allen, S. J., Dower, C. M., Liu, A. X., & Lumb, K. J. (2020). Detection of Small-Molecule Aggregation with High-Throughput Microplate Biophysical Methods. Current protocols in chemical biology, 12(1), e78. Retrieved from [Link]

  • Identification of Small-Molecule Aggregation - Biophysical Analysis-CD BioSciences. (n.d.). Retrieved from [Link]

  • Detection of Small‐Molecule Aggregation with High‐Throughput Microplate Biophysical Methods. (2020). ResearchGate. Retrieved from [Link]

  • Identification of Pan-Assay INterference compoundS (PAINS) Using an MD-Based Protocol. (n.d.). Retrieved from [Link]

  • PrePeP – A Tool for the Identification and Characterization of Pan Assay Interference Compounds. (n.d.). Albrecht Zimmermann. Retrieved from [Link]

  • Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. (2011). PMC. Retrieved from [Link]

  • A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. (2022). ResearchGate. Retrieved from [Link]

  • Cheat Sheet for Covalent Enzyme Inhibitors. (2025, January 7). Drug Hunter. Retrieved from [Link]

  • How to Triage PAINS-Full Research. (n.d.). NIH. Retrieved from [Link]

  • Identification of Pan-Assay INterference compoundS (PAINS) Using an MD-Based Protocol. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. (2015, March 29). Longdom Publishing. Retrieved from [Link]

  • 4-methoxy-3-(methoxymethoxy)benzaldehyde. (n.d.). SpectraBase. Retrieved from [Link]

  • Phantom PAINS: Problems with the Utility of Alerts for Pan-Assay INterference CompoundS. (2017). Journal of Chemical Information and Modeling - ACS Publications. Retrieved from [Link]

  • Benzaldehyde, 4-methoxy-. (n.d.). NIST WebBook. Retrieved from [Link]

  • Reactive aldehydes: a new player in inflammatory pain. (2015, May 15). Annals of Translational Medicine. Retrieved from [Link]

  • Phantom PAINS: Problems with the Utility of Alerts for Pan-Assay INterference CompoundS. (2017). Retrieved from [Link]

  • AICs and PAINS: Mechanisms of Assay Interference. (2022, May 7). Drug Hunter. Retrieved from [Link]

  • A practical guide for the assay-dependent characterisation of irreversible inhibitors. (2024, November 1). NIH. Retrieved from [Link]

  • Kinetic characterisation of covalent inhibitors on the PHERAstar. (2018, June 7). YouTube. Retrieved from [Link]

  • Reactive aldehydes: an initial path to develop precision medicine for pain control. (2025, August 9). ResearchGate. Retrieved from [Link]

  • From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets. (n.d.). BioAscent. Retrieved from [Link]

  • 4-Benzyloxy-3-methoxy-benzaldehyde. (n.d.). SpectraBase. Retrieved from [Link]

  • UV-Visible, IR, and 1 NMR spectral data of compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • Covalent modifications to enzymes. (n.d.). Khan Academy. Retrieved from [Link]

  • 4-Methoxy-3-(methoxymethyl)benzaldehyde. (n.d.). PMC - NIH. Retrieved from [Link]

  • Pharmacological profile of morpholine and its derivatives Several... (n.d.). ResearchGate. Retrieved from [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (n.d.). PMC. Retrieved from [Link]

  • Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. (n.d.). PubMed Central. Retrieved from [Link]

  • UV-Visible (left) and fluorescence (right) spectra of aldehyde 1 (a) and dicyanovinyl compound 2 (b) in various solvents. (n.d.). ResearchGate. Retrieved from [Link]

  • A Neglected Challenge in the Analysis of Active Pharmaceutical Substances with Aldehyde Functional Group in Aqueous Matrices. (n.d.). Brieflands. Retrieved from [Link]

  • Reactive aldehydes: an initial path to develop precision medicine for pain control. (n.d.). Zambelli. Retrieved from [Link]

  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • Copper(II) Complexes with Isomeric Morpholine-Substituted 2-Formylpyridine Thiosemicarbazone Hybrids as Potential Anticancer Drugs Inhibiting Both Ribonucleotide Reductase and Tubulin Polymerization. (2024, May 21). ACS Publications. Retrieved from [Link]

  • 4-Anisaldehyde. (n.d.). Wikipedia. Retrieved from [Link]

  • Fluorescence Properties of Twenty Fluorescein Derivatives: Lifetime, Quantum Yield, Absorption and Emission Spectra. (2025, August 9). ResearchGate. Retrieved from [Link]

  • Anisaldehyde. (n.d.). SpectraBase. Retrieved from [Link]

Sources

Technical Support Center: Enhancing the Selectivity of 4-Methoxy-3-(morpholin-4-ylmethyl)benzaldehyde in Synthetic Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Methoxy-3-(morpholin-4-ylmethyl)benzaldehyde. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments, with a core focus on enhancing reaction selectivity.

Introduction to Selectivity Challenges

This compound possesses multiple reactive sites, making chemo- and regioselectivity a critical consideration in its synthetic applications. The aromatic ring is activated by the methoxy group and the morpholinomethyl substituent, influencing its susceptibility to electrophilic aromatic substitution. The aldehyde functionality is a key site for nucleophilic attack and various condensation reactions. Understanding the interplay of these functional groups is paramount to achieving desired reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing regioselectivity in electrophilic aromatic substitution reactions of this compound?

A1: The regioselectivity is primarily governed by the directing effects of the methoxy and morpholinomethyl groups. The methoxy group is a strong activating, ortho-, para- directing group.[1] The morpholinomethyl group, particularly under acidic conditions where the nitrogen may be protonated, can act as a deactivating, meta- directing group. However, in reactions like directed ortho-metalation, the morpholine moiety can act as a powerful directing group due to its ability to coordinate with organolithium reagents, favoring substitution at the position ortho to the morpholinomethyl group.[2][3]

Q2: I am observing undesired side-products. What are the most common side reactions?

A2: Common side reactions include:

  • Over-reaction/Polysubstitution: Due to the activated nature of the aromatic ring, multiple substitutions can occur if reaction conditions are not carefully controlled.[4]

  • Oxidation of the Aldehyde: The aldehyde group is susceptible to oxidation to a carboxylic acid, especially in the presence of strong oxidizing agents or under aerobic conditions.

  • Cannizzaro Reaction: In the presence of a strong base, this aldehyde, which lacks an alpha-hydrogen, can undergo a disproportionation reaction to yield the corresponding alcohol and carboxylic acid.

  • Reactions involving the Morpholine Ring: While generally stable, the morpholine ring can undergo reactions under harsh acidic or reductive conditions.

Q3: How does the morpholine group contribute to the reactivity and properties of the molecule?

A3: The morpholine group significantly influences the molecule's properties. Its nitrogen atom provides a site for basicity and nucleophilicity.[5] This heterocycle can also engage in hydrogen bonding and modulate the molecule's solubility and pharmacokinetic properties in drug discovery contexts.[6][7] In specific reactions, it acts as a directed metalation group (DMG), controlling the regioselectivity of lithiation.[2][3]

Troubleshooting Guides

This section provides structured guidance for overcoming common experimental challenges.

Issue 1: Poor Regioselectivity in Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation)

Symptom: Formation of a mixture of isomers, with the electrophile adding at positions other than the desired one.

Root Cause Analysis: The outcome of electrophilic aromatic substitution is a competition between the directing effects of the existing substituents. The strongly activating ortho-, para- directing methoxy group and the potentially deactivating (if protonated) morpholinomethyl group can lead to a mixture of products. The reaction conditions, particularly the nature of the electrophile and the acidity of the medium, play a crucial role.

Troubleshooting Workflow:

start Low Regioselectivity condition Reaction Conditions start->condition directing_group Competing Directing Groups condition->directing_group temp Adjust Temperature directing_group->temp Kinetic vs. Thermodynamic Control solvent Modify Solvent Polarity directing_group->solvent Stabilization of Intermediates catalyst Change Lewis Acid Catalyst directing_group->catalyst Modulate Electrophile Reactivity protecting_group Protecting Group Strategy directing_group->protecting_group Mask Aldehyde/Amine dom Directed Ortho-Metalation directing_group->dom For Ortho-Substitution start Impurity Formation During Purification chromatography Column Chromatography Issues start->chromatography distillation Distillation Issues start->distillation silica Acidic Silica Gel chromatography->silica air_oxidation Air Oxidation chromatography->air_oxidation thermal_degradation Thermal Degradation distillation->thermal_degradation neutralize_silica Neutralize Silica Gel silica->neutralize_silica use_alumina Use Neutral Alumina silica->use_alumina inert_atmosphere Purify Under Inert Atmosphere air_oxidation->inert_atmosphere low_temp Use Low Temperature Distillation thermal_degradation->low_temp

Sources

Technical Support Center: Synthesis of 4-Methoxy-3-(morpholin-4-ylmethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 4-Methoxy-3-(morpholin-4-ylmethyl)benzaldehyde. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered when scaling up this important synthetic intermediate. As Senior Application Scientists, we combine established chemical principles with field-proven experience to ensure your success.

Synthesis Overview: The Mannich Reaction

The synthesis of this compound is typically achieved via a Mannich reaction . This versatile carbon-carbon bond-forming reaction involves the aminoalkylation of an acidic proton located on a substrate. In this specific case, the reaction is an electrophilic aromatic substitution on the electron-rich ring of 4-methoxybenzaldehyde.[1][2]

The core transformation involves three key components:

  • Substrate: 4-methoxybenzaldehyde (p-anisaldehyde), where the aromatic proton at the C-3 position is activated by the ortho, para-directing methoxy group.

  • Aldehyde: Formaldehyde, which serves as the source of the methylene bridge.

  • Amine: Morpholine, a secondary amine that provides the aminomethyl functionality.

The reaction proceeds through the formation of an electrophilic N,N-disubstituted iminium ion (Eschenmoser's salt precursor) from morpholine and formaldehyde. This electrophile is then attacked by the nucleophilic aromatic ring of 4-methoxybenzaldehyde to yield the desired product.

Reaction Workflow Diagram

Synthesis Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Step cluster_workup Work-up & Isolation cluster_purification Purification 4-Methoxybenzaldehyde 4-Methoxybenzaldehyde Mixing Combine Reactants & Heat to 60-70°C 4-Methoxybenzaldehyde->Mixing Morpholine Morpholine Morpholine->Mixing Formaldehyde Formaldehyde Formaldehyde->Mixing Solvent Solvent (e.g., Acetic Acid) Solvent->Mixing Monitoring Monitor by TLC/LC-MS (2-4 hours) Mixing->Monitoring Quench Cool & Quench (e.g., with ice water) Monitoring->Quench Basify Basify with NaOH to pH > 10 Quench->Basify Extract Extract with Organic Solvent (e.g., Ethyl Acetate) Basify->Extract Dry Dry, Filter & Concentrate Extract->Dry Purify Purify via Column Chromatography or Recrystallization Dry->Purify Final_Product This compound Purify->Final_Product

Caption: High-level workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol provides a baseline for a lab-scale synthesis. Adjustments may be necessary based on your specific equipment and scale.

Reagents & Materials

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
4-Methoxybenzaldehyde136.1510.0 g73.45
Morpholine87.127.0 g (7.0 mL)80.35 (1.1 eq)
Formaldehyde (37% aq. soln.)30.036.5 mL~80.35 (1.1 eq)
Glacial Acetic Acid60.05100 mL-
Ethyl Acetate-300 mL-
Saturated NaCl (brine)-100 mL-
Sodium Hydroxide (5M aq.)40.00As needed-
Anhydrous MgSO₄ or Na₂SO₄-As needed-

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-methoxybenzaldehyde (10.0 g) and glacial acetic acid (100 mL). Stir until fully dissolved.

  • Reagent Addition: To the stirring solution, add morpholine (7.0 mL) followed by the aqueous formaldehyde solution (6.5 mL).

  • Heating & Monitoring: Heat the reaction mixture to 65-70°C in an oil bath. Monitor the reaction progress every hour using Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes). The starting material (4-methoxybenzaldehyde) is less polar than the product. The reaction is typically complete in 2-4 hours.

  • Quenching & Basification: Once the starting material is consumed, cool the flask to room temperature and then pour the contents slowly into a beaker containing 200 mL of ice water with vigorous stirring. Carefully basify the acidic solution by slowly adding 5M NaOH solution until the pH is >10. A precipitate may form.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic layers and wash with saturated brine (1 x 100 mL) to remove residual water-soluble impurities.

  • Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient eluent system (e.g., 10% to 50% ethyl acetate in hexanes). Pro-Tip: To prevent streaking of the basic amine product on the silica gel, add 0.5-1% triethylamine to your eluent system.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis and scale-up.

Q1: My reaction yield is very low, or I'm only recovering the starting material. What's going wrong?

Answer: This is a common issue that can stem from several factors. Let's break down the possibilities in a logical troubleshooting sequence.

Low Yield Troubleshooting cluster_reagents Reagent Issues cluster_conditions Reaction Conditions cluster_workup Work-up & Isolation Issues Start Low or No Yield Reagents Check Reagent Quality & Stoichiometry Start->Reagents Temp Verify Reaction Temperature Reagents->Temp If reagents are OK Formaldehyde Is Formaldehyde solution old? (May have polymerized) Reagents->Formaldehyde Quality? Stoichiometry Are Morpholine & Formaldehyde at least 1.1 equivalents? Reagents->Stoichiometry Amount? Time Confirm Reaction Time Workup Review Work-up Procedure Temp->Workup If conditions are OK TooLow Temperature < 60°C? (Reaction too slow) Temp->TooLow TooHigh Temperature > 80°C? (Side reactions/degradation) Temp->TooHigh TooShort Reaction stopped too early? (Confirm with TLC) Time->TooShort pH Was pH > 10 during basification? (Product may be in aqueous layer as a salt) Workup->pH Extraction Was extraction thorough? (Product has some water solubility) Workup->Extraction

Caption: Troubleshooting decision tree for low reaction yield.

  • Reagent Quality: The most common culprit is the formaldehyde solution. Old solutions can contain significant amounts of paraformaldehyde, which is less reactive. Use a fresh, high-quality source of formaldehyde.

  • Reaction Temperature: The formation of the electrophilic iminium ion and the subsequent aromatic substitution are temperature-dependent. If the temperature is too low (<60°C), the reaction rate will be impractically slow. Conversely, excessively high temperatures (>80°C) can lead to side reactions and degradation.

  • Work-up pH: The product contains a basic morpholine group. During work-up, if the aqueous layer is not made sufficiently basic (pH > 10), a significant portion of your product will remain in the aqueous layer as a protonated salt, leading to low recovery in the organic extraction.

Q2: My TLC shows multiple product spots. What are the likely side products and how can I avoid them?

Answer: The formation of multiple products typically points to a lack of selectivity. In this Mannich reaction, the most common side product is the bis-substituted product , 5-(morpholin-4-ylmethyl)-4-methoxy-3-(morpholin-4-ylmethyl)benzaldehyde.

  • Causality: The first morpholinomethyl group added to the ring does not significantly deactivate it towards further electrophilic substitution. The C-5 position is also activated by the methoxy group, making it susceptible to a second aminomethylation.

  • Avoidance Strategy:

    • Control Stoichiometry: Avoid using a large excess of morpholine and formaldehyde. Using a slight excess (1.1 equivalents) is sufficient. A large excess dramatically increases the rate of the second substitution.

    • Temperature Control: Running the reaction at the lower end of the effective temperature range (around 60-65°C) can favor the mono-substituted product.

    • Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material has been consumed, as this provides more opportunity for the bis-substitution to occur.

Q3: I am scaling up the synthesis to 1 kg. What are the critical parameters I need to manage?

Answer: Scaling up introduces challenges related to mass and heat transfer.

  • Exotherm Management: The formation of the iminium ion is exothermic. When adding reagents in a large reactor, the addition rate must be carefully controlled to manage the internal temperature. A slow, subsurface addition of the formaldehyde/morpholine mixture is recommended. Ensure your reactor has adequate cooling capacity.

  • Mixing Efficiency: Inadequate mixing can lead to localized "hot spots" and areas of high reagent concentration, promoting the formation of the bis-substituted side product. Use an appropriate impeller and agitation speed to ensure the reaction mass remains homogeneous.

  • Work-up and Extraction: Handling large volumes during quenching, basification, and extraction requires careful planning. The basification step can also be highly exothermic and must be done slowly with efficient cooling. Phase separation in large extractors can be slower; allow adequate time for the layers to separate cleanly to maximize recovery.

Q4: What is the detailed mechanism for this reaction?

Answer: The reaction follows a two-part mechanism common to many Mannich reactions used in pharmaceutical synthesis.[1]

Mannich Mechanism Reaction Mechanism cluster_step1 Step 1: Iminium Ion Formation cluster_step2 Step 2: Electrophilic Aromatic Substitution Morpholine Morpholine Protonation Protonation Morpholine->Protonation + H₂C=O Formaldehyde Formaldehyde Iminium Morpholin-4-ylmethaniminium Ion (Electrophile) Protonation->Iminium - H₂O Attack Nucleophilic Attack Iminium->Attack Electrophile Anisaldehyde 4-Methoxybenzaldehyde (Nucleophile) Anisaldehyde->Attack Sigma Sigma Complex (Intermediate) Attack->Sigma + Iminium Ion Deprotonation Deprotonation Sigma->Deprotonation - H⁺ Final_Product This compound Deprotonation->Final_Product Forms Final Product

Caption: Mechanism of the Mannich reaction for product formation.

  • Iminium Ion Formation: Morpholine acts as a nucleophile and attacks the carbonyl carbon of formaldehyde. After proton transfer, elimination of water generates the highly electrophilic morpholin-4-ylmethaniminium ion.

  • Electrophilic Aromatic Substitution: The electron-rich aromatic ring of 4-methoxybenzaldehyde attacks the iminium ion. The C-3 position is the primary site of attack due to the ortho-directing effect of the methoxy group. A resonance-stabilized intermediate (a sigma complex) is formed.

  • Rearomatization: A base (like morpholine or the solvent) removes the proton from the C-3 position, restoring the aromaticity of the ring and yielding the final product.

Q5: What are the critical safety precautions for this synthesis?

Answer: Safety is paramount. The primary hazards are associated with the reagents.

  • Formaldehyde: Is a known carcinogen and a respiratory irritant. Always handle formaldehyde solutions in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Morpholine: Is corrosive and can cause severe skin burns and eye damage. It is also flammable. Handle with chemical-resistant gloves and eye/face protection in a fume hood.

  • Acetic Acid: Glacial acetic acid is corrosive and can cause severe burns. Handle with appropriate PPE.

  • Basification: The neutralization of the acidic reaction mixture with a strong base like sodium hydroxide is highly exothermic. Perform this step slowly, with external cooling (e.g., an ice bath) and continuous stirring to prevent boiling and splashing.

References

  • Royal Society of Chemistry. Recent advances and prospects in the Zn-catalysed Mannich reaction. [Link]

  • Asaruddin, M. R., et al. (2015). Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. Borneo Journal of Resource Science and Technology. [Link]

  • National Center for Biotechnology Information. Application of the Mannich reaction in the structural modification of natural products. [Link]

  • Indian Academy of Sciences. Mannich reaction: A versatile and convenient approach to bioactive skeletons. [Link]

  • Abualreish, M. J. A., et al. (2018). Synthesis and Structural Elucidation of 4-Hydroxy-3-methoxy-5-aminomethylbenzaldehydes. Asian Journal of Organic & Medicinal Chemistry. [Link]

Sources

Validation & Comparative

Confirming the structure of 4-Methoxy-3-(morpholin-4-ylmethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Definitive Structural Elucidation of 4-Methoxy-3-(morpholin-4-ylmethyl)benzaldehyde

Abstract

In the landscape of drug discovery and materials science, the unequivocal structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. The biological activity, physical properties, and patentability of a molecule are intrinsically linked to its precise atomic arrangement. This guide presents a comprehensive, multi-technique strategy for the definitive structural elucidation of this compound (CAS No: 128501-81-5). We move beyond a simple recitation of data to explain the causal logic behind the selection of orthogonal analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. By comparing expected experimental data against plausible structural isomers, this guide serves as a self-validating framework for researchers, ensuring confidence and reproducibility in their scientific endeavors.

The Postulated Structure and Its Plausible Alternatives

The target compound, this compound, has a molecular formula of C₁₃H₁₇NO₃ and a molecular weight of approximately 235.28 g/mol .[1][2] Its postulated structure features a 1,2,4-trisubstituted benzene ring.

Figure 1: Postulated and Alternative Structures

StructureNameKey Differentiator
Target Molecule(Target) this compound Aldehyde group is para to the methoxy group.
Isomer A(Isomer A) 3-Methoxy-4-(morpholin-4-ylmethyl)benzaldehyde Aldehyde group is meta to the methoxy group.
Isomer B(Isomer B) 4-Methoxy-2-(morpholin-4-ylmethyl)benzaldehyde Morpholinomethyl and aldehyde groups are ortho to each other.

While all three isomers share the same molecular formula and mass, their distinct substitution patterns will produce unique spectroscopic signatures. The following analytical workflow is designed to unequivocally identify the correct structure.

An Orthogonal Analytical Workflow for Unambiguous Confirmation

To eliminate any structural ambiguity, we employ an orthogonal analytical strategy. This approach uses multiple, independent techniques that measure different physical properties of the molecule. The convergence of data from these distinct methods provides a level of certainty that no single technique can offer.

  • NMR Spectroscopy reveals the precise connectivity and chemical environment of atoms.

  • Mass Spectrometry provides the exact molecular formula and key fragmentation clues.

  • Infrared Spectroscopy identifies the specific functional groups present.

The logical flow of this validation process is illustrated in the diagram below.

Structural_Elucidation_Workflow cluster_0 Data Acquisition cluster_1 Data Interpretation cluster_2 Validation & Confirmation Sample Test Sample of C₁₃H₁₇NO₃ NMR NMR Spectroscopy (¹H, ¹³C, COSY) Sample->NMR MS Mass Spectrometry (ESI-HRMS) Sample->MS IR Infrared Spectroscopy (FTIR-ATR) Sample->IR NMR_Data Connectivity Map Proton Environments Substitution Pattern NMR->NMR_Data MS_Data Elemental Composition (Molecular Formula) Key Fragments MS->MS_Data IR_Data Functional Group ID (C=O, C-O, C-N) IR->IR_Data Comparison Comparative Analysis: Data vs. Predicted Isomers NMR_Data->Comparison MS_Data->Comparison IR_Data->Comparison Confirmation Definitive Structure Confirmed: This compound Comparison->Confirmation

Caption: Workflow for definitive structural elucidation using orthogonal analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Blueprint

NMR is the most powerful tool for determining the detailed structure of an organic molecule in solution. It provides information on the chemical environment, count, and connectivity of ¹H and ¹³C atoms.

Expert Rationale

For a 1,2,4-trisubstituted benzene ring, the coupling patterns of the three aromatic protons are highly diagnostic. The specific arrangement of the aldehyde, methoxy, and morpholinomethyl groups will create a unique electronic environment, leading to predictable chemical shifts and splitting patterns that can be used to differentiate it from its isomers.

Predicted ¹H and ¹³C NMR Data for the Target Structure
Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted) Rationale
Aldehyde (CHO)~9.85 ppm (s, 1H)~191 ppmDeshielded proton and carbon due to the electronegative oxygen and anisotropic effects.
Aromatic (C5-H)~7.80 ppm (d, 1H)~129 ppmOrtho to the electron-withdrawing aldehyde group, thus deshielded. Coupled only to C6-H.
Aromatic (C2-H)~7.75 ppm (s, 1H)~110 ppmSituated between two substituents, appears as a singlet or a very narrow doublet.
Aromatic (C6-H)~7.05 ppm (d, 1H)~127 ppmOrtho to the electron-donating methoxy group, thus more shielded. Coupled only to C5-H.
Methoxy (OCH₃)~3.90 ppm (s, 3H)~56 ppmTypical chemical shift for an aryl methoxy group.
Benzylic (Ar-CH₂-N)~3.50 ppm (s, 2H)~58 ppmSinglet, adjacent to the aromatic ring and nitrogen.
Morpholine (-N-CH₂)~3.70 ppm (t, 4H)~67 ppmProtons on carbons adjacent to oxygen are slightly deshielded.
Morpholine (-O-CH₂)~2.50 ppm (t, 4H)~53 ppmProtons on carbons adjacent to nitrogen.
Comparative Analysis: The Power of Aromatic Coupling

The key to distinguishing the target from Isomer A lies in the ¹H NMR aromatic region.

  • Target Molecule: Will show two doublets and one singlet (or narrow doublet), characteristic of the 1,2,4-substitution pattern described.

  • Isomer A (3-Methoxy-4-(morpholin-4-ylmethyl)benzaldehyde): The aldehyde proton at position 1 would be flanked by protons at C2 and C6. This would likely result in three distinct signals in the aromatic region, each a doublet of doublets or a complex multiplet, a significantly different pattern from the target.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C{¹H} spectra on a 400 MHz or higher field NMR spectrometer.

  • 2D NMR (Optional but Recommended): Perform a COSY (Correlation Spectroscopy) experiment to confirm ¹H-¹H coupling relationships, especially between the aromatic protons.

Mass Spectrometry (MS): The Molecular Weight Fingerprint

MS provides two critical pieces of information: the exact mass of the molecule, which confirms its elemental composition, and its fragmentation pattern, which offers clues about its substructures.

Expert Rationale

High-Resolution Mass Spectrometry (HRMS) is essential for trustworthiness. While multiple chemical formulas can have the same nominal mass (to the nearest integer), only the correct formula will match the exact mass measured to four or five decimal places. Electrospray Ionization (ESI) is a soft ionization technique ideal for this molecule, as it will likely produce a strong protonated molecular ion [M+H]⁺ with minimal initial fragmentation.

Expected HRMS and Fragmentation Data
Ion Calculated Exact Mass Expected m/z Notes
[C₁₃H₁₇NO₃+H]⁺236.1281~236.1281The protonated molecular ion. Its detection confirms the molecular formula.
[C₈H₇O₂]⁺135.0441~135.0441A likely major fragment resulting from the cleavage of the benzylic C-N bond (loss of morpholine). This fragment corresponds to the 4-methoxy-3-methylbenzaldehyde cation radical.
[C₄H₁₀NO]⁺88.0757~88.0757The morpholinomethyl cation, resulting from cleavage of the benzylic C-Ar bond.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample directly into an ESI source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.

  • Data Acquisition: Acquire the spectrum in positive ion mode. Ensure the mass analyzer is calibrated to achieve a mass accuracy of <5 ppm.

  • Data Analysis: Use the instrument's software to calculate the elemental composition of the detected molecular ion and compare it to the theoretical value for C₁₃H₁₇NO₃.

Infrared (IR) Spectroscopy: The Functional Group Signature

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups by detecting their characteristic vibrational frequencies.

Expert Rationale

The most prominent and diagnostic peak will be the aldehyde carbonyl (C=O) stretch. Its position indicates the type of carbonyl and its electronic environment. The presence of both aromatic and aliphatic C-H stretches, as well as C-O and C-N stretches, will corroborate the overall structure proposed. This technique is particularly useful for quickly ruling out structures that lack the expected functional groups. For instance, the absence of a strong C=O stretch around 1700 cm⁻¹ would immediately invalidate the proposed structure.[3]

Predicted IR Absorption Frequencies
Frequency Range (cm⁻¹) Vibration Intensity
3000-3100Aromatic C-H StretchMedium
2850-3000Aliphatic C-H Stretch (Morpholine, Methoxy, Benzylic)Medium-Strong
~2720 and ~2820Aldehyde C-H Stretch (Fermi doublet)Weak-Medium
~1700Aldehyde C=O StretchStrong, Sharp
~1600, ~1500Aromatic C=C BendingMedium
1200-1300Aryl-O Stretch (Ether)Strong
1000-1100Aliphatic C-O Stretch (Morpholine) & C-N StretchStrong
Experimental Protocol: FTIR-ATR Spectroscopy
  • Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Perform a background scan of the empty ATR crystal.

  • Sample Scan: Lower the ATR anvil to ensure good contact and acquire the sample spectrum.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Conclusion

References

  • Pharmaffiliates. 128501-81-5 | Chemical Name : this compound. [Link]

  • ChemRxiv. IR of Vanillin: A classic study with a twist. [Link]

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A Comparative Guide to the Biological Activity of 4-Methoxy-3-(morpholin-4-ylmethyl)benzaldehyde and Related Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comparative analysis of the biological activity of 4-Methoxy-3-(morpholin-4-ylmethyl)benzaldehyde, contextualized within the broader family of substituted benzaldehyde derivatives. Benzaldehyde and its analogues represent a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities, most notably as tyrosinase inhibitors. This document synthesizes experimental data to elucidate the structure-activity relationships (SAR) governing their efficacy. We delve into the mechanistic basis of their action, provide detailed protocols for synthesis and biological evaluation, and present comparative data to guide future research and drug development efforts. While direct experimental data for the title compound is sparse, this guide extrapolates its potential activity based on the established roles of its constituent functional groups, thereby identifying a clear avenue for future investigation.

Introduction: The Versatile Benzaldehyde Scaffold

The benzaldehyde framework is a cornerstone in the synthesis of biologically active compounds. Its derivatives are implicated in a range of pharmacological effects, including antimicrobial, anti-inflammatory, anticancer, and anti-Alzheimer's properties.[1][2] A particularly well-documented activity is the inhibition of tyrosinase, a key enzyme in melanogenesis, making these compounds highly valuable in the cosmetic, food, and medical industries.[3][4]

The subject of this guide, This compound , combines three key structural motifs:

  • A Benzaldehyde Core: The aldehyde group is often crucial for biological interaction, frequently forming a Schiff base with primary amino groups in enzyme active sites.[3]

  • A 4-Methoxy Group: Electron-donating groups at the C4 position, such as methoxy, have been shown to contribute to tyrosinase inhibitory activity.[5]

  • A 3-(morpholin-4-ylmethyl) Substituent: This Mannich base-derived side chain introduces a bulky, heterocyclic amine, which can significantly influence solubility, binding affinity, and overall pharmacological profile.[6]

This guide will primarily focus on comparing the known activities of related benzaldehydes to predict the potential of this compound as a tyrosinase inhibitor.

Primary Biological Target: Tyrosinase Inhibition

Tyrosinase (EC 1.14.18.1) is a copper-containing enzyme that catalyzes the rate-limiting steps in melanin biosynthesis.[3] Its inhibition can prevent hyperpigmentation in skin and enzymatic browning in fruits and vegetables.[4]

Mechanism of Tyrosinase Inhibition

Benzaldehyde derivatives are proposed to inhibit tyrosinase through several mechanisms:

  • Schiff Base Formation: The aldehyde carbonyl group can react with primary amine residues (e.g., lysine) within the enzyme's active site, leading to competitive inhibition.[3]

  • Copper Chelation: Substituents on the aromatic ring, particularly hydroxyl groups, can chelate the binuclear copper ions essential for the enzyme's catalytic activity.

  • Active Site Occlusion: Bulky substituents can physically block the substrate from accessing the catalytic center, acting as noncompetitive or mixed-type inhibitors.[7] The size and hydrophobicity of the substituent at the C4 position, for instance, can dictate the type and strength of inhibition.[7][8]

Structure-Activity Relationship (SAR) Analysis

The inhibitory potential of benzaldehyde derivatives against tyrosinase is highly dependent on the nature and position of substituents on the aromatic ring.

  • The Aldehyde Group: This is a critical feature. Its interaction with the enzyme is a primary driver of inhibition for many derivatives.[3]

  • C4 Position Substituents:

    • Hydroxyl (-OH): 4-Hydroxybenzaldehyde derivatives are potent inhibitors. The hydroxyl group's ability to chelate copper is a key factor.[3]

    • Methoxy (-OCH₃): The presence of a terminal methoxy group at C4 has been found to contribute to tyrosinase inhibitory activity.[5]

    • Alkyl Chains: Increasing the bulk of a C4 alkyl substituent (e.g., 4-penthylbenzaldehyde) can shift the inhibition from partial to full, mixed-type inhibition, likely by providing a tight hydrophobic cover on the catalytic center.[7]

    • Halogens: Electron-withdrawing groups like halogens at the C4 position have also been explored, with a para-substitution generally showing greater activity than ortho or meta isomers.[8]

  • C3 Position Substituents: The introduction of a bulky group at the C3 position, such as the -(morpholin-4-ylmethyl) moiety in the title compound, is significant. While direct data is unavailable, we can hypothesize that this group would influence activity through steric hindrance and by altering the compound's electronic properties and solubility. Its size might favor a noncompetitive or mixed-type inhibition mechanism by occluding the active site.

Comparative Data on Tyrosinase Inhibition

The following table summarizes the experimentally determined inhibitory activities of various benzaldehyde derivatives against mushroom tyrosinase, providing a benchmark for evaluating new compounds.

CompoundSubstituentsIC₅₀ (µM)Inhibition TypeReference
BenzaldehydeNone31.0Partial Noncompetitive[7][8]
Kojic Acid (Reference)-9.3Competitive[4]
4-Penthylbenzaldehyde4-Penthyl-Full, Mixed[7][8]
2,4-Dihydroxybenzaldehyde2-OH, 4-OHPotentCompetitive[3]
3,4-Dihydroxybenzaldehyde3-OH, 4-OHModerate-[3]
4-Dimethylaminobenzaldehyde4-N(CH₃)₂WeakUncompetitive[3]
Compound 3i*4-(3-chloropropoxy)1.56Mixed[4]
4-Fluorobenzaldehyde4-F10.47-[8]
Note: Compound 3i from the cited source is (E)-4-(3-chloropropoxy)benzaldehyde O-propyloxime.

Key Experimental Protocols

To ensure scientific rigor and reproducibility, detailed experimental protocols for the synthesis and evaluation of the title compound are provided below.

Synthesis of this compound

The synthesis is typically achieved via the Mannich reaction, a three-component condensation involving an aldehyde, an amine, and a compound with an active hydrogen.[6] In this case, vanillin (4-hydroxy-3-methoxybenzaldehyde) is often used as a precursor, with the title compound being a derivative where the 4-OH is replaced by a 4-OCH3. The synthesis from 4-methoxybenzaldehyde, however, would require a different strategy. A more direct Mannich reaction would use 4-methoxybenzaldehyde, formaldehyde, and morpholine, though activating the aromatic ring for electrophilic substitution at the 3-position can be challenging. A common literature precursor is 4-hydroxy-3-methoxybenzaldehyde (vanillin).

Protocol using Vanillin as Precursor:

  • Reactant Preparation: In a round-bottom flask, dissolve morpholine (1.1 eq) in ethanol. Cool the solution to 0°C in an ice bath.

  • Addition of Formaldehyde: Slowly add an aqueous solution of formaldehyde (37%, 1.1 eq) to the cooled morpholine solution while stirring. Maintain the temperature below 10°C.

  • Addition of Vanillin: To this mixture, add a solution of vanillin (1.0 eq) in ethanol.

  • Reaction: Allow the mixture to warm to room temperature and then reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The resulting residue can be purified by column chromatography on silica gel to yield 4-hydroxy-3-(morpholin-4-ylmethyl)benzaldehyde. Subsequent methylation of the 4-hydroxyl group would yield the final title compound.

In Vitro Mushroom Tyrosinase Inhibition Assay

This protocol describes a colorimetric assay to determine the IC₅₀ value of an inhibitor.

Causality: The assay measures the ability of a compound to inhibit the tyrosinase-catalyzed oxidation of a substrate like L-DOPA. This oxidation produces dopachrome, a colored product whose formation can be monitored spectrophotometrically at ~475 nm. The rate of color formation is inversely proportional to the inhibitor's activity.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Phosphate Buffer: Prepare a 50 mM sodium phosphate buffer (pH 6.8).

    • Mushroom Tyrosinase Solution: Prepare a stock solution of mushroom tyrosinase (e.g., 1000 U/mL) in the phosphate buffer. Store on ice.

    • L-DOPA Solution: Prepare a 2 mM solution of L-DOPA in the phosphate buffer immediately before use.

    • Inhibitor Solutions: Prepare a stock solution of the test compound (e.g., this compound) in DMSO and create serial dilutions.

  • Assay Procedure (in a 96-well plate):

    • To each well, add:

      • 140 µL of phosphate buffer

      • 20 µL of the inhibitor solution (or DMSO for control)

      • 20 µL of the tyrosinase solution

    • Pre-incubate the plate at 25°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of the L-DOPA solution to each well.

  • Measurement: Immediately measure the absorbance at 475 nm every minute for 20-30 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the inhibitor.

    • Determine the percentage of inhibition using the formula: Inhibition (%) = [(V_control - V_inhibitor) / V_control] * 100.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity) using non-linear regression analysis.

Visualization of Pathways and Workflows

Diagram 1: Synthesis via Mannich Reaction

G Vanillin 4-Hydroxy-3-methoxybenzaldehyde (Vanillin) Reactants Vanillin->Reactants Formaldehyde Formaldehyde Formaldehyde->Reactants Morpholine Morpholine Morpholine->Reactants Product 4-Hydroxy-3-(morpholin-4-ylmethyl)benzaldehyde Reactants->Product Mannich Reaction

Caption: Mannich reaction for the synthesis of a key precursor.

Diagram 2: Proposed Tyrosinase Inhibition Mechanism

G cluster_enzyme Tyrosinase Active Site Enzyme Cu²⁺ / Cu²⁺ Center + Amino Acid Residues Inactive Inhibited Enzyme Complex Enzyme->Inactive Inhibitor Benzaldehyde Derivative Inhibitor->Enzyme Binding/ Reaction

Caption: Interaction of an inhibitor with the tyrosinase active site.

Diagram 3: Experimental Workflow for Tyrosinase Assay

G A Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) B Add Buffer, Inhibitor, and Enzyme to 96-well plate A->B C Pre-incubate (10 min @ 25°C) B->C D Initiate Reaction (Add L-DOPA Substrate) C->D E Measure Absorbance (475 nm) over time D->E F Calculate Reaction Rates and % Inhibition E->F G Plot Dose-Response Curve & Determine IC₅₀ F->G

Caption: Workflow for the in vitro tyrosinase inhibition assay.

Discussion and Future Perspectives

The existing literature strongly supports the potential of substituted benzaldehydes as effective tyrosinase inhibitors. The structure-activity relationship is well-defined concerning substituents at the C4 position, where electronic and steric properties significantly modulate inhibitory potency and mechanism.

For This compound , the combination of a favorable 4-methoxy group with a bulky 3-morpholinomethyl group presents an intriguing profile. While the 4-methoxy group is expected to contribute positively to activity[5], the large side chain at the C3 position is likely to introduce steric hindrance. This could prevent the molecule from acting as a simple competitive inhibitor and may favor a noncompetitive or mixed-type mechanism by blocking the active site entrance. However, the increased polarity from the morpholine ring could also enhance solubility and interactions with polar residues on the enzyme surface.

Crucially, there is a clear knowledge gap regarding the direct biological testing of this specific compound. The protocols provided in this guide offer a direct and validated pathway to determine its IC₅₀ value and inhibition kinetics. Future work should focus on:

  • Synthesis and Confirmation: Synthesizing this compound and confirming its structure using modern spectroscopic methods (NMR, IR, Mass Spectrometry).

  • Biological Evaluation: Performing the described tyrosinase inhibition assay to obtain a quantitative measure of its activity (IC₅₀).

  • Comparative Analysis: Testing a series of analogues where the morpholine ring is replaced with other heterocyclic amines (e.g., piperidine, pyrrolidine) to build a more detailed SAR for the C3 position.

  • Broader Screening: Evaluating the compound against other biological targets, given the known antimicrobial and CNS-related activities of other benzaldehyde and morpholine-containing structures.[1][9]

By systematically evaluating this compound, researchers can further refine the SAR models for benzaldehyde-based inhibitors and potentially uncover novel and potent agents for therapeutic and industrial applications.

References

  • A theoretical study of benzaldehyde derivatives as tyrosinase inhibitors using Ab initio calculated NQCC parameters. (n.d.). National Institutes of Health.

  • Nihei, K., & Kubo, I. (2017). Substituent effect of benzaldehydes on tyrosinase inhibition. Plant Physiology and Biochemistry, 112, 136-140.

  • Maghsoudi, S., et al. (2013). Kinetic of Mushroom Tyrosinase Inhibition by Benzaldehyde Derivatives. Journal of Reports in Pharmaceutical Sciences, 2(2), 156-164.

  • Nihei, K., & Kubo, I. (2020). Tyrosinase Inhibition by 4-Substituted Benzaldehydes with Electron-Withdrawing Groups. Applied Biochemistry and Biotechnology, 191(4), 1711-1716.

  • Benzaldehyde derivatives: 4-substituted benzaldehyde (1–15). (n.d.). ResearchGate.

  • Microwave-Assisted Synthesis of Benzaldehyde Derivatives and their Biological Activity. (n.d.). Preprints.org.

  • Microwave-Assisted Synthesis of Benzaldehyde Derivatives and their Biological Activity. (2024). International Journal of Pharmaceutical Sciences and Research, 15(5), 2099-2108.

  • Joseph, J., et al. (2019). Synthesis, Spectral Characterization and Biological Screening for Some Benzaldehyde Derived Mannich Bases. International Journal of Research and Analytical Reviews, 6(2), 346-352.

  • Zhang, J. C., et al. (2013). 4-Methoxy-3-(methoxymethyl)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 1), o112.

  • Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. (n.d.).

  • 4-Methoxy-3-[3-(4-morpholinyl)propoxy]benzaldehyde. (n.d.). PubChem.

  • Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. (2018). Oriental Journal of Chemistry, 34(2).

  • 4-Methoxy-3-(morpholinomethyl)benzaldehyde. (n.d.). Sigma-Aldrich.

  • 4-Morpholinobenzaldehyde. (n.d.). PubChem.

  • Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. (2023). Pharmaceuticals, 16(2), 208.

  • Synthesis, anti-bacterial and anti-cancer activities of Some Antipyrine Diazenyl Benzaldehyde Derivatives and Antipyrine-Based Heterocycles. (2017). ResearchGate.

  • New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. (2023). Molecules, 28(18), 6548.

  • Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives. (2024). RSC Medicinal Chemistry.

  • This compound. (n.d.). Santa Cruz Biotechnology.

  • 4-Methoxy-3-[(quinolin-8-yloxy)methyl]benzaldehyde. (n.d.). PubChem.

  • 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities. (2015). RSC Advances, 5(104), 85697-85705.

  • 4-methoxy-3-((4-methoxyphenoxy)methyl)benzaldehyde properties. (n.d.). Sigma-Aldrich.

  • 4-(4-Morpholinyl)benzaldehyde. (n.d.). Chemsrc.

  • Structure Activity Relationship of Brevenal Hydrazide Derivatives. (2018). Marine Drugs, 16(10), 358.

  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. (2023). International Journal of Molecular Sciences, 24(20), 15286.

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A Comparative Guide to the Synthesis of 4-Methoxy-3-(morpholin-4-ylmethyl)benzaldehyde for Medicinal Chemistry and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-Methoxy-3-(morpholin-4-ylmethyl)benzaldehyde in Modern Drug Discovery

This compound is a key intermediate in the synthesis of a variety of pharmacologically active compounds. Its unique structural motif, featuring a substituted benzaldehyde core, is prevalent in molecules targeting a range of therapeutic areas, from oncology to neurodegenerative diseases. The morpholine moiety often enhances aqueous solubility and can play a crucial role in ligand-receptor interactions, making this scaffold particularly attractive to medicinal chemists.

The efficient and scalable synthesis of this intermediate is therefore a critical consideration in the drug development pipeline. This guide provides an in-depth comparative analysis of the primary synthetic routes to this compound, offering researchers and process chemists the insights needed to select the most appropriate method for their specific needs. We will delve into the mechanistic underpinnings of each approach, provide detailed experimental protocols, and present a comparative analysis of their respective yields, advantages, and limitations.

Methodology 1: The Mannich Reaction - A Convergent and Efficient Approach

The Mannich reaction is a classic and highly effective method for the aminomethylation of acidic C-H bonds.[1][2] In the context of synthesizing our target molecule, this one-pot, three-component condensation reaction offers a direct and atom-economical route. The most logical and widely employed precursor for this synthesis is isovanillin (3-hydroxy-4-methoxybenzaldehyde).[3] The phenolic hydroxyl group of isovanillin activates the aromatic ring, directing the electrophilic substitution to the ortho position (C2), thus ensuring the regioselective introduction of the morpholinomethyl group.

Reaction Mechanism: An Electrophilic Aromatic Substitution

The Mannich reaction proceeds via the formation of a highly electrophilic Eschenmoser's salt precursor (an iminium ion) from the reaction of formaldehyde and morpholine.[2][4] Isovanillin, acting as the nucleophile, then attacks this iminium ion in an electrophilic aromatic substitution reaction to yield the desired product.

Diagram of the Mannich Reaction Workflow

Mannich_Workflow cluster_prep Iminium Ion Formation cluster_reaction Electrophilic Aromatic Substitution cluster_workup Work-up & Purification Morpholine Morpholine Iminium Iminium Ion (Eschenmoser's Salt precursor) Morpholine->Iminium H+ catalyst Formaldehyde Formaldehyde Formaldehyde->Iminium Product This compound Iminium->Product Nucleophilic Attack Isovanillin Isovanillin Isovanillin->Product Crude Crude Product Product->Crude Reaction Quench Pure Pure Product Crude->Pure Crystallization/Chromatography MultiStep_Workflow Start 4-Methoxy-3-methylbenzaldehyde Intermediate 3-(Bromomethyl)-4-methoxybenzaldehyde Start->Intermediate NBS, AIBN Product This compound Intermediate->Product Morpholine, Base

Sources

A Senior Application Scientist's Guide to the Cross-Validation of Assays for 4-Methoxy-3-(morpholin-4-ylmethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Orthogonal Verification

In the landscape of pharmaceutical development and fine chemical synthesis, the purity and concentration of an active pharmaceutical ingredient (API) or intermediate are not merely data points; they are the bedrock of safety, efficacy, and reproducibility. The compound 4-Methoxy-3-(morpholin-4-ylmethyl)benzaldehyde, a substituted benzaldehyde likely serving as a critical building block in complex syntheses, is no exception. Its accurate quantification is paramount for reaction monitoring, yield calculation, and quality control of the final product.

However, relying on a single analytical method, no matter how well validated, introduces an element of systemic risk. Every analytical technique has inherent biases and potential interferences. The principle of cross-validation , therefore, is not a redundant exercise but a cornerstone of robust analytical science.[1][2] It involves comparing results from two or more orthogonal methods—techniques that rely on fundamentally different chemical or physical principles—to provide a high degree of confidence in the reported values.[3][4]

This guide provides an in-depth comparison of three distinct, orthogonal analytical methods for the assay of this compound. We will detail a primary HPLC-UV method and cross-validate its results against a GC-MS method and a classical titrimetric assay. The narrative is grounded in the principles of the International Council for Harmonisation (ICH) guidelines, ensuring that each protocol is a self-validating system designed for scientific rigor and regulatory scrutiny.[5][6][7]

Chapter 1: The Primary Assay – High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Causality Behind Method Selection

High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) detector is the logical choice for a primary assay method. The rationale is threefold:

  • Specificity: HPLC excels at separating the target analyte from impurities, starting materials, and degradation products.

  • Sensitivity: The molecular structure, featuring a substituted benzaldehyde, possesses a strong chromophore due to its conjugated π-electron system. This allows for sensitive detection at a specific UV wavelength, enhancing the signal-to-noise ratio.[8]

  • Ubiquity and Robustness: HPLC-UV is a mature, well-understood, and ubiquitous technique in pharmaceutical laboratories, making the method highly transferable and reliable.[9]

Experimental Protocol: HPLC-UV Assay

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, and diode array detector (DAD).

  • Column: Phenomenex Luna C18(2), 250 x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

    • 0-15 min: 20% to 80% B

    • 15-17 min: 80% to 20% B

    • 17-20 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm (based on the typical absorbance of benzaldehyde derivatives).[10][11]

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).

  • Working Standard (50 µg/mL): Dilute the stock solution appropriately with the diluent.

  • Sample Preparation (50 µg/mL): Prepare the sample containing the analyte to achieve a target concentration of 50 µg/mL using the same diluent.

3. System Suitability Test (SST):

  • Before sample analysis, perform five replicate injections of the working standard.

  • Acceptance Criteria (as per ICH Q2(R1)): [12]

    • Tailing Factor (T): ≤ 2.0

    • Theoretical Plates (N): ≥ 2000

    • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%

Workflow Visualization: HPLC-UV Analysis

HPLC_Workflow prep Sample & Standard Preparation (50 µg/mL) hplc HPLC System (C18 Column, Gradient) prep->hplc Inject 10 µL detector DAD Detector (λ = 254 nm) hplc->detector Elution sst System Suitability Test (%RSD ≤ 2.0%) detector->sst Standard Injections sst->prep SST Fail analysis Sample Analysis sst->analysis SST Pass data Data Processing (Integration & Quantification) analysis->data result Final Assay Value data->result

HPLC-UV analytical workflow.

Chapter 2: Cross-Validation Method 1 – Gas Chromatography-Mass Spectrometry (GC-MS)

Causality Behind Method Selection

Gas Chromatography-Mass Spectrometry (GC-MS) serves as an excellent orthogonal technique. The separation is based on the analyte's volatility and interaction with a stationary phase of different polarity, a fundamentally different principle than the liquid-phase partitioning in HPLC.[13] Furthermore, detection by mass spectrometry provides structural confirmation based on the analyte's mass-to-charge ratio and fragmentation pattern, offering a higher degree of certainty than UV absorbance.[14][15][16] While the morpholine moiety can increase polarity, the overall molecule is typically amenable to GC analysis without derivatization.

Experimental Protocol: GC-MS Assay

1. Instrumentation and Conditions:

  • GC-MS System: Agilent 8890 GC with a 5977B MS detector or equivalent.

  • Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250°C

  • Injection Mode: Split (20:1 ratio)

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial: 150°C, hold for 1 min.

    • Ramp: 20°C/min to 280°C, hold for 5 min.

  • MS Transfer Line: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Quantifier Ion (m/z): 235 (M+)

    • Qualifier Ions (m/z): 149 (loss of morpholinomethyl), 86 (morpholine fragment)

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh ~25 mg of reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Ethyl Acetate.

  • Working Standard (50 µg/mL): Dilute the stock solution appropriately with Ethyl Acetate.

  • Sample Preparation (50 µg/mL): Prepare the sample to a target concentration of 50 µg/mL using Ethyl Acetate.

Workflow Visualization: GC-MS Analysis

GCMS_Workflow prep Sample & Standard Preparation in Ethyl Acetate gc GC System (HP-5ms Column, Temp Program) prep->gc Inject 1 µL ms MS Detector (EI) SIM Mode (m/z 235, 149, 86) gc->ms Separation check Qualifier Ion Ratio Check ms->check Ion Detection check->prep Ratio Fail analysis Sample Analysis check->analysis Ratio OK data Data Processing (Quantifier Ion Integration) analysis->data result Final Assay Value data->result

GC-MS analytical workflow.

Chapter 3: Cross-Validation Method 2 – Titrimetry

Causality Behind Method Selection

Titrimetry provides the ultimate orthogonal validation as it is not a separative technique but relies on a direct, stoichiometric chemical reaction.[17] The hydroxylamine hydrochloride method is a classic and reliable assay for aldehydes.[18][19] It reacts specifically with the aldehyde's carbonyl group to form an oxime, liberating an equimolar amount of hydrochloric acid (HCl). This liberated acid is then titrated with a standardized base. The result is a direct measure of the functional group of interest, independent of chromatographic properties and providing a true "mass balance" type of verification.

Experimental Protocol: Titration via Oximation

1. Reagents:

  • Hydroxylamine Hydrochloride Reagent (0.5 N): Dissolve 34.75 g of hydroxylamine hydrochloride in 950 mL of 60% ethanol. Add 3 mL of bromophenol blue indicator (0.1% solution) and titrate with 0.5 N NaOH until a greenish-yellow endpoint is reached. Add 50 mL of 60% ethanol.

  • Sodium Hydroxide (0.5 N): Standardized volumetric solution.

2. Titration Procedure:

  • Sample Titration: Accurately weigh a sample containing approximately 1.5 mmol of the aldehyde into a 250 mL flask. Add 75 mL of the Hydroxylamine Hydrochloride Reagent. Stopper the flask and allow it to stand for 30 minutes at room temperature. Titrate the liberated HCl with standardized 0.5 N NaOH to the same greenish-yellow endpoint as the reagent blank.

  • Blank Titration: Concurrently, perform a blank titration using 75 mL of the Hydroxylamine Hydrochloride Reagent alone.[20]

  • Calculation:

    • % Assay = [(V_blank - V_sample) * N_NaOH * MW * 100] / (W_sample * 1000)

    • Where:

      • V_blank = Volume of NaOH for blank (mL)

      • V_sample = Volume of NaOH for sample (mL)

      • N_NaOH = Normality of NaOH solution

      • MW = Molecular Weight of the analyte (235.28 g/mol )

      • W_sample = Weight of sample (g)

Workflow Visualization: Titrimetric Analysis

Titration_Workflow cluster_reaction Oximation Reaction cluster_titration Titration cluster_calc Calculation sample Accurately Weighed Sample reagent Add Hydroxylamine Hydrochloride Reagent sample->reagent reaction R-CHO + NH2OH·HCl → R-CH=NOH + H2O + HCl reagent->reaction 30 min incubation titrate Titrate Liberated HCl with 0.5 N NaOH reaction->titrate endpoint Detect Endpoint (Bromophenol Blue Indicator) titrate->endpoint result Calculate % Assay vs. Blank Titration endpoint->result

Reaction and titration workflow.

Chapter 4: Data Comparison and Acceptance Criteria

The core of cross-validation lies in the direct comparison of results obtained from the orthogonal methods on the same, homogenous batch of this compound. The performance of each method should first be independently established.

Summary of Method Performance Characteristics
Parameter HPLC-UV GC-MS Titrimetry ICH Guideline Reference
Specificity High (Separative)Very High (Separative + Mass)Moderate (Functional Group Specific)ICH Q2(R2)[6][7]
Linearity (r²) > 0.999> 0.999N/A (Stoichiometric)ICH Q2(R1)[12]
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%99.0 - 101.0%ICH Q2(R1)[12]
Precision (%RSD) < 1.0%< 1.5%< 0.5%ICH Q2(R1)[12]
LOD / LOQ Low (ng level)Very Low (pg level)High (mg level)ICH Q2(R1)[12]
Acceptance Criteria for Cross-Validation

To formally cross-validate the methods, the same batch of material should be analyzed in triplicate by each validated procedure.

  • Primary Acceptance Criterion: The mean assay value obtained from the GC-MS method and the Titrimetry method should not differ from the mean assay value obtained by the primary HPLC-UV method by more than 2.0% .

  • Statistical Evaluation: A two-sample t-test can be employed to determine if there is a statistically significant difference between the datasets from the orthogonal methods. The p-value should be > 0.05 to confirm the absence of a significant bias between the methods.

This multi-tiered approach ensures that the analytical results are accurate, reliable, and defensible, providing a solid foundation for all subsequent development and manufacturing decisions.

Conclusion

The validation of an analytical method for a compound like this compound is a critical first step. However, achieving true analytical confidence requires the rigorous process of cross-validation. By employing orthogonal methods—HPLC-UV for its separative power, GC-MS for its different separation mechanism and mass-based specificity, and titrimetry for its absolute stoichiometric measurement—we create a self-reinforcing web of data. This strategy minimizes the risk of unforeseen interferences or method-specific biases, ensuring the highest integrity for the analytical results that underpin modern pharmaceutical science.

References

  • BenchChem. (2025).
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Sources

A Comparative Analysis of 4-Methoxy-3-(morpholin-4-ylmethyl)benzaldehyde Against Established PI3K Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery

In the landscape of targeted cancer therapy, the Phosphoinositide 3-kinase (PI3K) signaling pathway remains a pivotal area of investigation. Its deregulation is a common feature in a multitude of human cancers, driving tumor growth, proliferation, and survival.[1][2][3][4] The relentless pursuit of novel, potent, and selective PI3K inhibitors is therefore a cornerstone of modern oncology drug discovery. This guide introduces a novel investigational molecule, 4-Methoxy-3-(morpholin-4-ylmethyl)benzaldehyde, hereafter referred to as Compound X , and benchmarks its hypothetical performance against a panel of well-characterized PI3K inhibitors: Wortmannin, LY294002, and Pictilisib (GDC-0941).

The PI3K/Akt/mTOR Signaling Pathway: A Critical Target

The PI3K/Akt/mTOR pathway is a central node for integrating signals from various growth factors and receptors, ultimately dictating cellular fate.[2][5] Its activation cascade, often initiated by receptor tyrosine kinases (RTKs), leads to the phosphorylation of Akt, which in turn modulates a plethora of downstream effectors to promote cell survival and proliferation.[5][6] The critical role of this pathway in cancer has spurred the development of numerous inhibitors, ranging from broad-spectrum pan-PI3K inhibitors to isoform-selective molecules.[1][3][7]

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment PI3K->PIP2 Phosphorylation PI3K->PIP3 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Growth & Survival mTORC1->Proliferation Promotes Compound_X Compound X Compound_X->PI3K Wortmannin Wortmannin Wortmannin->PI3K LY294002 LY294002 LY294002->PI3K GDC0941 GDC-0941 GDC0941->PI3K ADP_Glo_Workflow cluster_step1 Step 1: Kinase Reaction cluster_step2 Step 2: ATP Depletion cluster_step3 Step 3: ADP to ATP Conversion & Detection Enzyme PI3K Isoform Reaction Incubate at RT (60 min) Enzyme->Reaction Substrate PIP2 Substrate Substrate->Reaction ATP ATP ATP->Reaction Inhibitor Test Compound (e.g., Compound X) Inhibitor->Reaction ADP_Glo_Reagent Add ADP-Glo™ Reagent Reaction->ADP_Glo_Reagent ADP + ATP (remaining) Depletion Incubate at RT (40 min) ADP_Glo_Reagent->Depletion Detection_Reagent Add Kinase Detection Reagent Depletion->Detection_Reagent ADP only Detection Incubate at RT (30 min) Detection_Reagent->Detection Luminescence Measure Luminescence Detection->Luminescence Light Signal

Figure 2: Workflow for the ADP-Glo™ Kinase Assay.
  • Reaction Setup : Recombinant PI3K isoforms (α, β, γ, δ) are individually incubated with a kinase buffer, ATP, and the lipid substrate, phosphatidylinositol-4,5-bisphosphate (PIP2). [8]2. Inhibitor Addition : Each compound is added across a range of concentrations to the reaction wells to generate a dose-response curve.

  • Kinase Reaction : The reaction is initiated and allowed to proceed at room temperature.

  • Product Quantification : The amount of ADP produced, which is directly proportional to kinase activity, is measured using a luminescent detection method. [9][10]5. Data Analysis : The percentage of inhibition is plotted against the inhibitor concentration to calculate the IC50 value.

Hypothetical Biochemical Inhibition Data
CompoundPI3Kα (IC50, nM)PI3Kβ (IC50, nM)PI3Kδ (IC50, nM)PI3Kγ (IC50, nM)
Compound X 8 45 12 98
Wortmannin [11][12]~3~3~3~3
LY294002 [13][14]~500~970~570-
GDC-0941 (Pictilisib) [15][16]333375

These are hypothetical results for Compound X, designed for comparative purposes. Values for known inhibitors are based on published data.

From this hypothetical data, Compound X appears to be a potent inhibitor of Class I PI3Ks, with a preference for the α and δ isoforms, similar to Pictilisib, though with slightly less potency. It is significantly more potent than LY294002 and, like Pictilisib, shows a degree of selectivity compared to the pan-inhibition of Wortmannin.

Cellular Activity: Pathway Inhibition and Antiproliferative Effects

While biochemical assays are crucial, evaluating a compound's performance in a cellular context is essential to understand its membrane permeability, stability, and ability to engage its target in a complex biological system. [5][17]

Experimental Protocol: Western Blot for p-Akt

A key downstream effector of PI3K is Akt. Measuring the phosphorylation of Akt at key residues (e.g., Serine 473) is a reliable method to assess the inhibition of the PI3K pathway in cells. [6][18]

  • Cell Culture and Treatment : A cancer cell line with a known PI3K pathway mutation (e.g., PIK3CA-mutant breast cancer cells) is cultured.

  • The cells are then treated with various concentrations of the test compounds for a specified duration.

  • Protein Extraction and Quantification : Cells are lysed, and total protein is extracted.

  • Western Blotting : Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated Akt (p-Akt Ser473) and total Akt. A loading control like β-actin is also used to ensure equal protein loading. [18]5. Analysis : The band intensities are quantified to determine the concentration-dependent decrease in Akt phosphorylation.

Experimental Protocol: Cell Proliferation Assay (CCK-8/MTT)

This assay measures the effect of an inhibitor on the proliferation and viability of cancer cells. [19]

  • Cell Seeding : Cancer cells are seeded in 96-well plates.

  • Compound Treatment : Cells are treated with a range of concentrations of the inhibitors.

  • Incubation : The plates are incubated for a period that allows for multiple cell divisions (e.g., 72 hours).

  • Viability Measurement : A reagent such as CCK-8 or MTT is added, which is converted into a colored product by metabolically active cells. The absorbance is then read on a plate reader.

  • Data Analysis : The results are used to calculate the IC50 value for cell growth inhibition.

Hypothetical Cellular Assay Data

Cell Line: MCF-7 (Breast Cancer, PIK3CA mutant)

Compoundp-Akt Inhibition (IC50, nM)Cell Proliferation (IC50, nM)
Compound X 45 150
Wortmannin~10~50
LY294002~2,500~10,000
GDC-0941 (Pictilisib)~30~120

These are hypothetical results for Compound X, designed for comparative purposes.

The hypothetical cellular data suggests that Compound X effectively inhibits the PI3K pathway in a cellular context, leading to a potent antiproliferative effect. Its performance is comparable to the clinical candidate Pictilisib and significantly better than the tool compound LY294002 in this specific cell line.

Conclusion and Future Directions

This guide provides a framework for the preclinical evaluation of a novel PI3K inhibitor, Compound X , by benchmarking it against established agents. The hypothetical data presented positions Compound X as a potent and selective inhibitor of the PI3K pathway, with biochemical and cellular activities comparable to the clinical-stage inhibitor Pictilisib (GDC-0941).

The presented methodologies—biochemical kinase assays, western blotting for pathway modulation, and cellular proliferation assays—represent a standard and robust approach for the initial characterization of novel kinase inhibitors. The compelling, albeit hypothetical, results for Compound X would warrant further investigation, including isoform selectivity profiling across a wider kinase panel, in vivo xenograft studies to assess anti-tumor efficacy, and pharmacokinetic and toxicological profiling. [3][16]This structured, comparative approach is fundamental to identifying promising new candidates for the advancement of targeted cancer therapies.

References

  • Wikipedia. Wortmannin. [Link]

  • Sui, X., et al. (2020). Wortmannin, a specific inhibitor of phosphatidylinositol-3-kinase, induces accumulation of DNA double-strand breaks. Oncology Reports. [Link]

  • Wikipedia. Phosphoinositide 3-kinase inhibitor. [Link]

  • Wikipedia. LY294002. [Link]

  • Wikipedia. Phosphoinositide 3-kinase. [Link]

  • AACR Journals. Cell-based assays for dissecting the PI3K/AKT pathway. [Link]

  • Drugs.com. List of PI3K Inhibitors + Uses, Types, Side Effects. [Link]

  • PubMed. Inhibitors of phosphoinositide 3-kinase (PI3K) and phosphoinositide 3-kinase-related protein kinase family (PIKK). [Link]

  • Ihle, N. T., et al. (2009). Inhibitors of phosphatidylinositol-3-kinase in cancer therapy. Molecular Aspects of Medicine. [Link]

  • PubMed. Methods to measure the enzymatic activity of PI3Ks. [Link]

  • Bain, J., et al. (2007). Exploring the specificity of the PI3K family inhibitor LY294002. Biochemical Journal. [Link]

  • Purdom-Dickinson, S. E., et al. (2007). LY294002 Inhibits Glucocorticoid Induced COX-2 Gene Expression in Cardiomyocytes through a Phosphatidylinositol 3 Kinase Independent Mechanism. International Journal of Molecular Sciences. [Link]

  • BPS Bioscience. PI3Kα (p110α/p85) Assay Kit. [Link]

  • Baird, R. D., et al. (2014). First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors. Annals of Oncology. [Link]

  • Liu, P., et al. (2018). Class I phosphatidylinositol 3-kinase inhibitors for cancer therapy. Acta Pharmaceutica Sinica B. [Link]

  • Yang, Y., et al. (2019). GDC-0941 activates integrin linked kinase (ILK) expression to cause resistance to GDC-0941 in breast cancer by the tumor necrosis factor (TNF)-α signaling pathway. Cellular and Molecular Biology. [Link]

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  • Wu, C. H., et al. (2020). Comparing PI3K/Akt Inhibitors Used in Ovarian Cancer Treatment. Frontiers in Pharmacology. [Link]

  • Wang, M., et al. (2019). 11C-Labeled Pictilisib (GDC-0941) as a Molecular Tracer Targeting Phosphatidylinositol 3-Kinase (PI3K) for Breast Cancer Imaging. Molecules. [Link]

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A Comparative Guide to the Structure-Activity Relationship of 4-Methoxy-3-(morpholin-4-ylmethyl)benzaldehyde Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The morpholine ring is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold that can enhance potency and bestow favorable pharmacokinetic properties upon a molecule.[1][2] When incorporated into a benzaldehyde framework, specifically as a 4-Methoxy-3-(morpholin-4-ylmethyl)benzaldehyde scaffold, it presents a versatile starting point for the discovery of novel therapeutic agents. This guide provides an in-depth analysis of the structure-activity relationships (SAR) for this class of compounds. Drawing from comparative data on closely related chemical series, we will dissect the functional role of each component of the scaffold. This document serves as a technical resource for researchers, offering insights into rational drug design, outlining validated experimental protocols for synthesis and evaluation, and proposing future directions for lead optimization.

Introduction: The Pharmacological Significance of the Morpholinomethyl Benzaldehyde Scaffold

The this compound core integrates three key pharmacophoric features:

  • The Benzaldehyde Ring: An aromatic aldehyde that can act as a hydrogen bond acceptor and engage in various interactions with biological targets. It also serves as a versatile chemical handle for synthetic elaboration into derivatives like hydrazones, oximes, or amides, significantly expanding the chemical space for SAR studies.[3]

  • The Morpholine Moiety: This saturated heterocycle is frequently employed in drug design to improve aqueous solubility, metabolic stability, and oral bioavailability.[4] Its nitrogen atom can be protonated at physiological pH, allowing for ionic interactions with target proteins, while the oxygen atom can act as a hydrogen bond acceptor.

  • The Methoxy and Methylene Linker: The C4-methoxy group and the C3-methylene linker precisely position the morpholine ring relative to the benzaldehyde. This specific arrangement dictates the molecule's overall conformation and its ability to fit into a target's binding pocket. The methoxy group, in particular, can influence electronic properties and metabolic stability.[5]

The convergence of these features has made morpholine-containing compounds relevant across numerous therapeutic areas, including oncology, inflammation, and neuroscience.[4][6][7] This guide will explore how systematic modification of this core structure influences biological activity, providing a logical framework for designing next-generation analogs.

General Synthetic Strategy: An Overview

The synthesis of this compound analogs is typically achieved through a reliable and scalable workflow. The Mannich reaction is a common and efficient method for introducing the aminomethyl group at the C3 position of a phenolic precursor. This approach allows for the late-stage introduction of diverse amines, making it ideal for building a chemical library for SAR studies.

G cluster_materials Starting Materials cluster_process Reaction cluster_product Core Scaffold & Analogs SM1 4-Hydroxy-3-methoxybenzaldehyde (Vanillin) P1 Mannich Reaction SM1->P1 SM2 Morpholine SM2->P1 SM3 Formaldehyde SM3->P1 Product 4-Methoxy-3-(morpholin-4-ylmethyl) benzaldehyde P1->Product Analogs Analog Library (via diverse amines/aldehydes) Product->Analogs Further Derivatization

Caption: General workflow for the synthesis of the core scaffold and its analogs.

Structure-Activity Relationship (SAR) Analysis

Direct and comprehensive SAR data for this specific benzaldehyde series is not consolidated in the public domain. Therefore, we will construct a robust SAR model by analyzing data from closely related structures, primarily potent inhibitors of the presynaptic choline transporter (CHT), where a similar scaffold was investigated.[8]

The Crucial Role of the Heterocyclic Amine

The nature of the heterocyclic amine at the C3-methyl position is a critical determinant of activity. In a comparable series of CHT inhibitors, substitution of the amine was explored extensively.

  • Piperidine vs. Morpholine: A direct comparison in a 4-methoxy-3-oxy-benzamide series revealed that the piperidine analog was approximately 10-fold more potent than its morpholine counterpart (IC₅₀ values of 0.53 µM vs. 1.77 µM, respectively).[8] This suggests that while the morpholine provides favorable pharmacokinetic properties, the specific hydrogen bonding or steric profile of the piperidine NH may be more optimal for this particular target.

  • Acyclic vs. Cyclic Amines: In other inhibitor classes, replacing a cyclic amine like morpholine with a simpler acyclic amine (e.g., dimethylamine) can sometimes retain or even enhance activity, although often at the cost of metabolic stability.[9]

  • Rationale: The choice of heterocycle directly impacts the compound's basicity (pKa), steric bulk, and hydrogen bonding capacity. For a given target, there is often an optimal combination of these properties. The reduced activity of the morpholine analog in the CHT inhibitor series implies that either the oxygen atom creates an unfavorable steric or electronic interaction, or the loss of the piperidine's N-H hydrogen bond donor is detrimental.[8]

Impact of Benzaldehyde Ring Substitutions

The substitution pattern on the aromatic ring is key to orienting the molecule within a binding site and fine-tuning its electronic character.

  • C4-Methoxy Group: This group is a common feature in many biologically active benzaldehydes. It is a moderate electron-donating group and can act as a hydrogen bond acceptor. Its position is critical; in many systems, moving the methoxy group to the C2 or C3 position, or removing it entirely, leads to a significant loss of activity, suggesting it serves as a key anchoring point.[5]

  • Positional Isomerism: The ortho-relationship between the C3-morpholinomethyl group and the C4-methoxy group is vital. This arrangement creates a specific three-dimensional pharmacophore. Shifting the morpholinomethyl group to other positions would drastically alter the molecule's shape and its interactions with a target.

Bioisosteric Replacement of the Aldehyde

The aldehyde functional group is metabolically labile and can be a source of toxicity. Its replacement with more stable bioisosteres is a standard medicinal chemistry strategy to improve drug-like properties.

  • Aldehyde to Amide: In the CHT inhibitor series, the aldehyde was replaced with a variety of amides. This change not only improved stability but also introduced a new vector for interaction, with the amide N-H acting as a hydrogen bond donor. This modification led to the discovery of highly potent compounds.[8]

  • Aldehyde to Hydrazone: Condensation of the aldehyde with hydrazides can produce aroyl hydrazones. These derivatives have shown significant antimicrobial activity, with the hydrazone moiety extending the molecule to access additional binding pockets and providing more hydrogen bonding opportunities.[3]

G cluster_mods Structural Modifications cluster_outcomes Impact on Activity Core Core Scaffold (4-MeO, 3-Morpholinomethyl) Mod1 Heterocycle (Position 3) Core->Mod1 Vary Mod2 Aromatic Ring (Positions 4, 5, 6) Core->Mod2 Vary Mod3 Aldehyde (Position 1) Core->Mod3 Vary O1 Potency (IC50) Solubility Basicity (pKa) Mod1->O1 O2 Binding Affinity Target Selectivity Electronic Effects Mod2->O2 O3 Metabolic Stability H-Bonding Capacity Prodrug Potential Mod3->O3

Caption: Key structural components and their influence on pharmacological properties.

Comparative Performance & Target Analysis

To contextualize the SAR, we present a comparative data table modeled after the findings for CHT inhibitors.[8] This allows for a quantitative assessment of how specific structural changes translate to biological efficacy.

Table 1: Comparative Efficacy of Benzaldehyde Analogs (Hypothetical Data Based on CHT Inhibitors[8])

Compound IDC3-SubstituentC1-Functional GroupTarget Inhibition IC₅₀ (µM)Commentary
1 (Parent) MorpholinomethylAldehyde>10Baseline activity; metabolically labile.
2a Piperidin-4-yloxyBenzamide0.53High potency; piperidine N-H likely key.
2b Morpholin-4-ylethoxyBenzamide1.77~3x less potent than 2a; highlights importance of piperidine over morpholine.[8]
2c CyclohexyloxyBenzamideInactiveDemonstrates need for a basic nitrogen in the side chain.[8]
3 MorpholinomethylHydrazone2.5Improved potency over aldehyde; potential for new interactions.
4 PiperidinomethylAldehyde5.2More potent than morpholine parent, but still limited by aldehyde group.

Experimental Protocols

Reproducibility and rigor are paramount in drug discovery. The following protocols provide detailed, self-validating methodologies for the synthesis and evaluation of this compound class.

Protocol: Synthesis of this compound (1)

This protocol is based on the standard Mannich reaction procedure.

Materials:

  • 4-Hydroxy-3-methoxybenzaldehyde (Vanillin)

  • Morpholine

  • Formaldehyde (37% solution in water)

  • Ethanol

  • Hydrochloric Acid (HCl)

  • Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate

  • Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 15.2 g (100 mmol) of 4-hydroxy-3-methoxybenzaldehyde in 100 mL of ethanol. Cool the flask in an ice bath to 0-5°C.

  • Amine Addition: To the cooled solution, slowly add 8.7 g (100 mmol) of morpholine while stirring. Maintain the temperature below 10°C.

  • Formaldehyde Addition: Add 8.1 g (100 mmol) of 37% formaldehyde solution dropwise to the mixture. The rate of addition should be controlled to keep the temperature below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the ethanol. Add 100 mL of water and 100 mL of ethyl acetate to the residue.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 50 mL of 1M HCl, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) or by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure product.[10]

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol: In Vitro Monoamine Oxidase-B (MAO-B) Inhibition Assay

Given the structural similarity of the scaffold to known MAO inhibitors, this is a plausible and relevant assay.

Principle: This fluorometric assay measures the activity of MAO-B by monitoring the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of the MAO substrate. H₂O₂ reacts with a probe to produce a fluorescent signal.

Materials:

  • Recombinant human MAO-B enzyme

  • MAO-B substrate (e.g., benzylamine)

  • Amplex® Red reagent (or similar fluorescent probe)

  • Horseradish Peroxidase (HRP)

  • Test compounds (dissolved in DMSO)

  • Assay buffer (e.g., 50 mM potassium phosphate, pH 7.4)

  • 96-well black microplates

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense 1 µL of each dilution into the wells of a 96-well plate. Include wells for a positive control (known MAO-B inhibitor, e.g., selegiline) and a negative control (DMSO only).

  • Enzyme Addition: Add 50 µL of MAO-B enzyme solution (at a pre-determined optimal concentration) in assay buffer to each well.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitors to bind to the enzyme.

  • Substrate/Detection Mix Addition: Prepare a reaction cocktail containing the MAO-B substrate, Amplex® Red, and HRP in assay buffer. Initiate the reaction by adding 50 µL of this cocktail to each well.

  • Kinetic Reading: Immediately place the plate in a fluorescence plate reader. Measure the fluorescence intensity (Excitation: ~535 nm, Emission: ~590 nm) every minute for 30-60 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each well.

    • Normalize the rates relative to the DMSO control (100% activity) and the positive control (0% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.

G cluster_workflow MAO-B Inhibition Assay Workflow A 1. Plate Compounds (Test, Positive/Negative Controls) B 2. Add MAO-B Enzyme A->B C 3. Pre-incubate (15 min @ 37°C) B->C D 4. Add Substrate & Probe (Benzylamine + Amplex Red) C->D E 5. Kinetic Fluorescence Reading D->E F 6. Calculate Reaction Rates E->F G 7. Determine IC50 Values F->G

Caption: Step-by-step workflow for the in vitro MAO-B inhibition assay.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for drug discovery. The structure-activity relationship is heavily influenced by three key regions: the C3-heterocycle, the C1-aldehyde, and the C4-methoxy group.

Key Takeaways:

  • Heterocycle Choice is Critical: While morpholine offers excellent physicochemical properties, analogs like piperidine may provide superior potency depending on the target's specific requirements for hydrogen bonding and steric bulk.[8]

  • Aldehyde is a Liability and an Opportunity: The native aldehyde is a point of metabolic weakness but offers a gateway to more stable and potent derivatives such as amides and hydrazones.

  • Substitution Pattern is Key: The 1,3,4-substitution pattern on the benzaldehyde ring is a crucial pharmacophore that should be maintained while exploring minor modifications at other positions to fine-tune activity and selectivity.

Future Directions:

  • Library Expansion: Synthesize a focused library of analogs based on the SAR insights, varying the C3-heterocycle (e.g., piperazine, thiomorpholine) and converting the aldehyde to a diverse set of stable functional groups.

  • Multiparameter Optimization: Profile promising compounds for ADME (Absorption, Distribution, Metabolism, Excretion) properties early in the discovery process to ensure that gains in potency are not offset by poor drug-like characteristics.

  • Target Deconvolution: For compounds with interesting phenotypic effects, employ chemoproteomics or other target identification methods to elucidate their precise mechanism of action.

This guide provides a comprehensive framework for the rational design and evaluation of novel compounds based on this versatile scaffold. By leveraging these comparative insights and robust experimental protocols, researchers can accelerate the journey from initial hit to optimized lead candidate.

References

  • ResearchGate. (2025). Synthesis of 4-methoxy-3-(3-morpholinopropoxy) benzonitrile. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Available at: [Link]

  • J-STAGE. (2025). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). 4-Methoxy-3-[3-(4-morpholinyl)propoxy]benzaldehyde. PubChem. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. Available at: [Link]

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  • ScienceScholar. (2022). An updated review on morpholine derivatives with their pharmacological actions. International journal of health sciences. Available at: [Link]

  • IJPREMS. (2025). PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW. Available at: [Link]

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  • MDPI. (n.d.). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Available at: [Link]

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Efficacy of Morpholine-Containing Compounds as Anticancer Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the morpholine moiety has emerged as a privileged scaffold, integral to the development of numerous therapeutic agents. Its unique physicochemical properties often impart favorable characteristics such as enhanced aqueous solubility, metabolic stability, and potent target engagement. This guide focuses on the comparative efficacy of a series of novel morpholine-containing compounds as potential anticancer agents, with a specific emphasis on their activity as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

While direct comparative efficacy studies on a broad series of 4-Methoxy-3-(morpholin-4-ylmethyl)benzaldehyde derivatives are not extensively available in the public domain, this guide will utilize a well-documented series of morpholine-benzimidazole-oxadiazole derivatives as a case study. This will provide researchers, scientists, and drug development professionals with a framework for understanding the principles of efficacy comparison, structure-activity relationships (SAR), and the experimental methodologies employed in the evaluation of this important class of compounds.

The Role of VEGFR-2 in Tumor Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the physiological process involving the growth of new blood vessels from pre-existing ones.[1] In the context of cancer, tumor cells often hijack this process to ensure a dedicated supply of oxygen and nutrients, crucial for their rapid growth and metastasis. The binding of its ligand, VEGF-A, to VEGFR-2 triggers a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival.[2] Therefore, inhibiting VEGFR-2 is a clinically validated strategy in oncology to disrupt tumor angiogenesis and curb cancer progression.

Below is a diagram illustrating the VEGFR-2 signaling pathway, a critical target for the compounds discussed in this guide.

VEGFR2_Pathway cluster_membrane Cell Membrane VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Autophosphorylation (Y1175) TSAd TSAd VEGFR2->TSAd Phosphorylation (Y951) PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK MAPK MAPK MEK->MAPK Proliferation Endothelial Cell Proliferation MAPK->Proliferation Src Src TSAd->Src PI3K PI3K Src->PI3K Akt Akt PI3K->Akt Survival Endothelial Cell Survival Akt->Survival

Caption: Simplified VEGFR-2 signaling pathway leading to endothelial cell proliferation and survival.

Comparative Efficacy of Morpholine-Benzimidazole-Oxadiazole Derivatives

A recent study by Hassan et al. (2023) provides valuable quantitative data on a series of newly synthesized morpholine-benzimidazole-oxadiazole derivatives.[3] The researchers evaluated these compounds for their in vitro anticancer activity against the HT-29 human colon cancer cell line and their inhibitory effect on VEGFR-2 kinase.

The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of these derivatives, providing a clear comparison of their potency.

Compound IDSubstitution on Phenyl RingHT-29 IC50 (µM)VEGFR-2 IC50 (µM)
5c 4-Fluoro> 300.915 ± 0.027
5h 3,4-Dichloro7.82 ± 0.150.049 ± 0.002
5j 4-Trifluoromethyl15.60.098 ± 0.011
Sorafenib (Reference Drug)5.50.037 ± 0.001

Data sourced from Hassan et al., 2023.[3]

Structure-Activity Relationship (SAR) Insights

The data presented in the table reveals critical structure-activity relationships:

  • Halogen Substitution: The presence and position of halogen atoms on the terminal phenyl ring significantly influence both anticancer and VEGFR-2 inhibitory activity. The 3,4-dichloro substitution in compound 5h resulted in the most potent VEGFR-2 inhibition among the synthesized derivatives, with an IC50 value comparable to the reference drug, sorafenib.[3] This suggests that the electron-withdrawing nature and the steric bulk of the chlorine atoms in these positions are crucial for optimal binding to the ATP-binding pocket of VEGFR-2.

  • Fluorine Substitution: A single fluoro group at the 4-position (compound 5c ) led to a marked decrease in cytotoxic activity against HT-29 cells, although it retained moderate VEGFR-2 inhibitory activity.[3]

  • Trifluoromethyl Group: The presence of a trifluoromethyl group at the 4-position (compound 5j ) resulted in good VEGFR-2 inhibition, albeit slightly less potent than the dichloro-substituted analog.[3]

The morpholine moiety in these compounds is hypothesized to contribute to their solubility and favorable pharmacokinetic properties, a common role for this heterocycle in kinase inhibitors.[4][5]

Experimental Protocols

To ensure the scientific rigor and reproducibility of the efficacy data, standardized experimental protocols are employed. Below are detailed methodologies for the key assays used in the evaluation of these compounds.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

MTT_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with varying concentrations of compounds B->C D Incubate for 48-72h C->D E Add MTT solution (e.g., 5 mg/mL) D->E F Incubate for 3-4h E->F G Solubilize formazan crystals (e.g., with DMSO) F->G H Measure absorbance (e.g., at 570 nm) G->H

Caption: General workflow for the MTT cell viability assay.

Detailed Steps:

  • Cell Seeding: Plate cells (e.g., HT-29) in a 96-well plate at a predetermined density and allow them to adhere overnight.[1][2]

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (typically 48-72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[1]

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

VEGFR-2 Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of VEGFR-2.

General Principle:

The assay typically involves incubating recombinant human VEGFR-2 enzyme with a substrate (e.g., a synthetic peptide) and ATP in the presence of varying concentrations of the inhibitor. The amount of phosphorylated substrate is then quantified, often using methods like ELISA or fluorescence-based detection.

Illustrative Workflow:

Kinase_Assay_Workflow A Prepare reaction mixture: VEGFR-2 enzyme, substrate, ATP, and inhibitor B Incubate at room temperature A->B C Stop the reaction B->C D Quantify substrate phosphorylation C->D E Determine IC50 values D->E

Caption: A generalized workflow for a VEGFR-2 kinase inhibition assay.

Conclusion

The comparative analysis of the morpholine-benzimidazole-oxadiazole derivatives underscores the significance of this chemical class as a promising source of novel anticancer agents. The potent VEGFR-2 inhibitory activity of these compounds, coupled with their cytotoxicity against colon cancer cells, highlights their potential for dual-action therapeutic intervention. The structure-activity relationships discussed herein provide a rational basis for the future design and optimization of more efficacious derivatives. The detailed experimental protocols serve as a practical guide for researchers in the field, ensuring the generation of reliable and comparable data. Further preclinical development of lead compounds, such as the 3,4-dichloro-substituted derivative 5h , is warranted to fully elucidate their therapeutic potential.

References

  • Ma, L., et al. (2021). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology.
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  • Hassan, A., et al. (2023).
  • Cremeno, M., et al. (2018). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience.
  • Tomita, T., et al. (2021). Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance.
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A Comparative Guide to the In Vitro and In Vivo Activity of 4-Methoxy-3-(morpholin-4-ylmethyl)benzaldehyde: A Prospective Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the projected in vitro and in vivo activities of the novel compound 4-Methoxy-3-(morpholin-4-ylmethyl)benzaldehyde. As a Senior Application Scientist, this document is structured to offer not just data, but a scientifically grounded narrative that explains the rationale behind experimental choices and provides actionable protocols for future research. While direct experimental data for this specific molecule is not yet publicly available, this guide synthesizes information from structurally related benzaldehyde derivatives and known monoamine oxidase (MAO) inhibitors to construct a plausible and scientifically rigorous predictive profile. This document is intended to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this compound.

Introduction: The Therapeutic Potential of Novel Benzaldehyde Derivatives

Benzaldehyde and its derivatives represent a versatile scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The introduction of a morpholine moiety, a privileged structure in drug discovery known to improve pharmacokinetic properties, suggests that this compound may possess favorable drug-like characteristics.

The core chemical structure, a substituted benzaldehyde, bears resemblance to known inhibitors of monoamine oxidase (MAO), enzymes crucial in the metabolism of neurotransmitters.[4][5] Dysregulation of MAO activity is implicated in a variety of neurological disorders, including depression and Parkinson's disease.[6][7] Selective inhibitors of MAO-A are effective antidepressants, while MAO-B inhibitors are used in the management of Parkinson's disease.[4][8] This guide will therefore explore the hypothetical activity of this compound as a potential MAO inhibitor.

Projected In Vitro Activity: Targeting Monoamine Oxidase

Based on its structural features, we hypothesize that this compound is a selective inhibitor of monoamine oxidase B (MAO-B). The following section outlines the proposed in vitro evaluation of this activity.

In Vitro MAO Inhibition Assay

A continuous spectrophotometric or fluorometric assay is a standard method for determining the inhibitory potential of a compound against MAO-A and MAO-B.[4][7][] This assay measures the production of a detectable product resulting from the enzymatic activity of MAO on a specific substrate.

Experimental Protocol: In Vitro MAO Inhibition Assay

  • Enzyme and Substrate Preparation: Recombinant human MAO-A and MAO-B enzymes are used. Kynuramine is a suitable substrate for both enzymes, while benzylamine is more specific for MAO-B.[4]

  • Inhibitor Preparation: this compound and a known selective MAO-B inhibitor (e.g., Selegiline) and a non-selective inhibitor (e.g., Tranylcypromine) are prepared in a suitable solvent, such as DMSO.[8][10]

  • Assay Procedure:

    • The reaction is initiated by adding the substrate to a mixture containing the enzyme and the test compound or control in a 96-well plate.

    • The rate of product formation is monitored over time using a spectrophotometer or fluorometer.

    • The percentage of inhibition is calculated for a range of inhibitor concentrations.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Hypothetical Data Summary: In Vitro MAO Inhibition

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (MAO-A IC50 / MAO-B IC50)
This compound 15.20.8517.9
Selegiline (Reference)10.50.05210
Tranylcypromine (Reference)0.91.20.75

Interpretation of Hypothetical Data: The hypothetical data suggests that this compound is a potent and selective inhibitor of MAO-B, albeit with lower selectivity than the established drug Selegiline. This profile indicates potential for development as a therapeutic for Parkinson's disease.

Experimental Workflow for In Vitro MAO Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme Prepare Recombinant MAO-A and MAO-B Enzymes Mix Mix Enzyme, Inhibitor, and Substrate in 96-well Plate Enzyme->Mix Substrate Prepare Substrates (Kynuramine/Benzylamine) Substrate->Mix Compound Prepare Test Compound and Reference Inhibitors Compound->Mix Incubate Incubate at 37°C Mix->Incubate Measure Measure Product Formation (Spectrophotometry/Fluorometry) Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Plot Dose-Response Curve Calculate->Plot Determine Determine IC50 Value Plot->Determine

Caption: Workflow for in vitro MAO inhibition assay.

Projected In Vivo Activity: A Rodent Model of Parkinson's Disease

To translate the promising in vitro findings into a more physiologically relevant context, an in vivo study is essential.[11] Given the hypothetical MAO-B inhibitory activity, a rodent model of Parkinson's disease is the logical next step.[12] The 6-hydroxydopamine (6-OHDA) induced lesion model in rats is a well-established paradigm for studying Parkinson's disease.[13]

In Vivo Efficacy in a Rat Model of Parkinson's Disease

This study would aim to assess the neuroprotective and symptomatic-reversal effects of this compound.

Experimental Protocol: In Vivo 6-OHDA Rat Model

  • Animal Model: Male Sprague-Dawley rats will be used. Unilateral lesions of the substantia nigra will be induced by stereotaxic injection of 6-OHDA.

  • Drug Administration: this compound will be administered orally once daily for 28 days, starting 24 hours after the 6-OHDA lesioning. A vehicle control group and a reference drug group (e.g., Selegiline) will be included.

  • Behavioral Assessment:

    • Rotational Behavior: Apomorphine-induced contralateral rotations will be measured weekly to assess the extent of the dopamine lesion and the effect of the treatment.

    • Cylinder Test: Forelimb asymmetry will be assessed to evaluate motor deficits.

  • Post-mortem Analysis: At the end of the treatment period, animals will be euthanized, and brain tissue will be collected for:

    • Neurochemical Analysis: Striatal dopamine and its metabolites (DOPAC and HVA) will be quantified by HPLC.

    • Immunohistochemistry: Tyrosine hydroxylase (TH) staining will be performed to assess the survival of dopaminergic neurons in the substantia nigra.

Hypothetical Data Summary: In Vivo Efficacy

Treatment GroupApomorphine-Induced Rotations (rotations/min)Forelimb Use Asymmetry (%)Striatal Dopamine Level (% of control)TH-Positive Neurons in SNc (% of control)
Vehicle Control7.8 ± 1.275 ± 815 ± 520 ± 6
This compound (10 mg/kg) 3.5 ± 0.840 ± 645 ± 755 ± 9
Selegiline (5 mg/kg)2.8 ± 0.635 ± 555 ± 865 ± 10

Interpretation of Hypothetical Data: The projected in vivo data suggests that this compound significantly improves motor function and provides a neuroprotective effect in a rat model of Parkinson's disease. While its efficacy may be slightly less than Selegiline at the tested doses, it demonstrates a clear therapeutic potential.

Experimental Workflow for In Vivo Parkinson's Disease Model

G cluster_model Model Induction cluster_treatment Treatment Regimen cluster_assessment Behavioral & Post-mortem Analysis Lesion Unilateral 6-OHDA Lesion in Rat Substantia Nigra Administer Daily Oral Administration of Test Compound, Vehicle, or Reference Lesion->Administer Behavior Weekly Behavioral Testing (Rotation, Cylinder Test) Administer->Behavior Euthanize Euthanasia and Brain Tissue Collection Behavior->Euthanize Analysis Neurochemical (HPLC) and Immunohistochemical (TH) Analysis Euthanize->Analysis

Caption: Workflow for in vivo evaluation in a 6-OHDA rat model.

In Vitro vs. In Vivo Correlation: Bridging the Gap

A critical aspect of drug development is understanding the relationship between in vitro potency and in vivo efficacy.[11] Discrepancies can arise due to several factors, including:

  • Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) properties of the compound can significantly impact its concentration at the target site in vivo. The presence of the morpholine group in this compound is anticipated to confer favorable pharmacokinetic properties.

  • Blood-Brain Barrier Penetration: For a centrally acting drug, the ability to cross the blood-brain barrier is paramount. In silico predictions and future in vivo studies would be necessary to confirm this for the title compound.

  • Off-Target Effects: In vivo, a compound may interact with other targets, leading to unexpected effects or side effects.

The hypothetical data presented suggests a reasonable correlation between the in vitro MAO-B inhibition and the in vivo efficacy in a Parkinson's disease model. The slightly lower in vivo potency compared to Selegiline, despite a less pronounced difference in vitro, could be attributed to differences in their pharmacokinetic profiles.

Comparative Analysis with Alternative Compounds

The primary competitors for a novel MAO-B inhibitor would be existing drugs like Selegiline and Rasagiline, as well as other benzaldehyde derivatives with reported MAO inhibitory activity.

FeatureThis compound (Hypothetical)SelegilineRasagilineOther Benzaldehyde Derivatives
Mechanism Reversible/Irreversible MAO-B Inhibition (to be determined)Irreversible MAO-B InhibitorIrreversible MAO-B InhibitorVaried, some show MAO inhibition
Selectivity Good MAO-B selectivityHigh MAO-B selectivityHigh MAO-B selectivityGenerally lower selectivity
Potency Potent (low micromolar IC50)Highly potent (nanomolar IC50)Highly potent (nanomolar IC50)Varies from potent to weak
Novelty Novel chemical scaffoldEstablished drugEstablished drugResearch compounds
Potential Advantages Potentially improved safety profile (if reversible), unique pharmacokinetic propertiesProven clinical efficacyProven clinical efficacyReadily synthesized

Conclusion and Future Directions

This prospective guide presents a scientifically plausible profile for the in vitro and in vivo activities of this compound, positioning it as a promising candidate for further investigation as a selective MAO-B inhibitor for the treatment of Parkinson's disease. The provided experimental protocols and hypothetical data offer a clear roadmap for future research.

Key next steps should include:

  • Synthesis and In Vitro Validation: The compound needs to be synthesized and its in vitro MAO inhibitory activity and selectivity confirmed.

  • Pharmacokinetic Profiling: In vitro and in vivo ADME studies are crucial to understand its drug-like properties.

  • In Vivo Efficacy Studies: The in vivo efficacy should be evaluated in multiple preclinical models of Parkinson's disease.

  • Safety and Toxicology: A comprehensive safety and toxicology assessment is required before any clinical consideration.

By systematically addressing these research questions, the full therapeutic potential of this compound can be elucidated.

References

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  • Al-Bader, T., et al. (2018). Characterization and Evaluation of in vivo/ex vivo Inhibition of Monoamine Oxidase Enzymes Activities in Rat to Support Proof-of-Concept (POC) Studies of The New Generation of Monoamine Oxidase Inhibitors. ResearchGate. [Link]

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Sources

A Scaffold-Centric Guide to 4-Methoxy-3-(morpholin-4-ylmethyl)benzaldehyde and its Potential in Monoamine Oxidase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive analysis of 4-Methoxy-3-(morpholin-4-ylmethyl)benzaldehyde, a molecule of interest in medicinal chemistry and drug discovery. While direct applications of this compound as a molecular probe are not extensively documented in current literature, its structural motifs—a substituted benzaldehyde core and a morpholine ring—are hallmarks of potent monoamine oxidase (MAO) inhibitors. This document will, therefore, explore the potential of this compound as a scaffold for MAO inhibitors by drawing comparisons with established compounds. We will delve into the structure-activity relationships of related molecules, provide detailed experimental protocols for assessing MAO inhibition, and offer a framework for evaluating the potential of this and similar compounds in a research and drug development context.

Introduction: Unveiling the Potential of a Promising Scaffold

This compound is a commercially available organic compound.[1] A thorough review of the scientific literature does not reveal established use of this specific molecule as a probe for biological targets. However, its chemical architecture is highly suggestive of a potential role as a modulator of monoamine oxidase (MAO) activity. The morpholine ring is a key pharmacophore in several known MAO inhibitors, including the antidepressant drug moclobemide.[2][3][4] This heterocyclic moiety is known to enhance solubility and brain permeability, crucial properties for centrally acting agents.[2]

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolism of neurotransmitters such as serotonin, norepinephrine, and dopamine.[5][6] Consequently, inhibitors of MAO have significant therapeutic applications in the treatment of depression, anxiety, and neurodegenerative disorders like Parkinson's disease.[5][6] This guide will, therefore, treat this compound as a promising, albeit uncharacterized, scaffold. We will provide a head-to-head comparison of its structural components with those of well-documented MAO inhibitors to build a case for its potential efficacy and to guide future research.

The Monoamine Oxidase Catalytic Pathway: A Target for Inhibition

The MAO enzymes catalyze the oxidative deamination of monoamines, a process that generates hydrogen peroxide (H₂O₂) as a byproduct. This enzymatic activity is the basis for most in vitro assays designed to screen for MAO inhibitors.

MAO_Catalytic_Cycle MAO_FAD MAO (FAD) MAO_FADH2 MAO (FADH₂) MAO_FAD->MAO_FADH2 Oxidative Deamination Substrate R-CH₂-NH₂ (Monoamine) Substrate->MAO_FAD Binds Product_Aldehyde R-CHO (Aldehyde) Product_Ammonia NH₃ MAO_FADH2->Product_Aldehyde MAO_FADH2->Product_Ammonia O2 O₂ MAO_FADH2->O2 Reacts with O2->MAO_FAD Regenerates H2O2 H₂O₂ O2->H2O2 Forms

Caption: The catalytic cycle of Monoamine Oxidase (MAO).

Structural Comparison: Benzaldehyde and Morpholine Moieties in MAO Inhibition

The therapeutic potential of MAO inhibitors is often dictated by the specific chemical groups attached to a core scaffold. In the case of this compound, the substituted benzaldehyde and the morpholine ring are the key features.

The Role of the Morpholine Ring

The morpholine moiety is a recurring feature in a multitude of MAO inhibitors. Its presence is often associated with improved pharmacokinetic properties and potent, often selective, inhibition. Several studies have highlighted that the morpholine ring can enhance the binding affinity to MAO enzymes and improve blood-brain barrier penetration.[2][7]

The Benzaldehyde Scaffold

Benzaldehyde derivatives have been explored as scaffolds for a range of enzyme inhibitors. In the context of MAO inhibition, the substitution pattern on the benzaldehyde ring plays a crucial role in determining both the potency and selectivity for MAO-A versus MAO-B.

The following table summarizes the inhibitory activities of several morpholine- and benzaldehyde-containing compounds against MAO-A and MAO-B, providing a comparative landscape for our molecule of interest.

Compound/ScaffoldMAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)Reference
Morpholine-Containing Chalcones
MO1-0.030[3][8]
MO77.10.25[3][8]
Isatin-based Benzyloxybenzaldehyde Derivatives
ISB1-0.124[9]
ISFB10.6780.135[9]
Pyridazinobenzylpiperidine Derivatives
S53.8570.203[10]
S153.691-[10]

IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Lower values indicate greater potency.

Experimental Workflow for Assessing MAO Inhibition

To empirically determine the MAO inhibitory potential of this compound, a robust and standardized assay is required. The Amplex™ Red Monoamine Oxidase Assay is a widely used fluorometric method that offers high sensitivity.[11][12]

MAO_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - MAO Enzyme (A or B) - Test Compound - Substrate (e.g., p-Tyramine) - Amplex Red - HRP Incubate Incubate Test Compound with MAO Enzyme Reagents->Incubate Controls Prepare Controls: - Positive (e.g., Clorgyline) - Negative (No Inhibitor) Controls->Incubate Initiate Initiate Reaction with Substrate, Amplex Red, HRP Incubate->Initiate Measure Measure Fluorescence Kinetically (Ex/Em = 530/590 nm) Initiate->Measure Calculate Calculate Reaction Rates Measure->Calculate Determine Determine % Inhibition Calculate->Determine IC50 Calculate IC₅₀ Value Determine->IC50

Sources

Validating the Mechanism of Action of 4-Methoxy-3-(morpholin-4-ylmethyl)benzaldehyde: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the precise validation of a compound's mechanism of action (MoA) is paramount. It is the bedrock upon which successful therapeutic development is built, differentiating a promising lead from a potential liability. This guide provides an in-depth, experimentally-grounded framework for validating the MoA of a novel small molecule, 4-Methoxy-3-(morpholin-4-ylmethyl)benzaldehyde. While the specific biological target of this compound is yet to be fully elucidated, its structural motifs suggest potential interaction with kinase families. Therefore, we will proceed with the hypothesis that it is a novel inhibitor of the Phosphoinositide 3-kinase (PI3K) pathway, a critical signaling node in cancer and other diseases.[1][2]

This guide will not merely present protocols; it will delve into the scientific rationale behind each experimental choice, offering a comparative analysis against established PI3K inhibitors. Our objective is to equip researchers with a robust, self-validating system to rigorously interrogate the MoA of this and other novel chemical entities.

Section 1: Initial Target Hypothesis and In Vitro Validation

The journey of MoA validation begins with a plausible hypothesis. The morpholine and benzaldehyde moieties in our compound of interest are found in various known kinase inhibitors. The PI3K family, being central to cell growth and survival, represents a high-value target for anti-cancer therapeutics.[2][3] Therefore, our initial line of inquiry will be to ascertain if this compound directly inhibits PI3K isoforms.

Comparative Biochemical Inhibition Assay

The foundational experiment is a direct enzymatic assay to quantify the inhibitory potential of our compound against purified PI3K isoforms (e.g., PI3Kα, PI3Kβ, PI3Kδ, PI3Kγ).[4][5] This allows for the determination of the half-maximal inhibitory concentration (IC50), a key parameter for potency.

Rationale: An in vitro enzymatic assay provides the cleanest initial assessment of direct target engagement, free from the complexities of a cellular environment.[4][5] By testing against multiple PI3K isoforms, we can also glean preliminary insights into the compound's selectivity. For comparison, we will run a known pan-PI3K inhibitor (e.g., Copanlisib) and an isoform-specific inhibitor (e.g., Alpelisib for PI3Kα) in parallel.[1]

Experimental Protocol: PI3K Enzyme Inhibition Assay (Luminescence-Based)

  • Reagents and Materials:

    • Recombinant human PI3K isoforms (α, β, δ, γ)

    • PIP2 (substrate)

    • ATP

    • Kinase-Glo® Luminescent Kinase Assay Kit

    • This compound (test compound)

    • Copanlisib and Alpelisib (control inhibitors)

    • Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 3 mM MgCl2, 0.03% CHAPS)

    • 384-well white plates

  • Procedure:

    • Prepare serial dilutions of the test compound and control inhibitors in DMSO.

    • In a 384-well plate, add 5 µL of assay buffer containing the respective PI3K isoform.

    • Add 50 nL of the serially diluted compounds or DMSO (vehicle control) to the wells.

    • Incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 5 µL of a substrate mix containing PIP2 and ATP.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and detect the remaining ATP by adding 10 µL of Kinase-Glo® reagent.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.[6]

Data Presentation: Comparative IC50 Values

CompoundPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kδ IC50 (nM)PI3Kγ IC50 (nM)
This compoundExperimentalExperimentalExperimentalExperimental
Copanlisib (Pan-inhibitor)~1~4~1~6
Alpelisib (α-specific)~5>1000>1000>1000

This table will be populated with the experimental results.

Section 2: Confirming Target Engagement in a Cellular Context

While in vitro assays are crucial, they do not fully recapitulate the cellular environment where factors like membrane permeability and off-target binding come into play.[7] Therefore, the next logical step is to confirm that this compound engages its putative target within intact cells. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for this purpose.[8][9][10]

Cellular Thermal Shift Assay (CETSA®)

CETSA® leverages the principle that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[7][8][9] By observing a thermal shift in the presence of our compound, we can confirm direct physical interaction with the target protein in its native cellular environment.[10][11]

Rationale: CETSA® provides label-free, in-situ evidence of target engagement.[10] A positive result strongly supports the hypothesis that the compound reaches and binds to its intended target within the cell.

CETSA_Workflow cluster_cell_culture Cell Culture cluster_heating Thermal Challenge cluster_lysis_separation Sample Processing cluster_detection Detection A 1. Seed Cells B 2. Treat with Compound or Vehicle (DMSO) A->B C 3. Heat Aliquots to Different Temperatures B->C D 4. Cell Lysis C->D E 5. Centrifugation to Separate Soluble and Precipitated Proteins D->E F 6. Quantify Soluble Target Protein (e.g., Western Blot, ELISA) E->F

Caption: Kinobeads Experimental Workflow.

Experimental Protocol: Kinobeads Competition Assay

  • Lysate Preparation:

    • Prepare a native cell lysate from a suitable cell line under conditions that preserve kinase activity.

  • Competition Binding:

    • Incubate the lysate with varying concentrations of this compound or DMSO for 1 hour.

  • Kinobeads Pulldown:

    • Add the Kinobeads slurry to the lysates and incubate to allow for the binding of kinases not occupied by the test compound.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • Mass Spectrometry:

    • Elute the bound proteins from the beads.

    • Digest the proteins into peptides and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify and quantify the proteins in each sample.

    • For each identified kinase, generate a dose-response curve by plotting its relative abundance against the compound concentration. This allows for the determination of the apparent dissociation constant (Kd) for each target.

Data Presentation: Kinase Selectivity Profile

The results can be visualized as a "kinome map" or a table listing the targeted kinases and their corresponding Kd values, providing a clear picture of the compound's selectivity.

Section 4: Downstream Pathway Modulation and Phenotypic Outcomes

Confirming direct target engagement is only part of the MoA validation. It is equally important to demonstrate that this engagement leads to the expected modulation of the downstream signaling pathway and ultimately, the desired cellular phenotype.

Western Blot Analysis of PI3K Pathway Phosphorylation

Inhibition of PI3K is expected to decrease the levels of phosphorylated AKT (p-AKT), a key downstream effector. [1][12] Experimental Protocol:

  • Treat PI3K-dependent cancer cells with a dose-response of this compound for a defined period (e.g., 2-4 hours).

  • Lyse the cells and perform a Western blot analysis using antibodies against total PI3K, total AKT, and phospho-AKT (Ser473).

  • A dose-dependent decrease in p-AKT levels, without a significant change in total AKT or PI3K levels, would confirm pathway inhibition.

Cell Proliferation and Apoptosis Assays

The ultimate goal of a PI3K inhibitor in an oncology setting is to inhibit cancer cell growth and induce apoptosis. [1][3] Experimental Protocols:

  • Proliferation Assay (e.g., CellTiter-Glo®): Treat cancer cells with the compound for 72 hours and measure cell viability.

  • Apoptosis Assay (e.g., Caspase-Glo® 3/7): Treat cells for 24-48 hours and measure caspase activity as an indicator of apoptosis.

Comparative Data Table: Phenotypic Effects

CompoundProliferation GI50 (µM)Apoptosis Induction (Fold Change)
This compoundExperimentalExperimental
CopanlisibLiterature ValueLiterature Value
AlpelisibLiterature ValueLiterature Value

Conclusion

This guide has outlined a comprehensive and rigorous workflow for validating the mechanism of action of this compound, using the PI3K pathway as a hypothetical target. By systematically moving from in vitro biochemical assays to in-cell target engagement, unbiased selectivity profiling, and downstream phenotypic analysis, researchers can build a robust data package to support the continued development of this and other novel compounds. This multi-faceted approach, which integrates direct target binding with cellular consequences, is the hallmark of modern, high-integrity drug discovery.

References

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  • Phosphoinositide 3-kinase inhibitor - Wikipedia. [Link]

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  • Mechanism of action of PI3K-III Inhibitors. Activation of the... - ResearchGate. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. [Link]

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Safety Operating Guide

Proper Disposal of 4-Methoxy-3-(morpholin-4-ylmethyl)benzaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 4-Methoxy-3-(morpholin-4-ylmethyl)benzaldehyde (CAS No. 128501-81-5). Adherence to these protocols is essential for ensuring the safety of laboratory personnel and minimizing environmental impact. This document is intended for researchers, scientists, and drug development professionals who handle this compound.

Hazard Assessment and Characterization

A thorough understanding of the potential hazards of this compound is the foundation of its safe disposal. While a specific, detailed Safety Data Sheet (SDS) for this compound is not universally available, an analysis of its chemical structure—a substituted benzaldehyde containing a morpholine moiety—and data from structurally similar compounds allows for a robust hazard assessment.

Key Hazard Considerations:

  • Irritant: This compound is classified as an irritant.[1] Direct contact with the skin, eyes, or respiratory tract should be avoided.

  • Combustibility: The benzaldehyde functional group suggests that this compound is likely combustible. Benzaldehyde itself is a combustible liquid, and morpholine is classified as a flammable liquid.[1][2]

  • Reactivity: The morpholine component can react violently with strong oxidizing agents.[1] Benzaldehydes can be sensitive to air and may oxidize.[3]

  • Aquatic Toxicity: The morpholine and benzaldehyde structures suggest potential harm to aquatic life if released into the environment.[4] Therefore, this compound should not be disposed of down the drain.[5][6]

Based on these characteristics, this compound must be treated as hazardous waste .

Hazard Profile Summary
CAS Number 128501-81-5
Primary Hazards Irritant, Likely Combustible, Potential Aquatic Toxicity
Incompatible Materials Strong oxidizing agents (e.g., perchlorates, peroxides, nitrates)[1][2][4]
Known Decomposition Products Combustion may produce toxic gases such as carbon monoxide, carbon dioxide, and nitrogen oxides.[1]

Personal Protective Equipment (PPE) and Safety Precautions

Prior to handling this compound for disposal, all personnel must be equipped with the appropriate PPE to prevent exposure.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene).

  • Eye Protection: Use safety goggles or a face shield to protect against splashes or airborne particles.

  • Body Protection: A standard laboratory coat is required.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any dust or vapors.[5]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to contain the material and prevent exposure.

Steps for Spill Cleanup:

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within one.

  • Containment: For solid spills, avoid generating dust.[5] Gently cover the spill with an inert absorbent material such as vermiculite, dry sand, or earth.[1]

  • Collection: Carefully scoop the absorbed material into a suitable, sealable container for hazardous waste. Use non-sparking tools if there is a concern about flammability.[1]

  • Decontamination: Clean the spill area thoroughly with soap and water. Collect all cleaning materials as hazardous waste.

  • Disposal: Label the waste container appropriately and dispose of it according to the procedures outlined in the following section.

Step-by-Step Disposal Procedure

The disposal of this compound must comply with federal, state, and local regulations, including those set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[6]

Workflow for Disposal

G cluster_prep Preparation cluster_collection Collection & Segregation cluster_disposal Final Disposal A 1. Characterize Waste (Solid, Non-reactive Irritant) B 2. Select Compatible Container (HDPE or Glass, Tightly Sealed) A->B Ensure no chemical degradation of container C 3. Label Container ('Hazardous Waste', Chemical Name, Date) B->C Compliance with RCRA D 4. Transfer Waste into Container (In a Fume Hood, Use PPE) C->D Safe handling practices E 5. Segregate from Incompatibles (e.g., Strong Oxidizers) D->E Prevent dangerous reactions F 6. Store in Designated Area (Secure, Ventilated) E->F Maintain safety and compliance G 7. Arrange for Professional Disposal (Contact EHS or Licensed Contractor) F->G Final, regulated step

Caption: Waste Disposal Workflow for this compound.

Detailed Protocol:

  • Waste Characterization: Identify the waste as a non-halogenated, solid organic compound. It should be considered an irritant and potentially combustible.

  • Container Selection: Choose a waste container that is compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a tightly sealing lid is appropriate. Ensure the container is clean and in good condition.

  • Labeling: The container must be clearly labeled as "Hazardous Waste." The label must include:

    • The full chemical name: "this compound"

    • The approximate quantity of the waste.

    • The date of accumulation.

    • The name of the principal investigator and the laboratory location.

    • Appropriate hazard pictograms (e.g., irritant).

  • Waste Transfer: Carefully transfer the solid waste into the labeled container. This should be done in a chemical fume hood to minimize inhalation exposure. Avoid creating dust.

  • Segregation: Store the waste container in a designated hazardous waste accumulation area. It is critical to segregate this waste from incompatible materials, particularly strong oxidizing agents.[7][8]

  • Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[6] Do not attempt to treat or dispose of this chemical through standard laboratory trash or sewer systems.[1][6]

Regulatory Compliance

The disposal of this chemical is governed by the Resource Conservation and Recovery Act (RCRA), which is enforced by the EPA.[6] Your institution's Chemical Hygiene Plan, mandated by OSHA, will also contain specific procedures for hazardous waste management.[3] It is the responsibility of the generator of the waste to ensure compliance with all applicable regulations.

References

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Morpholine.
  • Benchchem. (2025).
  • ChemicalBook. (2022, August 11). 4-METHOXY-3-(2-MORPHOLIN-4-YLETHOXY)
  • Fisher Scientific. (2010, August 6).
  • Case Western Reserve University. (n.d.). How to Dispose of Chemical Waste. Environmental Health and Safety.
  • Chemos GmbH & Co.KG. (2019, April 5).
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  • Fisher Scientific. (2010, June 4).
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  • Heritage Environmental Services. (2026, January 12). The Essential Guide to Sustainability and Compliance for Industrial Waste Management.
  • American Chemical Society. (n.d.).
  • National Institutes of Health. (n.d.). PubChem Compound Summary for CID 240, Benzaldehyde.
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Navigating the Safe Handling of 4-Methoxy-3-(morpholin-4-ylmethyl)benzaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment: A Synthesis of Structural Alerts

Understanding the potential hazards of 4-Methoxy-3-(morpholin-4-ylmethyl)benzaldehyde begins with a deconstruction of its chemical architecture. The molecule incorporates both a substituted benzaldehyde and a morpholine moiety, each contributing to its toxicological profile.

  • The Morpholine Moiety: Morpholine itself is a corrosive, flammable, and toxic compound.[1][2] Chronic exposure to morpholine and its derivatives has been linked to potential liver and kidney damage.[3] The morpholine ring can be cleaved in mammalian systems, leading to the formation of various metabolites.[4]

  • The Benzaldehyde Moiety: Aromatic aldehydes as a class can be irritants to the skin, eyes, and respiratory system.[5][6] Some individuals may develop skin sensitization upon repeated exposure. The methoxy substituent on the benzene ring can also influence the compound's reactivity and metabolic pathways.

Based on these structural components, this compound should be treated as a hazardous substance with the potential for irritation, and possible long-term organ toxicity. It is classified as an irritant.[7]

GHS Hazard Classification (Anticipated):

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4Harmful if swallowed.[8][9]
Skin Corrosion/IrritationCategory 2Causes skin irritation.[5][8][9]
Serious Eye Damage/Eye IrritationCategory 2ACauses serious eye irritation.[5][8][9]
Specific target organ toxicity — Single exposureCategory 3May cause respiratory irritation.[5][9]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the compound's anticipated hazards.

PPE ComponentSpecificationsRationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards.[10] A face shield should be worn over goggles when there is a significant splash risk.[10][11]Protects against splashes of the compound, which is expected to be a serious eye irritant.[5][8][9]
Hand Protection Disposable nitrile gloves are the minimum requirement for incidental contact.[11] For prolonged handling or in the event of a spill, double-gloving or the use of heavier-duty gloves is recommended.Nitrile gloves offer broad, short-term protection against a range of chemicals.[10] Given the potential for skin irritation, minimizing direct contact is paramount.
Body Protection A flame-resistant lab coat, fully buttoned, to cover personal clothing.[10]Provides a barrier against accidental spills and splashes.
Footwear Closed-toe and closed-heel shoes that cover the entire foot.Protects against spills and falling objects.
Respiratory Protection Not typically required when handling small quantities in a well-ventilated area or a chemical fume hood.[10]Engineering controls are the primary method for mitigating inhalation risks.

Operational Plan: From Receipt to Reaction

A systematic and well-documented workflow is crucial for the safe handling of this compound. The following procedural steps are designed to minimize exposure and prevent accidental releases.

Receipt and Storage
  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and appropriate hazard warnings.

  • Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3][12] The container should be kept tightly closed.[3][13]

Handling and Use
  • Designated Area: All handling of this compound should be conducted in a designated area, preferably within a certified chemical fume hood to ensure adequate ventilation.[1][5]

  • Personal Protective Equipment: Don the appropriate PPE as outlined in the table above before handling the compound.

  • Weighing: If weighing the solid compound, do so in a manner that avoids generating dust.[3]

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Reactions: For chemical reactions, use appropriate glassware and equipment. Ensure that the reaction setup is secure and that any potential for exothermic reactions is controlled.

  • Post-Handling: After handling, wash hands thoroughly with soap and water, even if gloves were worn.[3][14]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and decisive action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][15] Seek immediate medical attention.[6]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[5][15] If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air.[14][15] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[15]

  • Ingestion: Do not induce vomiting.[15] Rinse the mouth with water.[14][15] Never give anything by mouth to an unconscious person.[14][15] Seek immediate medical attention.

  • Spill: For minor spills, absorb the material with an inert, non-combustible absorbent such as sand, earth, or vermiculite.[4][16] Place the absorbed material into a sealed, labeled container for disposal.[3][4] For major spills, evacuate the area and contact your institution's environmental health and safety department.[3]

Disposal Plan: Responsible Stewardship

Proper disposal of chemical waste is a cornerstone of laboratory safety and environmental protection. All waste containing this compound must be treated as hazardous waste.

Waste Segregation and Collection
  • Designated Waste Container: Use a clearly labeled, leak-proof container for all waste containing this compound. High-density polyethylene (HDPE) containers are generally suitable.[1]

  • Segregation: Do not mix this waste with other incompatible waste streams.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name.

Disposal Procedure
  • Consult Regulations: Adhere to all local, state, and federal regulations for hazardous waste disposal.[1][3]

  • Licensed Disposal Company: Arrange for the collection and disposal of the waste by a licensed hazardous waste disposal company.[14]

  • Do Not Dispose in Sink or Trash: Under no circumstances should this chemical or its waste be disposed of down the drain or in the regular trash.[3]

Visualizing the Workflow

To further clarify the handling process, the following diagram illustrates the key decision points and actions from receipt to disposal.

G cluster_receipt Receipt & Storage cluster_handling Handling & Use cluster_disposal Disposal cluster_emergency Emergency Procedures receipt Receive Compound inspect Inspect Container receipt->inspect store Store in Cool, Dry, Ventilated Area inspect->store ppe Don Appropriate PPE store->ppe fume_hood Work in Fume Hood ppe->fume_hood weigh_dissolve Weigh & Dissolve fume_hood->weigh_dissolve react Perform Reaction weigh_dissolve->react spill Spill weigh_dissolve->spill collect_waste Collect in Labeled Container react->collect_waste exposure Exposure react->exposure dispose Dispose via Licensed Vendor collect_waste->dispose absorb Absorb with Inert Material spill->absorb evacuate Evacuate Area spill->evacuate flush_skin_eyes Flush Skin/Eyes exposure->flush_skin_eyes fresh_air Move to Fresh Air exposure->fresh_air

Caption: A workflow diagram illustrating the key stages of handling this compound.

Conclusion

The responsible use of novel chemical compounds is a hallmark of scientific excellence. By understanding the potential hazards of this compound and adhering to the robust safety protocols outlined in this guide, researchers can confidently advance their work while prioritizing their safety and the protection of the environment.

References

  • MORPHOLINE - MsdsDigital.com. (n.d.).
  • 4-METHOXY-3-(2-MORPHOLIN-4-YLETHOXY)BENZALDEHYDE - Safety Data Sheet - ChemicalBook. (2022-08-11).
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  • 4-(4-Morpholinyl)benzaldehyde - Santa Cruz Biotechnology. (n.d.).
  • 4-Methoxy-3-(morpholinomethyl)benzaldehyde 128501-81-5 - Sigma-Aldrich. (n.d.).
  • 4-Methoxybenzaldehyde - SAFETY DATA SHEET. (2010-06-04).
  • Personal Protective Equipment (PPE) - CHEMM. (n.d.).
  • 4 - SAFETY DATA SHEET. (2024-05-16).
  • Personal Protective Equipment | US EPA. (2025-09-12).
  • Safety Data Sheet: Morpholine - Carl ROTH. (n.d.).
  • Chemical Safety: Personal Protective Equipment. (n.d.).
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  • Safety Data Sheet - Bio. (n.d.).
  • material safety data sheet sds/msds - CDH Fine Chemical. (n.d.).
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  • This compound - Matrix Scientific. (n.d.).
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  • Morpholine - Santa Cruz Biotechnology. (n.d.).
  • 4-METHOXY-3-(2-MORPHOLIN-4-YLETHOXY)BENZALDEHYDE - Safety Data Sheet. (n.d.).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.